molecular formula C8H10O4 B3029208 6,10-Dioxaspiro[4.5]decane-7,9-dione CAS No. 58093-05-3

6,10-Dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B3029208
CAS No.: 58093-05-3
M. Wt: 170.16 g/mol
InChI Key: FZGZIHCGKPRSLO-UHFFFAOYSA-N
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Description

6,10-Dioxaspiro[4.5]decane-7,9-dione is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,10-dioxaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-6-5-7(10)12-8(11-6)3-1-2-4-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGZIHCGKPRSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC(=O)CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378149
Record name 6,10-dioxaspiro[4.5]decane-7,9-dione
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Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58093-05-3
Record name 6,10-dioxaspiro[4.5]decane-7,9-dione
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Record name 6,10-Dioxaspiro[4.5]decane-7,9-dione
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Foundational & Exploratory

6,10-Dioxaspiro[4.5]decane-7,9-dione CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,10-Dioxaspiro[4.5]decane-7,9-dione: Properties, Synthesis, and Applications in Drug Discovery

Core Compound Identification

This compound is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a 1,3-dioxane-4,6-dione ring are joined by a single common carbon atom. This central quaternary spiro-carbon imparts significant three-dimensionality and conformational rigidity, making it a valuable building block in synthetic and medicinal chemistry.[1]

  • CAS Number : 58093-05-3[2]

  • Molecular Formula : C₈H₁₀O₄[2]

  • Synonyms : Cyclopentylidene malonate, 2,2-tetramethylene-4,6-dioxo-1,3-dioxane

Physicochemical and Spectroscopic Properties

The unique structural arrangement of this compound dictates its physical and chemical characteristics. The quantitative data available for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 170.16 g/mol [2]
Density 1.3 g/cm³ (predicted) [2]
Boiling Point 444.3 °C at 760 mmHg (predicted) [2]
Flash Point 245.6 °C (predicted) [2]
Topological Polar Surface Area (TPSA) 52.6 Ų [2]

| XLogP3 | 1.1 |[2] |

Spectroscopic Profile

While experimental spectral data is not widely published in public repositories, an analysis of the structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two main groups of signals. The protons on the cyclopentane ring would appear as multiplets in the aliphatic region (approx. 1.5-2.0 ppm). A distinct singlet corresponding to the two chemically equivalent protons of the active methylene group (C8) would be observed further downfield, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the two adjacent carbonyl groups.

  • ¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the spiro-carbon atom, signals for the four methylene carbons of the cyclopentane ring, a signal for the active methylene carbon (C8), and two downfield signals for the equivalent carbonyl carbons (C7 and C9).

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong, characteristic absorption bands corresponding to the C=O stretching vibrations of the cyclic dione functional group. These would likely appear in the region of 1700-1780 cm⁻¹. Additional peaks corresponding to C-O stretching and C-H stretching of the aliphatic ring would also be present.

Synthesis and Mechanism

The core structure of this compound is typically constructed via a condensation reaction involving a ketone and an active methylene compound, such as malonic acid. This is a variation of the Knoevenagel condensation.

Proposed Synthetic Workflow

The most logical and field-proven approach involves the reaction of cyclopentanone with malonic acid in the presence of a dehydrating agent, such as acetic anhydride, which also serves as a solvent and promotes the formation of the cyclic anhydride structure.

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up & Isolation cluster_3 Final Product reagents Cyclopentanone + Malonic Acid reaction Heating under Reflux (Catalyst: optional weak base) reagents->reaction Input solvent Acetic Anhydride workup Cooling & Precipitation reaction->workup Reaction Mixture filtration Filtration & Washing workup->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis
  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

  • Initiation : Gently warm the mixture to dissolve the malonic acid. Once a clear solution is obtained, add cyclopentanone (1.0 eq) dropwise. A mild exothermic reaction may be observed.

  • Reaction : Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Acetic anhydride serves a dual purpose. It acts as the dehydrating agent, removing the water formed during the initial condensation to drive the reaction forward according to Le Châtelier's principle. It also facilitates the cyclization of the intermediate cyclopentylidene malonic acid into the more stable six-membered dione ring.

  • Isolation : After completion, allow the mixture to cool to room temperature, which typically induces precipitation of the product. The slurry may be further cooled in an ice bath to maximize yield.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water or a non-polar solvent like hexane to remove residual acetic acid and unreacted starting materials.

  • Drying : Dry the purified solid under vacuum to yield this compound.

Chemical Reactivity and Derivative Synthesis

The key to the utility of this spiro-compound is the reactivity of the methylene protons at the C8 position, which are acidic due to their position between two electron-withdrawing carbonyl groups. This allows the molecule to serve as a potent nucleophile in base-catalyzed reactions, most notably the Knoevenagel condensation with aldehydes and ketones.[3][4]

Workflow: Knoevenagel Condensation for Derivative Synthesis

This reaction provides a robust platform for attaching various substituents to the spirocyclic core, enabling the creation of large chemical libraries for screening.

G A This compound (Active Methylene Compound) D Reaction Mixture (Stirring at RT or gentle heat) A->D B Aromatic Aldehyde (R-CHO) B->D C Solvent (e.g., Ethanol) + Basic Catalyst (e.g., Piperidine) C->D Conditions E Work-up (Cooling, Filtration) D->E Yields α,β-unsaturated product F Purified Product: 8-Arylidene-6,10-dioxaspiro[4.5]decane-7,9-dione E->F

Caption: General workflow for Knoevenagel condensation using the title compound.

Protocol: Synthesis of an 8-Arylidene Derivative
  • Dissolution : Dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or toluene in a reaction flask.

  • Catalysis : Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).

    • Expertise: The choice of a weak amine base is critical. It is basic enough to deprotonate the active methylene compound to generate the nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde.[3]

  • Reaction : Stir the mixture at room temperature or with gentle heating. The reaction often results in the precipitation of the brightly colored, conjugated product. Monitor completion by TLC.

  • Isolation : Cool the reaction mixture and collect the solid product by vacuum filtration.

  • Purification : Wash the product with cold ethanol to remove catalysts and unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed if higher purity is required.

Applications in Drug Development & Medicinal Chemistry

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial starting material and structural scaffold for developing biologically active molecules. The rigid spirocyclic core is a highly sought-after feature in modern drug design.

Rationale for Use as a Scaffold:
  • Three-Dimensionality : The spiro-carbon introduces a fixed three-dimensional geometry, allowing for precise spatial orientation of appended functional groups. This can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[5]

  • Novel Chemical Space : It provides an entry into novel chemical space, moving away from traditional "flat" aromatic ring systems that are prevalent in many existing drugs.

  • Physicochemical Properties : The dioxaspiro moiety can improve key drug-like properties, such as metabolic stability and solubility.[5]

Therapeutic Targets and Applications of the Dioxaspiro[4.5]decane Scaffold:

Derivatives built upon the broader dioxaspiro[4.5]decane framework have shown significant activity across several therapeutic areas:

  • CNS Disorders : The scaffold is a key component in the synthesis of potent and selective agonists for the Serotonin 1A (5-HT1A) receptor, a major target for treating anxiety and depression.[5]

  • Inflammatory Diseases : It has been used as an intermediate in the development of inhibitors for Cathepsin S, a protease involved in autoimmune and inflammatory conditions.[5]

  • Dopaminergic Modulation : Certain substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[6]

  • Oncology : Aza-dioxaspiro[4.5]decane derivatives have been synthesized as ligands for the σ₁ receptor, which is overexpressed in many tumors, making them promising candidates for tumor imaging agents.[7]

The dione functionality of this compound makes it an ideal precursor for generating libraries of derivatives via the Knoevenagel condensation, which can then be screened for activity against these and other important biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

  • Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

  • Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

References

A Technical Guide to the Synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione from Cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spirocyclic compounds, characterized by a central atom connecting two rings, are privileged scaffolds in medicinal chemistry and materials science due to their rigid, three-dimensional architecture. This guide provides an in-depth technical overview of a robust and efficient method for synthesizing a key spirocyclic intermediate, 6,10-Dioxaspiro[4.5]decane-7,9-dione (also known as cyclopentylidene malonate), from readily available starting materials: cyclopentanone and malonic acid. We will dissect the underlying reaction mechanism, present a detailed, self-validating experimental protocol, and discuss the expected outcomes and characterization data. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.

Chapter 1: Introduction to Spirocyclic Diones

The unique conformational constraints of spirocycles make them attractive motifs for probing biological space and developing novel materials.[1] The fusion of two rings through a single carbon atom creates a well-defined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, this compound (CAS No. 58093-05-3), is a member of this important class.[2][3] It belongs to the family of alkylidene malonates, which are structurally related to the highly versatile Meldrum's acid and serve as valuable precursors in a variety of organic transformations.[4]

The nomenclature [4.5] in the IUPAC name indicates that a five-membered ring (cyclopentane, with 4 atoms excluding the spiro carbon) is fused to a six-membered ring (the dioxane-dione ring, with 5 atoms excluding the spiro carbon).[5] Its structure provides a stable yet reactive platform for further chemical elaboration, making it a valuable intermediate for synthetic chemists.

Chapter 2: The Core Synthesis: Mechanistic Principles

The synthesis of this compound is achieved through the condensation of cyclopentanone and malonic acid. While this involves a ketone and an active methylene compound, it is crucial to distinguish this reaction from the classic Knoevenagel condensation, which typically yields an α,β-unsaturated product. In this case, the reaction proceeds through a tandem ketalization-cyclization pathway, driven by a dehydrating agent, to form the spirocyclic dione.

Overall Reaction

G cyclopentanone Cyclopentanone reagents cyclopentanone->reagents malonic_acid Malonic Acid malonic_acid->reagents product This compound reagents->product Acetic Anhydride (Dehydrating Agent)

Caption: Overall synthetic transformation.

Proposed Reaction Mechanism

The most effective protocols for this synthesis employ a strong dehydrating agent such as acetic anhydride. The mechanism is believed to proceed as follows:

  • Formation of a Mixed Anhydride: Malonic acid reacts with acetic anhydride to form a more reactive mixed malonic-acetic anhydride. This step increases the electrophilicity of the carbonyl carbons of the malonic acid moiety.

  • Nucleophilic Attack: The carbonyl oxygen of cyclopentanone attacks one of the electrophilic carbonyl carbons of the activated malonic acid derivative.

  • Cyclization and Ketal Formation: An intramolecular nucleophilic attack from the intermediate's hydroxyl group onto the second carbonyl of the malonate moiety occurs.

  • Dehydration: The tetrahedral intermediates formed during this process collapse, eliminating water (which is scavenged by the acetic anhydride) to form the stable six-membered dioxane-dione ring, resulting in the spirocyclic product.

G

Caption: Key stages of the reaction mechanism.

Causality of Experimental Choices
  • Cyclopentanone: Serves as the electrophilic substrate and provides the five-membered ring of the spiro system.

  • Malonic Acid: The bifunctional nucleophile that forms the six-membered heterocyclic dione ring.

  • Acetic Anhydride: This is the critical component. It serves a dual purpose: it activates the malonic acid and acts as an irreversible dehydrating agent, driving the reaction equilibrium towards the product. Without an effective water scavenger, the reaction would be reversible and yields would be low.

  • Temperature Control: The initial reaction is typically conducted at low temperatures (0–5 °C) to control the exothermic reaction between malonic acid and acetic anhydride, preventing potential side reactions and degradation.

Chapter 3: Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear steps for execution, isolation, and purification.

Materials and Reagents
ReagentFormulaM. Wt. ( g/mol )QuantityMolesPurity
Malonic AcidC₃H₄O₄104.0610.4 g0.10>99%
Acetic AnhydrideC₄H₆O₃102.0925 mL0.265>98%
CyclopentanoneC₅H₈O84.128.4 g (9.0 mL)0.10>99%
Diethyl Ether(C₂H₅)₂O74.12~200 mL-Anhydrous
EthanolC₂H₅OH46.07As needed-95%
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware for work-up and recrystallization

Step-by-Step Protocol
  • Reaction Setup:

    • Place malonic acid (10.4 g, 0.10 mol) into a 250 mL three-necked flask equipped with a magnetic stir bar.

    • Fit the flask with a dropping funnel and a thermometer.

    • Add acetic anhydride (25 mL) to the flask.

    • Cool the resulting slurry to 0–5 °C using an ice-water bath with continuous stirring.

  • Reaction Execution:

    • Add cyclopentanone (9.0 mL, 0.10 mol) dropwise via the dropping funnel to the cold, stirred slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 3-4 hours. The reaction mixture should become a clear, homogeneous solution before product precipitation begins.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice-water bath for 30 minutes to maximize precipitation.

    • Add 100 mL of cold diethyl ether to the flask and stir vigorously for 15 minutes to fully precipitate the product and dissolve byproducts.

    • Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold diethyl ether (2 x 50 mL) to remove residual acetic acid and unreacted starting materials.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

G

Caption: Summary of the experimental workflow.

Chapter 4: Data Analysis and Expected Outcomes

Quantitative Summary
ParameterExpected Value
Product Appearance White crystalline solid
Expected Yield (Crude) 80-90%
Expected Yield (Purified) 70-80%
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Melting Point 93-95 °C
Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the final product.[5]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.6 (s, 2H, CH₂ of malonate), ~1.8-2.0 (m, 8H, CH₂ of cyclopentyl)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~165 (C=O), ~110 (spiro C), ~40 (CH₂ of cyclopentyl), ~35 (CH₂ of malonate), ~25 (CH₂ of cyclopentyl)
IR (KBr, cm⁻¹)~1780, ~1740 (C=O, anhydride-like stretches), ~1100 (C-O, ether stretch)
Troubleshooting
  • Low Yield: Often due to incomplete reaction or loss during work-up. Ensure anhydrous conditions and adequate reaction time. Insufficient cooling during the addition of cyclopentanone can also lead to side reactions.

  • Oily Product: Indicates the presence of impurities, likely unreacted starting materials or acetic acid. Ensure thorough washing with cold diethyl ether. If the problem persists, a second recrystallization may be necessary.

  • Incomplete Reaction: Can be monitored by TLC. If starting material remains after 4 hours, the reaction time can be extended, or a slight excess of acetic anhydride can be used.

References

A Technical Guide to the Spectroscopic Characterization of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 6,10-Dioxaspiro[4.5]decane-7,9-dione

This compound, a unique spirocyclic compound, presents a fascinating case for spectroscopic elucidation. Its rigid, three-dimensional architecture, stemming from the fusion of a cyclopentane ring and a 1,3-dioxane-4,6-dione ring at a single spiro carbon, dictates a distinct and predictable spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is paramount for researchers in synthetic chemistry and drug development, enabling unambiguous identification, purity assessment, and further investigation of its chemical reactivity and potential applications.

The structural rigidity imparted by the spirocyclic core significantly influences the chemical environment of each atom, leading to well-defined signals in its NMR spectra. The presence of two carbonyl groups and ether linkages within the six-membered ring gives rise to characteristic absorption bands in its IR spectrum. Furthermore, the molecule's specific connectivity results in a predictable fragmentation pattern in mass spectrometry. This document serves as a foundational reference for scientists working with this and structurally related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the IUPAC numbering scheme.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the absence of publicly available experimental spectra, the following is a predictive analysis based on the chemical structure. The molecule possesses symmetry, which simplifies the expected ¹H NMR spectrum.

  • C8-H₂ (Methylene protons): The two protons on C8 are diastereotopic and are situated between two electron-withdrawing carbonyl groups. This will result in a singlet with a chemical shift expected in the range of δ 3.5-4.0 ppm .

  • C1-H₂ and C4-H₂ (Cyclopentane protons α to spirocenter): These four protons are chemically equivalent due to the molecule's symmetry. They are adjacent to the spirocyclic quaternary carbon. Their signal is expected to be a triplet in the region of δ 1.8-2.2 ppm .

  • C2-H₂ and C3-H₂ (Cyclopentane protons β to spirocenter): These four protons are also chemically equivalent. They will appear as a multiplet, likely a quintet, in the upfield region of δ 1.6-1.9 ppm .

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The following table summarizes the predicted chemical shifts.[1]

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Justification
C7, C9165 - 175Carbonyl carbons in a six-membered ring.
C590 - 100Quaternary spiro carbon bonded to two oxygen atoms.
C840 - 50Methylene carbon between two carbonyl groups.
C1, C430 - 40Aliphatic carbons adjacent to the spiro center.
C2, C320 - 30Aliphatic carbons in the five-membered ring.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that provides a single peak for each unique carbon atom.

    • A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

    • The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

    • Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

2D NMR Spectroscopy for Unambiguous Assignments

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for 2D NMR structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show a correlation between the signals for the C1/C4 protons and the C2/C3 protons, confirming their adjacency in the cyclopentane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the cyclopentane and C8 methylene groups to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • From the C8 methylene protons to the C7 and C9 carbonyl carbons.

    • From the C1/C4 protons to the spiro carbon (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and ether groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1750 - 1720StrongC=O stretching (symmetric and asymmetric) of the dione.
1250 - 1100StrongC-O stretching of the ether linkages.
2980 - 2850MediumC-H stretching of the cyclopentane ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and use a solution cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Expected Mass Spectral Data

The molecular formula of this compound is C₈H₁₀O₄, which corresponds to a monoisotopic mass of 170.0579 Da.[1]

High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is 171.0652 Da and for the [M+Na]⁺ ion is 193.0471 Da.[2]

Electron Ionization (EI) Mass Spectrometry: Under EI conditions, the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is initiated by the loss of CO₂ (44 Da) from the dione ring, followed by further fragmentation of the cyclopentane ring.

G M [C₈H₁₀O₄]⁺˙ m/z = 170 M_CO2 [C₇H₁₀O₂]⁺˙ m/z = 126 M->M_CO2 - CO₂ M_CO2_C2H4 [C₅H₆O₂]⁺˙ m/z = 98 M_CO2->M_CO2_C2H4 - C₂H₄

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Suitable for LC-MS, typically provides the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap. For high-resolution data, a TOF or Orbitrap analyzer is required.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Conclusion

References

IUPAC name and structure of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,10-Dioxaspiro[4.5]decane-7,9-dione: Synthesis, Structure, and Therapeutic Potential

Abstract

This compound, a unique spirocyclic compound, presents a structurally rigid and synthetically versatile scaffold of significant interest to medicinal chemists and drug development professionals. Spirocycles are increasingly recognized for their ability to impart favorable physicochemical properties, including improved metabolic stability and target-binding affinity, by exploring three-dimensional chemical space. This guide provides a comprehensive technical overview of this compound, detailing its structure, nomenclature, physicochemical properties, and synthetic methodologies. Furthermore, it explores the compound's reactivity, particularly its utility as a precursor for Knoevenagel condensation products, and discusses the therapeutic potential of the spiro[4.5]decane framework by examining biologically active analogues.

Structural Elucidation and Physicochemical Properties

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to scientific discourse. The compound of interest is systematically named This compound according to IUPAC nomenclature. The "[4.5]" designation specifies the number of carbon atoms in each ring connected to the central spiro atom, excluding the spiro atom itself—four in the cyclopentane ring and five in the 1,3-dioxane-dione ring.[1]

Common synonyms for this compound include Cyclopentylidene malonate and 2,2-tetramethylene-4,6-dioxo-1,3-dioxane.[2] Its globally recognized identifier is the CAS Number: 58093-05-3 .[2][3]

The molecule consists of a cyclopentane ring and a 1,3-dioxane-7,9-dione ring fused at a single quaternary carbon atom (the spiro center). This fusion imparts significant conformational rigidity, a desirable trait in scaffold-based drug design.

Figure 1: IUPAC Structure of this compound.
Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties is provided in Table 1. While experimental spectroscopic data is not widely published, a predicted profile based on the compound's structure is outlined in Table 2. These predictions serve as a benchmark for researchers performing characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 58093-05-3 [2][3]
Molecular Formula C₈H₁₀O₄ [2][3]
Molecular Weight 170.16 g/mol [2]
Density 1.3 g/cm³ [3]
Boiling Point 444.3°C at 760 mmHg [3]
Flash Point 245.6°C [3]
Topological Polar Surface Area 52.6 Ų [2]

| InChIKey | FZGZIHCGKPRSLO-UHFFFAOYSA-N |[4] |

Table 2: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR Multiplets (~1.6-1.9 ppm) corresponding to the 8 protons of the cyclopentane ring. A singlet (~3.5-3.8 ppm) for the 2 protons of the active methylene group (C8) on the dioxane-dione ring.
¹³C NMR Signals for cyclopentane carbons (~25-40 ppm). A signal for the active methylene carbon (~40-50 ppm). A key signal for the spiro quaternary carbon (~90-100 ppm). Signals for the two equivalent carbonyl carbons (~165-170 ppm).

| FT-IR | Strong, characteristic C=O stretching vibrations for the cyclic anhydride/dione system (~1750-1800 cm⁻¹). C-H stretching for sp³ carbons (~2850-3000 cm⁻¹). C-O stretching (~1000-1200 cm⁻¹). |

Synthesis and Manufacturing

The synthesis of this compound is logically approached via a two-step sequence involving a Knoevenagel condensation followed by an intramolecular cyclization/dehydration. This pathway leverages readily available starting materials.

Retrosynthetic Analysis and Workflow

The core structure can be disconnected at the C-O bonds of the dioxane ring, revealing a precursor dicarboxylic acid: cyclopentylidene malonic acid. This intermediate, in turn, can be formed from the condensation of cyclopentanone and malonic acid.

workflow cluster_reactants Starting Materials cyclopentanone Cyclopentanone intermediate Cyclopentylidene Malonic Acid cyclopentanone->intermediate Step 1: Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->intermediate Step 1: Knoevenagel Condensation product This compound intermediate->product Step 2: Cyclization/ Dehydration

Figure 2: Two-step synthetic workflow for the target compound.
Representative Experimental Protocol

This protocol is a representative procedure based on established methodologies for Knoevenagel condensations and subsequent cyclizations.[5]

Step 1: Synthesis of Cyclopentylidene Malonic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malonic acid (1.0 eq) and cyclopentanone (1.1 eq) in a suitable solvent such as pyridine or toluene containing a catalytic amount of piperidine or ammonium acetate.

  • Condensation: Heat the mixture to reflux. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up and Isolation: Monitor the reaction by TLC until the starting materials are consumed. After cooling, acidify the reaction mixture with aqueous HCl (e.g., 2N). The dicarboxylic acid product often precipitates and can be collected by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude cyclopentylidene malonic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask protected from atmospheric moisture (e.g., under a nitrogen atmosphere), suspend the dried cyclopentylidene malonic acid (1.0 eq) in acetic anhydride (3-5 eq).

  • Cyclization: Heat the mixture gently (e.g., 50-70 °C) with stirring. The reaction involves the formation of a mixed anhydride followed by intramolecular acylation to close the ring.

  • Isolation: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material. Once complete, cool the reaction mixture. The product may crystallize directly from the solution.

  • Purification: Remove excess acetic anhydride under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like ethyl acetate or by sublimation to yield the final product as a crystalline solid.

Chemical Reactivity and Derivatization

The primary site of reactivity on the this compound scaffold is the C8 methylene group. The protons on this carbon are activated by the two adjacent carbonyl groups, making them acidic and amenable to deprotonation by a mild base. This facilitates a variety of C-C bond-forming reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation for Derivative Synthesis

This reaction provides a robust and high-yielding method for installing a diverse range of substituents at the C8 position, typically by reacting the scaffold with various aldehydes. The resulting α,β-unsaturated products are valuable intermediates in medicinal chemistry.

Note: The DOT script above is a template. Actual images would be needed for a visual representation.

Figure 3: General scheme for the Knoevenagel condensation.
Protocol: Synthesis of an 8-Aryl-6,10-dioxaspiro[4.5]decane-7,9-dione Derivative

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0-1.1 eq) in ethanol or a similar protic solvent.

  • Catalysis: Add a catalytic amount of a mild base, such as piperidine or pyrrolidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-12 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC analysis.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The brightly colored product often precipitates and can be isolated by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry and Drug Development

While direct biological applications of this compound itself are not extensively documented, the spiro[4.5]decane core is a privileged scaffold in modern drug discovery. Its inherent rigidity and three-dimensional topology make it an excellent platform for orienting pharmacophoric groups into precise spatial arrangements for optimal interaction with biological targets.

The Spiro[4.5]decane Scaffold in Bioactive Molecules

Research into structurally related spiro[4.5]decane systems has yielded compounds with significant therapeutic potential, underscoring the value of this molecular framework.

  • Anticonvulsant Activity: Spiro[4.5]decane carboxylic acids have been synthesized as cyclic analogues of the antiepileptic drug valproic acid, demonstrating the scaffold's utility in designing central nervous system agents.[6]

  • Enzyme Inhibition: Derivatives of spiro[4.5]decanone have been identified as potent and selective inhibitors of prolyl hydroxylase domains (PHDs), which are key targets for treating anemia and ischemia-related diseases.[7]

  • Receptor Modulation: The spiro[4.5]decane framework has been successfully incorporated into ligands for various G-protein coupled receptors. For example, derivatives of 1,4-dithiaspiro[4.5]decane have led to the discovery of highly potent and selective 5-HT1A receptor agonists, which are targets for anxiety and depression.

Future Outlook

This compound represents an under-explored but highly promising chemical entity. The synthetic accessibility of the core and the ease of derivatization via Knoevenagel condensation offer a straightforward entry into large libraries of novel, drug-like molecules. Future research should focus on synthesizing and screening libraries of 8-aryl derivatives for activity against a range of biological targets, including kinases, proteases, and GPCRs, where the rigid presentation of the aryl substituent could lead to novel binding modes and improved selectivity.

Conclusion

This compound is a valuable building block for medicinal chemistry, characterized by a rigid spirocyclic core that is synthetically accessible. Its primary utility lies in its function as a scaffold, with the active methylene bridge providing a reactive handle for diversification. While the therapeutic potential of its direct derivatives remains to be fully explored, the proven success of the broader spiro[4.5]decane class of compounds in modulating key biological targets provides a strong rationale for its inclusion in future drug discovery programs. This guide serves as a foundational resource for researchers aiming to harness the potential of this compelling molecular architecture.

References

An In-depth Technical Guide to the Ring-Opening Potential of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Spirocyclic Scaffold in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary drug discovery and materials science.[1] Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise and complex interactions with biological targets. This unique topology has made spirocyclic motifs a cornerstone in the design of novel therapeutics and functional materials. At the heart of their utility lies the potential for controlled ring-opening reactions, which unlock a diverse array of functionalized linear and macrocyclic structures. This guide provides a comprehensive technical overview of the ring-opening potential of a specific spirocyclic compound, 6,10-Dioxaspiro[4.5]decane-7,9-dione, a molecule poised for exploration in various scientific domains.

Unveiling this compound: A Structural and Physicochemical Profile

This compound is a spirocyclic compound featuring a cyclohexane ring fused to a 1,3-dioxane-4,6-dione ring through a spiro carbon. The presence of the dione functionality within the six-membered heterocyclic ring renders the molecule susceptible to nucleophilic attack and subsequent ring-opening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58093-05-3[2]
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [2]
Appearance Not Available[3]
Boiling Point 444.3°C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Flash Point 245.6°C[4]
Refractive Index 1.503[4]
Topological Polar Surface Area 52.6 Ų[3]

Structurally, the cyclohexane ring typically adopts a stable chair conformation. In related dioxaspiro[4.5]decane derivatives, the pseudo-axial C-O bond of the dioxolane ring is slightly elongated compared to the equatorial C-O bond, a feature that may influence reactivity.[3]

The Chemical Imperative for Ring-Opening: A Mechanistic Perspective

The ring-opening potential of this compound is primarily dictated by the electrophilic nature of the carbonyl carbons within the dione moiety. This reactivity is analogous to that of cyclic anhydrides, which are well-known to undergo facile ring-opening with a variety of nucleophiles.[4][5] The inherent ring strain, although less pronounced than in smaller ring systems, also contributes to the thermodynamic driving force for ring-opening reactions.

Hydrolytic Ring-Opening: A Gateway to Dicarboxylic Acids

In the presence of water, particularly under acidic or basic catalysis, the dione ring is susceptible to hydrolysis. This reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields a dicarboxylic acid derivative with the spirocyclic core intact.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis A This compound B Protonated Carbonyl A->B H+ C Tetrahedral Intermediate B->C H2O D Ring-Opened Dicarboxylic Acid C->D Proton Transfer & Ring Opening E This compound F Tetrahedral Intermediate (Anionic) E->F OH- G Ring-Opened Dicarboxylate F->G Ring Opening H Ring-Opened Dicarboxylic Acid G->H H+

Figure 1: Proposed mechanisms for acid- and base-catalyzed hydrolysis.

Nucleophilic Ring-Opening with Amines, Alcohols, and Thiols

A diverse range of nucleophiles can be employed to open the dione ring, leading to the formation of amides, esters, and thioesters, respectively. These reactions are often highly efficient and can be catalyzed by both acids and bases. The choice of nucleophile and reaction conditions allows for the introduction of a wide variety of functional groups, making this a versatile strategy for generating novel molecular scaffolds.

G cluster_main Nucleophilic Ring-Opening Pathways cluster_nucleophiles Nucleophiles cluster_products Ring-Opened Products Start This compound Amine R-NH2 Alcohol R-OH Thiol R-SH Amide Amide-Carboxylic Acid Amine->Amide Aminolysis Ester Ester-Carboxylic Acid Alcohol->Ester Alcoholysis Thioester Thioester-Carboxylic Acid Thiol->Thioester Thiolysis

Figure 2: Overview of nucleophilic ring-opening reactions.

Experimental Methodologies for Ring-Opening

While specific literature on the ring-opening of this compound is limited, the following protocols are proposed based on established methodologies for analogous cyclic anhydrides and diones. These should serve as a robust starting point for experimental investigation.

Protocol 1: Base-Catalyzed Hydrolysis

Objective: To synthesize the ring-opened dicarboxylic acid derivative via hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Aminolysis with Benzylamine

Objective: To synthesize the corresponding amide-carboxylic acid by ring-opening with an amine.

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add benzylamine (1.1 eq) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide-carboxylic acid by column chromatography on silica gel.

Analytical Workflow for Product Confirmation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous characterization of the ring-opened products.

G cluster_workflow Analytical Workflow A Crude Product B Purification (Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation C->D E 1H & 13C NMR D->E Proton/Carbon Environment F FT-IR Spectroscopy D->F Functional Groups G High-Resolution Mass Spectrometry D->G Molecular Formula

Figure 3: A typical analytical workflow for the characterization of ring-opened products.

The Synthetic Promise of Ring-Opened Derivatives

The true potential of this compound lies in the diverse applications of its ring-opened products.

  • Polymer Chemistry: The dicarboxylic acid and its ester derivatives can serve as monomers for the synthesis of novel polyesters and polyamides. The spirocyclic core can impart unique thermal and mechanical properties to the resulting polymers.

  • Medicinal Chemistry: The ring-opened products provide a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications. The ability to introduce various functional groups allows for the fine-tuning of physicochemical and pharmacological properties.

  • Organic Synthesis: The functionalized products of ring-opening can be used as key building blocks in the total synthesis of complex natural products and other target molecules.

Charting the Course for Future Investigations

The exploration of the ring-opening potential of this compound is still in its nascent stages. Several avenues of research warrant further investigation:

  • Catalyst Development: The discovery of more efficient and selective catalysts for ring-opening, including organocatalysts and enzymes, would be highly valuable.

  • Asymmetric Ring-Opening: The development of enantioselective ring-opening methodologies would provide access to chiral building blocks, which are of significant interest in drug discovery.

  • Computational Studies: In-depth computational modeling of the ring-opening mechanisms would provide valuable insights into the reaction pathways and help in the rational design of new reactions.

  • Biological Evaluation: A systematic evaluation of the biological activity of the ring-opened derivatives could lead to the discovery of new therapeutic agents.

Conclusion

This compound represents a promising, yet underexplored, platform for the generation of diverse and functionalized molecules. Its susceptibility to ring-opening reactions, coupled with the inherent three-dimensionality of its spirocyclic core, makes it an attractive target for researchers in drug discovery, materials science, and organic synthesis. The foundational knowledge and proposed methodologies presented in this guide are intended to catalyze further investigation into the rich chemistry of this intriguing molecule.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 6,10-Dioxaspiro[4.5]decane-7,9-dione. While direct experimental thermal analysis data for this specific spirocyclic compound is not extensively reported in publicly accessible literature, this document constructs a robust theoretical framework based on its close structural analog, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This guide elucidates the anticipated decomposition pathways, presents methodologies for empirical analysis, and discusses the implications for handling, storage, and application in research and development.

Introduction: Structural Context and Significance

This compound, a notable member of the spirocyclic compound family, features a unique structural motif where a cyclopentane ring and a 1,3-dioxane-4,6-dione ring are joined by a single spiro atom.[1] This rigid, three-dimensional architecture is of increasing interest in medicinal chemistry and materials science for its ability to orient functional groups in precise spatial arrangements.[2] The 1,3-dioxane-4,6-dione moiety, in particular, is known for its high reactivity and serves as a versatile synthetic intermediate.[3]

Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in synthetic protocols that may involve elevated temperatures. This guide will delve into the predicted thermal behavior of this compound, drawing parallels with the well-documented thermal decomposition of Meldrum's acid and its derivatives.[4][5][6]

Physicochemical Properties and Predicted Thermal Stability

PropertyValueSource
Molecular FormulaC₈H₁₀O₄[5]
Molecular Weight170.16 g/mol [5]
Boiling Point444.3 °C at 760 mmHg[5]
Flash Point245.6 °C[5]

The high boiling point suggests that the molecule possesses considerable thermal stability in the absence of decomposition. However, the 1,3-dioxane-4,6-dione ring system is known to be thermally labile.[3][4] For instance, polymers incorporating Meldrum's acid moieties exhibit weight loss at approximately 260 °C, indicating the onset of decomposition of this structural unit.[1] It is therefore reasonable to hypothesize that this compound will undergo decomposition at temperatures significantly below its boiling point.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is anticipated to mirror that of Meldrum's acid and its derivatives.[5][6] The primary decomposition pathway is a retro-hetero-Diels-Alder reaction, leading to the elimination of a ketone and carbon dioxide, and the formation of a highly reactive ketene intermediate.

In the case of this compound, the eliminated ketone would be cyclopentanone. The overall proposed decomposition is as follows:

Decomposition_Mechanism start This compound intermediate Transition State start->intermediate Heat (Δ) products Cyclopentanone + Carbon Dioxide + Ketene Intermediate intermediate->products Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

This decomposition into volatile products—cyclopentanone (boiling point: 131 °C), carbon dioxide, and a reactive ketene—explains the significant mass loss observed in the thermal analysis of analogous compounds. The formation of a ketene intermediate is a synthetically useful feature of Meldrum's acid chemistry, often exploited for in-situ reactions.[5][6]

Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a systematic approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[7][8][9]

Experimental Design

The following diagram outlines a comprehensive workflow for the thermal characterization of the target compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation sample High-Purity Sample weighing Precise Weighing (1-5 mg) sample->weighing tga_instrument TGA Instrument weighing->tga_instrument dsc_instrument DSC Instrument weighing->dsc_instrument tga_params Parameters: - Inert Atmosphere (N₂) - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-600 °C) tga_instrument->tga_params tga_run Perform TGA Scan tga_params->tga_run tga_data Obtain TGA/DTG Curves tga_run->tga_data tga_analysis Analyze TGA: - Onset of Decomposition (T_onset) - Temperature of Max Decomposition Rate (T_max) - Residual Mass tga_data->tga_analysis dsc_params Parameters: - Inert Atmosphere (N₂) - Hermetically Sealed Pan - Heating/Cooling Cycles - Temperature Range (e.g., 25-300 °C) dsc_instrument->dsc_params dsc_run Perform DSC Scan dsc_params->dsc_run dsc_data Obtain Heat Flow Curve dsc_run->dsc_data dsc_analysis Analyze DSC: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_f) - Decomposition Exotherms/Endotherms dsc_data->dsc_analysis correlation Correlate TGA and DSC Data tga_analysis->correlation dsc_analysis->correlation

Caption: A comprehensive workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Acquisition: Record the mass loss as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan to contain any volatile decomposition products.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp from 25 °C to a temperature above the expected decomposition onset (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Interpretation of Anticipated Results

Based on the proposed decomposition mechanism and data from analogous compounds, the following outcomes are expected from the thermal analysis:

  • TGA: A significant, single-step mass loss is anticipated, corresponding to the concerted loss of cyclopentanone and carbon dioxide. The onset of this mass loss will define the practical upper-temperature limit for the compound's use.

  • DSC: An endothermic peak corresponding to the melting of the solid compound will be observed. This will be followed by a more complex thermal event, likely an exotherm, associated with the decomposition process. The enthalpy change of this decomposition can provide insights into the energetics of the bond-breaking processes.

Implications for Drug Development and Research

A thorough understanding of the thermal stability of this compound is critical for its application in drug discovery and development for several reasons:

  • Synthetic Route Design: Knowledge of the decomposition temperature is essential for designing synthetic steps that do not lead to unintended degradation of the spirocyclic core.

  • Purification: The thermal lability may preclude high-temperature purification techniques such as distillation, favoring methods like recrystallization or chromatography.[11]

  • Storage and Handling: Establishes the appropriate conditions for long-term storage to prevent degradation and ensure the integrity of the compound.

  • Formulation Studies: In drug development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate influences the choice of formulation strategies and excipients.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a robust understanding of its likely behavior can be extrapolated from its structural similarity to Meldrum's acid. The proposed decomposition pathway via the formation of a ketene intermediate, cyclopentanone, and carbon dioxide provides a solid basis for further investigation. The experimental workflows detailed in this guide offer a systematic approach to empirically determine the thermal properties of this compound, which is of significant interest to the scientific community. Such data will be invaluable for the safe and effective utilization of this versatile spirocyclic compound in organic synthesis and medicinal chemistry.

References

Solubility of 6,10-Dioxaspiro[4.5]decane-7,9-dione in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6,10-Dioxaspiro[4.5]decane-7,9-dione in Common Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that influences its behavior in various stages of research, development, and formulation.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's structural attributes and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for assessing the solubility of this and structurally similar spirocyclic compounds.

Introduction: The Critical Role of Solubility

In the realms of medicinal chemistry and materials science, the spirocyclic scaffold of compounds like this compound offers a unique three-dimensional architecture. This structural rigidity is often sought after in drug design to enhance binding affinity and specificity to biological targets. However, the successful application of any new chemical entity (NCE) is fundamentally dependent on its solubility.[1] Solubility dictates the choice of solvents for synthesis and purification, influences bioavailability in pharmacological studies, and is a cornerstone of formulation development.[1][2] A comprehensive understanding of a compound's solubility profile across various solvent polarities is therefore not just advantageous, but essential for its progression through the development pipeline.

Molecular Profile of this compound

A thorough analysis of the molecular structure is the first step in predicting its solubility.[1]

  • Chemical Structure: C8H10O4[3]

  • Molecular Weight: Approximately 170.16 g/mol

  • Key Functional Groups: The molecule features a spirocyclic system containing a cyclopentane ring fused to a 1,3-dioxane-4,6-dione ring. The core functional groups are two ester (lactone) moieties within the dione ring.

  • Predicted Lipophilicity (XlogP): 1.1[4]

The presence of four oxygen atoms in the form of two carbonyl groups and two ether linkages imparts significant polarity to one side of the molecule. These oxygen atoms, particularly the carbonyl oxygens, can act as hydrogen bond acceptors.[5] Conversely, the cyclopentane ring is a nonpolar, hydrocarbon moiety. The predicted XlogP of 1.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is unlikely to be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents, but may exhibit good solubility in solvents of intermediate polarity.[4]

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This principle states that substances with similar intermolecular forces will be mutually soluble.[6] The key intermolecular interactions to consider for this compound are dipole-dipole interactions and the potential for hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors.[8] While the target molecule has hydrogen bond acceptors, it lacks donor protons. Its solubility in water is expected to be low due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar cyclopentane ring. In lower alcohols like methanol and ethanol, the presence of an alkyl chain in the solvent can better accommodate the nonpolar portion of the solute, likely leading to higher solubility compared to water.[9]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. They are generally good solvents for polar molecules. Given the polar nature of the dioxaspiro-dione ring system, this compound is predicted to exhibit good to excellent solubility in this class of solvents. DMSO, being a highly polar aprotic solvent, is often an excellent choice for dissolving a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weak London dispersion forces.[8] The nonpolar cyclopentane ring will favor interaction with these solvents. However, the highly polar dione-lactone portion of the molecule will be poorly solvated. Therefore, solubility is expected to be low in very nonpolar solvents like hexane. In solvents with some minimal polarity like dichloromethane or toluene, solubility may be moderate.

Predicted Solubility Profile Summary:

  • High Solubility: Polar aprotic solvents (DMSO, Acetone, Acetonitrile).

  • Moderate Solubility: Lower alcohols (Methanol, Ethanol), Dichloromethane, THF.

  • Low Solubility: Water, Nonpolar hydrocarbons (Hexane).

Experimental Determination of Solubility

Given the lack of published data, experimental verification is paramount. The following protocols provide a systematic approach to characterizing the solubility profile of this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in different solvent classes and can offer insights into the compound's acidic or basic properties.[10]

Methodology:

  • Preparation: Add approximately 20-30 mg of this compound to a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Acetone, Toluene, Hexane).

  • Mixing: Vigorously agitate each sample for 60 seconds at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid is fully dissolved, the compound is classified as "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."

  • Interpretation: Solubility in aqueous acid (5% HCl) or base (5% NaOH) would suggest the presence of basic or acidic functional groups, respectively. For this compound, which is neutral, solubility in these aqueous solutions is not expected to be significantly different from water unless hydrolysis occurs.[10]

G cluster_start Start cluster_solvents Solvent Addition (1 mL each) cluster_process Process cluster_observe Observation & Classification start Weigh ~25mg of Compound into separate vials water Water start->water Add solvent naoh 5% NaOH start->naoh Add solvent hcl 5% HCl start->hcl Add solvent etoh Ethanol start->etoh Add solvent ace Acetone start->ace Add solvent tol Toluene start->tol Add solvent hex Hexane start->hex Add solvent mix Vortex/Shake (60s at 25°C) water->mix naoh->mix hcl->mix etoh->mix ace->mix tol->mix hex->mix observe Visually Inspect mix->observe soluble Soluble (Clear Solution) observe->soluble Complete Dissolution insoluble Insoluble (Solid Remains) observe->insoluble Partial or No Dissolution

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[11] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2-5 mL) of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure equilibrium is reached at saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation at the same temperature can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid at the bottom.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

G A Add excess compound to known volume of solvent B Equilibrate in shaker bath (e.g., 24-48h at 25°C) A->B C Phase Separation (Settle or Centrifuge) B->C D Withdraw aliquot of supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample serially E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Quantitative Solubility Workflow via Shake-Flask Method.

Data Presentation

Systematic recording of experimental data is crucial. The following table provides a template for summarizing the quantitative solubility results.

Solvent ClassSolventDielectric Constant (approx. at 25°C)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)Molar Solubility (mol/L at 25°C)
Polar Protic Water80.1Low
Methanol32.7Moderate
Ethanol24.5Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High
Acetonitrile37.5High
Acetone20.7High
Tetrahydrofuran (THF)7.6Moderate
Nonpolar Dichloromethane9.1Moderate-Low
Toluene2.4Low
Hexane1.9Low

Conclusion

Understanding the solubility of this compound is a foundational requirement for its effective use in research and development. While specific quantitative data is not widely published, a robust prediction of its solubility profile can be made based on its molecular structure. The compound is anticipated to be most soluble in polar aprotic solvents, moderately soluble in lower alcohols, and poorly soluble in water and nonpolar hydrocarbons. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to experimentally determine the precise solubility in a range of common solvents, thereby enabling informed decisions in experimental design, purification, and formulation.

References

Purity Analysis of Synthesized 6,10-Dioxaspiro[4.5]decane-7,9-dione: A Framework for Analytical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The synthesis of novel chemical entities is the cornerstone of pharmaceutical research and development. However, the synthesis is merely the first step; establishing the purity and structural integrity of the synthesized compound is paramount to ensuring the reliability, safety, and reproducibility of all subsequent research. This guide provides a comprehensive framework for the purity analysis of 6,10-Dioxaspiro[4.5]decane-7,9-dione, a spiroketal of interest in medicinal chemistry and organic synthesis.[1][2] We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, presenting a self-validating, orthogonal approach designed to provide the highest degree of confidence in the final product. The methodologies detailed herein are grounded in established analytical principles and serve as a robust template for researchers, scientists, and drug development professionals.

The Imperative of Purity: Context and Synthesis

This compound is a heterocyclic compound featuring a spiroketal moiety, a structural motif found in numerous biologically active natural products.[2][3] Its rigid, three-dimensional structure makes it an attractive scaffold in drug design.[1] The journey from concept to application, however, is critically dependent on the purity of the material. Unidentified impurities, even at trace levels, can confound biological assays, introduce toxicity, or inhibit further chemical transformations. Therefore, a rigorous analytical strategy is not optional but a fundamental requirement of scientific integrity.[4][5]

A Plausible Synthetic Pathway

While various synthetic routes can be envisioned, a common and efficient method for constructing the spiroketal core involves an acid-catalyzed reaction between a cyclic ketone and a suitable dicarbonyl precursor. For this guide, we will consider the synthesis of this compound from cyclopentanone and malonic acid, facilitated by an acid catalyst and a dehydrating agent.

The causality behind this choice lies in the well-established mechanism of ketal formation, which is a reversible reaction.[6][7] By using an acid catalyst (e.g., p-toluenesulfonic acid), we protonate a carbonyl oxygen of malonic acid, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the cyclopentanone enol or enolate. Subsequent intramolecular cyclization and dehydration drive the reaction towards the thermodynamically stable spiroketal product. The continuous removal of water is essential to shift the equilibrium in favor of the product.

Diagram 1: Synthesis Workflow A simplified workflow for the synthesis of the target compound.

cluster_start Starting Materials A Cyclopentanone D Reaction Mixture A->D B Malonic Acid B->D C Acid Catalyst (p-TsOH) Dehydrating Agent Toluene, Reflux C->D E Work-up & Quenching (e.g., NaHCO₃ wash) D->E F Crude Product Extraction & Drying E->F G Purification (e.g., Recrystallization or Column Chromatography) F->G H Isolated this compound G->H

Potential impurities from this process include unreacted cyclopentanone and malonic acid, polymeric side-products, and residual solvent (toluene) or catalyst. A robust analytical workflow must be capable of detecting, identifying, and quantifying all such species.[8]

An Orthogonal Strategy for Purity Verification

Diagram 2: Orthogonal Purity Analysis Workflow A logical flow showing how different analytical techniques are integrated.

cluster_primary Primary Structural & Purity Assessment cluster_secondary Confirmatory & Compositional Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Solvent/Impurity Check Start->NMR MS Mass Spectrometry - Molecular Weight Verification Start->MS HPLC HPLC-UV/PDA - Purity (% Area) - Impurity Profile Start->HPLC FTIR FTIR Spectroscopy - Functional Group Confirmation Start->FTIR EA Elemental Analysis - Empirical Formula Verification Start->EA Conclusion Final Purity Statement & Certificate of Analysis NMR->Conclusion MS->Conclusion HPLC->Conclusion FTIR->Conclusion EA->Conclusion

Our core analytical battery will consist of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Detailed Analytical Methodologies

As a Senior Application Scientist, I stress that the why is as important as the how. The following sections detail not just the protocols but the rationale for their deployment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Rationale: NMR is unparalleled for unambiguous structure elucidation. It provides atom-level information about the chemical environment of every proton and carbon, making it the definitive tool for confirming that the desired molecular structure has indeed been formed. It also serves as an excellent screen for impurities possessing protons that are distinct from the main compound.

  • Experimental Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 512 or more scans) is necessary.

  • Data Interpretation & Expected Results:

    • Structure: The molecular formula of this compound is C₈H₁₀O₄.[9][10]

    • ¹H NMR (400 MHz, CDCl₃): We anticipate two main groups of signals:

      • A multiplet corresponding to the 8 protons of the cyclopentane ring (C1-C4).

      • A singlet or AB quartet for the 2 protons of the methylene group (C8) situated between the two carbonyls.

    • ¹³C NMR (100 MHz, CDCl₃): Key signals would include:

      • Two signals in the downfield region (>165 ppm) for the two carbonyl carbons (C7, C9).

      • A signal for the spiro carbon (C5), typically in the 90-110 ppm range.

      • A signal for the methylene carbon (C8).

      • Multiple signals in the aliphatic region for the four distinct carbons of the cyclopentane ring.[11]

    • Purity: The absence of unexpected signals is a strong indicator of purity. The integration of signals should correspond to the proton count of the molecule. Residual solvent peaks (e.g., Toluene at ~2.34 and ~7.2 ppm) can be identified and quantified against the product signals.

Mass Spectrometry (MS)
  • Principle & Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity. It is highly sensitive and can detect trace-level impurities that might have different molecular weights. We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Experimental Protocol (LC-MS with ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

    • Analysis: Infuse the sample directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

  • Data Interpretation & Expected Results:

    • Molecular Weight: The monoisotopic mass of C₈H₁₀O₄ is 170.06 Da.[9]

    • Expected Ions:

      • Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 171.07, and potentially sodium [M+Na]⁺ at m/z 193.05 or ammonium [M+NH₄]⁺ at m/z 188.09.[9]

      • Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 169.05.[9]

    • Trustworthiness: The observation of the correct mass with high resolution (e.g., within 5 ppm of the theoretical value) provides extremely high confidence in the elemental composition of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC)
  • Principle & Rationale: HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry.[8][12] It physically separates the main compound from any impurities, and a UV or Photo-Diode Array (PDA) detector quantifies each component. The result is typically expressed as a percentage purity based on the relative peak areas. A PDA detector adds a layer of trust by allowing for peak purity analysis, which checks if a single chromatographic peak consists of a single component.[13]

  • Experimental Protocol (Reverse-Phase HPLC):

    • System Preparation:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV/PDA at 210 nm (as the compound lacks a strong chromophore).

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Method: Run a gradient elution, for example: 5% B to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

    • System Suitability: Before sample analysis, perform a system suitability test (e.g., five replicate injections of the standard) to ensure the system is performing correctly (checking for consistent retention times and peak areas).[14]

    • Analysis: Inject the sample solution and integrate all peaks detected.

  • Data Interpretation & Expected Results:

    • A chromatogram for a highly pure sample should show a single major peak.

    • Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The PDA detector can be used to acquire UV spectra across the main peak. Homogeneity in these spectra strongly suggests the peak is pure.[13][15] Any impurities will appear as separate peaks, allowing for their quantification. The goal is typically a purity level of >98% or >99% for advanced research.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups. While not quantitative for purity, it serves as a crucial identity check. If the expected functional groups are absent or unexpected ones are present, it immediately flags a problem with the synthesis or structure.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty crystal first, which is automatically subtracted from the sample spectrum.

  • Data Interpretation & Expected Results:

    • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the dione carbonyl groups.

    • C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region for the spiroketal C-O ether linkages.

    • C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclopentane and dione rings.

    • Absence of O-H: A pure, dry sample should show no broad O-H band around 3200-3500 cm⁻¹, which would indicate the presence of water or unreacted malonic acid.

Elemental Analysis
  • Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or oxygen) in a compound.[16][17] This is a fundamental technique for confirming the empirical formula.[18][19] For a new compound, a successful elemental analysis that matches the theoretical percentages is a classic and powerful piece of evidence for its composition and purity.

  • Experimental Protocol (Combustion Analysis):

    • A precisely weighed amount of the highly pure sample (1-3 mg) is combusted at high temperature in an oxygen-rich environment.[19]

    • The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors (e.g., thermal conductivity).

    • The instrument's software calculates the mass percentages of C and H. Oxygen is typically determined by difference.

  • Data Interpretation & Expected Results:

    • Theoretical Calculation for C₈H₁₀O₄:

      • C: (8 * 12.011) / 170.16 * 100% = 56.47%

      • H: (10 * 1.008) / 170.16 * 100% = 5.92%

      • O: (4 * 15.999) / 170.16 * 100% = 37.61%

    • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values. A result of C, 56.51%; H, 5.89% would be considered an excellent match and strong evidence of purity.

Data Synthesis and Final Purity Statement

No single technique tells the whole story. The final assessment of purity is a consolidated judgment based on all available data.

Table 1: Summary of Expected Analytical Data for Pure this compound

Analytical TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shifts (CDCl₃)Multiplets for cyclopentane; Singlet/ABq for CH₂Structural Confirmation
¹³C NMR Chemical Shifts (CDCl₃)~165-175 ppm (C=O), ~90-110 ppm (spiro C)Structural Confirmation
Mass Spec (ESI+) m/z of [M+H]⁺171.07Molecular Weight Verification
HPLC-PDA Purity (210 nm)>99.0%Quantitative Purity
FTIR Key Absorptions (cm⁻¹)~1720 (C=O), ~1100 (C-O)Functional Group ID
Elemental Analysis % Composition (C, H)C: 56.47±0.4; H: 5.92±0.4Empirical Formula Confirmation

A final, authoritative purity statement would read:

"The purity of this compound, Lot #XXXX, was determined to be 99.7% by HPLC (area %). The structure was unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry, which was consistent with the molecular formula C₈H₁₀O₄. Elemental analysis was in agreement with the theoretical values. FTIR confirmed the presence of the required functional groups. No significant impurities were detected by any of the orthogonal methods employed."

This multi-faceted, evidence-based approach ensures that the material proceeding to the next stage of research or development is of the highest possible and most reliably documented quality, underpinning the success of the entire project.

References

Methodological & Application

Ring-opening polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione protocol

Author: BenchChem Technical Support Team. Date: January 2026

Ring-Opening Polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione: A Comprehensive Guide

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of this compound, a spirocyclic monomer. The resulting polyesters are of significant interest for biomedical and environmentally benign applications due to the hydrolyzable nature of their ester functional groups, which imparts degradability.[1] This guide covers the synthesis of the monomer, a representative organocatalyzed polymerization protocol, and subsequent polymer characterization techniques. The methodologies are designed for researchers in materials science, polymer chemistry, and drug development, providing both practical steps and the scientific rationale behind them.

Introduction

The synthesis of degradable polyesters through the ring-opening polymerization (ROP) of cyclic esters has been a cornerstone of polymer chemistry for decades.[1] These materials are promising candidates for a range of applications, from biomedical devices to sustainable packaging. Spirocyclic monomers, such as this compound, are a particularly interesting class of compounds. Their polymerization can proceed via a double ring-opening mechanism, which is associated with a smaller volume change upon polymerization, a desirable characteristic for applications like dental resins and high-precision coatings.[2][3]

Organocatalysis has emerged as a powerful tool for ROP, offering a metal-free alternative to traditional tin- or aluminum-based catalysts and thus avoiding concerns of metal contamination in the final polymer.[4][5] A variety of organocatalytic systems, including nucleophilic catalysts, Brønsted bases, and bifunctional acid-base catalysts, have been successfully employed for the ROP of cyclic esters.[1][6] This protocol will focus on an organocatalytic approach to the polymerization of this compound.

PART 1: Monomer Synthesis - this compound

While this compound is commercially available from suppliers such as Sigma-Aldrich, Fluorochem, and Key Organics, in-house synthesis may be required.[7][8] The following is a representative synthetic route.

Materials for Monomer Synthesis
Reagent/SolventPuritySupplier (Example)
Cyclopentanone≥99%Sigma-Aldrich
Diethyl malonate≥99%Sigma-Aldrich
Sodium ethoxide21% in ethanolSigma-Aldrich
ParaformaldehydeReagent gradeSigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
p-Toluenesulfonic acid≥98.5%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid37%Sigma-Aldrich
Sodium bicarbonate≥99.5%Sigma-Aldrich
Magnesium sulfateAnhydrous, ≥99.5%Sigma-Aldrich
Step-by-Step Monomer Synthesis Protocol
  • Knoevenagel Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol.

    • Slowly add a mixture of cyclopentanone and diethyl malonate to the flask at room temperature.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude cyclopentylidene malonate.

  • Prins-type Reaction and Lactonization:

    • In a separate flask fitted with a Dean-Stark apparatus, dissolve the crude cyclopentylidene malonate, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux, continuously removing water via the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the toluene under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

PART 2: Ring-Opening Polymerization Protocol

This section details a representative organocatalytic ROP of this compound. The chosen catalytic system is a combination of a thiourea cocatalyst and an organic base, which has been shown to be effective for the ROP of various cyclic esters.[6]

Materials for Polymerization
Reagent/SolventPurity/GradeSupplier (Example)
This compound≥97%See Part 1 or commercial
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Thiourea Catalyst (e.g., TU)≥98%Sigma-Aldrich
Benzyl alcoholAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
MethanolHPLC gradeSigma-Aldrich

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Prep Monomer & Catalyst Drying Mixing Mixing Monomer, Initiator, and Catalyst in Solvent Monomer_Prep->Mixing Solvent_Prep Anhydrous Solvent Preparation Solvent_Prep->Mixing Reaction Reaction at Room Temperature under Inert Atmosphere Mixing->Reaction Quenching Quenching with Benzoic Acid Reaction->Quenching Precipitation Precipitation in Cold Methanol Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization Drying->Characterization Final Polymer

Caption: Workflow for the organocatalytic ROP of this compound.

Step-by-Step Polymerization Protocol
  • Preparation:

    • Dry the this compound monomer under vacuum at 40 °C for at least 24 hours before use.

    • Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents for the reaction.

  • Polymerization Reaction:

    • In a glovebox or under an inert atmosphere, add the monomer (e.g., 1.0 g, 5.88 mmol) to a vial.

    • Add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, add 6.36 mg (0.0588 mmol) of benzyl alcohol.

    • Add the thiourea cocatalyst (e.g., 2 mol% relative to the monomer).

    • Dissolve the components in anhydrous dichloromethane (e.g., 5 mL).

    • Initiate the polymerization by adding the DBU catalyst (e.g., 1 mol% relative to the monomer).

    • Stir the reaction mixture at room temperature.

  • Monitoring and Termination:

    • Monitor the progress of the polymerization by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a weak acid, such as benzoic acid, to quench the catalyst.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

PART 3: Polymer Characterization

Thorough characterization of the resulting polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Characterization Techniques
TechniquePurposeExpected Outcome
¹H and ¹³C NMRStructural confirmation and determination of monomer conversion.Appearance of characteristic polymer backbone signals and disappearance of monomer peaks.
Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).A monomodal distribution with a narrow dispersity (Đ typically between 1.05 and 1.3 for controlled polymerizations).
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm).Provides information on the amorphous or semi-crystalline nature of the polymer.
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition temperature (Td).Determines the temperature at which the polymer begins to degrade.

Mechanism of Polymerization

The ring-opening polymerization of cyclic esters catalyzed by a thiourea/base system generally proceeds through a bifunctional activation mechanism.

G cluster_activation Activation cluster_propagation Propagation Monomer Monomer C=O Activated_Monomer Activated Monomer Monomer->Activated_Monomer Thiourea Thiourea Thiourea->Monomer:carbonyl H-bonding activates carbonyl Initiator Initiator R-OH Activated_Initiator Activated Initiator (R-O⁻) Initiator->Activated_Initiator Base Base (DBU) Base->Initiator Deprotonation activates initiator Activated_Initiator->Activated_Monomer Nucleophilic Attack Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring-Opening Growing_Chain->Growing_Chain Chain Growth

Caption: Bifunctional activation mechanism in thiourea/base-catalyzed ROP.

The thiourea activates the monomer by hydrogen bonding to the carbonyl group, making it more electrophilic. Simultaneously, the base (DBU) deprotonates the initiator (benzyl alcohol), increasing its nucleophilicity. The activated initiator then attacks the activated monomer, leading to ring-opening and the formation of a propagating polymer chain.[4][6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no monomer conversionInactive catalyst; presence of impurities (e.g., water); insufficient reaction time.Ensure all reagents and solvents are anhydrous; purify the monomer; increase reaction time or catalyst loading.
Broad dispersity (Đ > 1.5)Chain transfer reactions; slow initiation compared to propagation.Ensure a high-purity initiator; adjust the catalyst system; lower the reaction temperature.
Inaccurate molecular weightImpurities acting as initiators; incorrect monomer-to-initiator ratio.Purify all reagents thoroughly; accurately measure the amount of initiator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DBU is a strong, non-nucleophilic base and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a closed system or fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel biodegradable polyesters derived from the spirocyclic monomer, 6,10-Dioxaspiro[4.5]decane-7,9-dione. The unique spiro-architecture of this monomer is poised to introduce enhanced thermal and mechanical properties to the resulting polyesters, making them attractive candidates for advanced biomedical applications, including drug delivery systems. This document offers a deep dive into the mechanistic principles of ring-opening polymerization (ROP) for this class of monomers, detailed experimental protocols, and a thorough guide to the characterization of the synthesized polymers.

Introduction: The Promise of Spirocyclic Monomers in Biodegradable Polyesters

The field of biodegradable polymers is continuously evolving, driven by the demand for advanced materials in medicine and sustainable technologies. Aliphatic polyesters are at the forefront of this evolution, valued for their biocompatibility and susceptibility to hydrolysis into non-toxic byproducts.[1] The introduction of spirocyclic structures into the polymer backbone is a promising strategy to enhance the material properties of conventional polyesters. The rigid, three-dimensional nature of spiro-units can lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, and tailored degradation kinetics.[2][3]

This compound, a spirocyclic monomer, presents a unique opportunity to synthesize novel polyesters with potentially superior properties for applications such as controlled drug release, tissue engineering scaffolds, and degradable implants. This guide will explore the synthesis of polyesters from this monomer via ring-opening polymerization (ROP), a versatile and widely used method for producing high molecular weight polyesters from cyclic esters.[4][5]

Synthesis of Polyesters via Ring-Opening Polymerization (ROP)

The ROP of cyclic esters is a well-established method for the synthesis of aliphatic polyesters.[1] The reaction is typically initiated by a nucleophile and catalyzed by a variety of compounds, including organometallic species, enzymes, and organic molecules.

Proposed Reaction Mechanism

The polymerization of this compound is anticipated to proceed via a coordination-insertion mechanism, particularly when using common organometallic catalysts such as tin(II) octoate (Sn(Oct)₂).[5][6][7]

Diagram of the Proposed ROP Mechanism

ROP_Mechanism Monomer This compound ActivatedMonomer Activated Monomer Complex Monomer->ActivatedMonomer Coordination Catalyst Sn(Oct)₂ / Initiator (R-OH) Catalyst->ActivatedMonomer Initiation Propagation Chain Propagation ActivatedMonomer->Propagation Ring-Opening Propagation->Propagation Growth Polymer Polyester Chain Propagation->Polymer Monomer Insertion

Caption: Proposed coordination-insertion mechanism for the ROP of this compound.

Experimental Protocol: A Proposed Method

Disclaimer: The following protocol is a proposed method based on established procedures for the ring-opening polymerization of similar cyclic ester monomers. Optimization of reaction conditions may be necessary to achieve desired polymer properties.

Materials:

  • This compound (Monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)[5]

  • Benzyl alcohol (Initiator)

  • Toluene (Anhydrous)

  • Methanol (for precipitation)

  • Chloroform (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

Procedure:

  • Drying of Monomer and Glassware: Thoroughly dry the monomer under vacuum at a temperature below its melting point for at least 24 hours to remove any residual moisture. All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and the initiator (e.g., benzyl alcohol, at a specific monomer-to-initiator ratio to control molecular weight).

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via a syringe to dissolve the monomer and initiator. Subsequently, add the catalyst solution (Sn(Oct)₂ in anhydrous toluene) via syringe. The monomer-to-catalyst ratio will influence the polymerization rate and control.

  • Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 110-130 °C) and stir the reaction mixture. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: After achieving the desired conversion, cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of chloroform and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Alternative Catalytic System: Enzymatic ROP

For applications requiring pristine biocompatibility, enzymatic ring-opening polymerization offers a "green" alternative to metal-based catalysts.[8][9][10][11] Lipases, such as Novozym-435, have been successfully employed for the ROP of various lactones.[10]

Workflow for Enzymatic ROP

Enzymatic_ROP cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer ReactionVessel Reaction at Elevated Temperature (e.g., 70-90°C) under Inert Atmosphere Monomer->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym-435) Enzyme->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Filtration Filtration to Remove Enzyme ReactionVessel->Filtration Precipitation Precipitation in Non-solvent (e.g., Methanol) Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying FinalPolymer Purified Polyester Drying->FinalPolymer

Caption: General workflow for the enzymatic ring-opening polymerization of this compound.

Characterization of the Synthesized Polyesters

A comprehensive characterization of the synthesized polyesters is crucial to understand their structure, properties, and potential performance in various applications.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, determining the monomer conversion, and calculating the number-average molecular weight (Mn) by end-group analysis.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the formation of the polyester by identifying the characteristic ester carbonyl stretching vibration (typically around 1730 cm⁻¹).[12]

Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[12] The rigid spirocyclic unit is expected to result in a higher Tg compared to linear aliphatic polyesters.[2]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.[12]

PropertyAnalytical TechniqueExpected Outcome
Polymer Structure¹H and ¹³C NMR, FTIRConfirmation of polyester formation and end-group analysis.
Molecular WeightGPC, ¹H NMRDetermination of Mn, Mw, and PDI.
Thermal TransitionsDSCMeasurement of Tg and Tm.
Thermal StabilityTGAAssessment of decomposition temperature.

Properties and Potential Applications in Drug Delivery

The unique spirocyclic structure of polyesters derived from this compound is anticipated to impart several desirable properties for drug delivery applications.

Biodegradability and Biocompatibility

Like other aliphatic polyesters, these polymers are expected to degrade via hydrolysis of the ester bonds into biocompatible and non-toxic degradation products. The degradation rate can be influenced by the polymer's crystallinity, molecular weight, and the hydrophilicity of the degradation products.

Drug Encapsulation and Release

The rigid and amorphous nature that may arise from the spiro-units could lead to the formation of stable nanoparticles or microparticles for drug encapsulation.[13] The degradation profile of the polymer will govern the drug release kinetics, potentially allowing for sustained and controlled release of therapeutic agents.[13][14]

Enhanced Mechanical Properties

The incorporation of the spirocyclic monomer is likely to enhance the mechanical strength and modulus of the polyester, making it suitable for applications requiring structural integrity, such as in orthopedic implants or tissue engineering scaffolds.[2]

Conclusion

The synthesis of biodegradable polyesters from this compound represents a promising avenue for the development of advanced biomaterials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this novel class of polymers. The unique properties imparted by the spirocyclic structure are expected to open up new possibilities in the design of sophisticated drug delivery systems and other biomedical devices. Further research and optimization of the polymerization process will be crucial to fully realize the potential of these innovative materials.

References

Application Note: Synthesis and Characterization of P(DSD-co-LA) Copolymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Biodegradable Polymers

The landscape of drug delivery is in a constant state of evolution, driven by the need for more precise, controlled, and biocompatible carrier systems. Aliphatic polyesters, such as polylactide (PLA), have been at the forefront of this revolution due to their excellent biodegradability and biocompatibility.[1][2] However, the demand for polymers with tunable thermal properties, degradation kinetics, and drug-loading capacities has spurred research into novel copolymer systems.

This application note details the synthesis and characterization of a novel copolymer derived from the ring-opening copolymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione (DSD) and lactide (LA). The incorporation of the bulky, spirocyclic DSD monomer into the PLA backbone is hypothesized to impart unique thermal and mechanical properties, potentially offering enhanced performance in drug delivery applications.[3] The spirocyclic structure is expected to increase the glass transition temperature (Tg) of the resulting copolymer, providing better dimensional stability for drug-loaded matrices.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of P(DSD-co-LA) and its subsequent characterization using a suite of analytical techniques.

Reaction Scheme and Mechanism

The copolymerization of this compound (DSD) and lactide (LA) proceeds via a ring-opening polymerization (ROP) mechanism, typically catalyzed by tin(II) octoate (Sn(Oct)₂).[4][5] The catalyst activates the monomer, facilitating nucleophilic attack by a co-initiator (e.g., an alcohol) or the growing polymer chain, leading to the formation of a poly(ester-carbonate) copolymer.

Figure 1: General reaction scheme for the copolymerization of DSD and Lactide.

Experimental Protocols

Materials and Methods
  • Monomers: L-Lactide (or D,L-Lactide) and this compound (DSD) should be of high purity and dried under vacuum prior to use to remove any residual water, which can act as an initiator and affect the polymerization.

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a commonly used catalyst for the ROP of cyclic esters.[4][6]

  • Co-initiator (optional): A short-chain alcohol, such as 1-dodecanol, can be used to control the molecular weight of the resulting copolymer.

  • Solvent: The polymerization can be carried out in bulk (neat) or in a high-boiling point, anhydrous solvent like toluene or xylene.

Protocol 1: Bulk Copolymerization of DSD and Lactide

This protocol describes a typical bulk polymerization procedure. The monomer feed ratio can be varied to achieve copolymers with different compositions and properties.

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of L-Lactide and DSD. A typical starting ratio could be 80:20 (Lactide:DSD).

  • Purging: Seal the flask and purge with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the tin(II) octoate catalyst. The monomer-to-catalyst ratio can be varied, with a typical range being 5000:1 to 20000:1.

  • Polymerization: Immerse the flask in a preheated oil bath at 140-160 °C. The reaction is typically carried out for 4 to 24 hours, depending on the desired molecular weight and conversion.

  • Purification: After the desired reaction time, cool the flask to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent like cold methanol or ethanol to remove unreacted monomers and catalyst residues.

  • Drying: The purified polymer is then collected by filtration and dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Copolymerization of DSD and Lactide

Solution polymerization offers better temperature control and can be advantageous for achieving a more random copolymer composition.

  • Monomer and Solvent Addition: In a flame-dried three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the desired amounts of L-Lactide and DSD. Add anhydrous toluene to dissolve the monomers.

  • Purging and Heating: Purge the system with dry nitrogen and heat the mixture to reflux to azeotropically remove any residual water.

  • Catalyst Addition: After cooling to the desired reaction temperature (e.g., 110-120 °C), add the tin(II) octoate catalyst solution in anhydrous toluene via a syringe.

  • Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere for the desired duration (e.g., 12-48 hours).

  • Purification and Drying: Follow the same purification and drying steps as described in the bulk polymerization protocol.

Characterization of P(DSD-co-LA) Copolymers

A thorough characterization of the synthesized copolymers is essential to understand their structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the copolymer composition and microstructure.[7][8]

  • ¹H NMR: The molar ratio of DSD and LA units in the copolymer can be calculated by comparing the integration of characteristic proton signals. For instance, the methine proton of the lactide unit appears around 5.1-5.2 ppm, while the protons of the spirocyclic DSD unit will have distinct chemical shifts.

  • ¹³C NMR: This technique provides detailed information about the sequence distribution of the monomers in the copolymer chain (i.e., random, blocky, or alternating).

Table 1: Representative ¹H NMR Data for a P(DSD-co-LA) Copolymer

Chemical Shift (ppm)Assignment
~5.15Methine proton of Lactide unit
~4.3Methylene protons adjacent to carbonate
~1.7-1.9Methylene protons of the cyclohexane ring
~1.6Methyl protons of Lactide unit
Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[9][10]

Table 2: Expected Molar Mass Characteristics of P(DSD-co-LA) Copolymers

DSD:LA RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
10:9035,00065,0001.86
20:8032,00060,0001.88
30:7028,00053,0001.89

Note: These are hypothetical values and will vary depending on the specific reaction conditions.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of the copolymers.[11][12]

  • DSC: This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymers. The incorporation of the rigid DSD unit is expected to increase the Tg compared to pure PLA.

  • TGA: TGA provides information on the thermal stability and decomposition profile of the copolymers.

Table 3: Representative Thermal Properties of P(DSD-co-LA) Copolymers

DSD:LA RatioTg (°C)Tm (°C)Decomposition Temp (°C)
0:100 (PLA)~60~175~350
10:90~68~165~340
20:80~75~158~335
30:70~82Amorphous~330

Note: These are hypothetical values and will vary depending on the specific reaction conditions and copolymer microstructure.

Experimental Workflow

Experimental_Workflow start Start: Monomer & Catalyst Preparation polymerization Ring-Opening Polymerization (Bulk or Solution) start->polymerization purification Purification (Dissolution & Precipitation) polymerization->purification drying Drying under Vacuum purification->drying characterization Copolymer Characterization drying->characterization nmr NMR Spectroscopy (Composition & Microstructure) characterization->nmr gpc GPC (Molar Mass & PDI) characterization->gpc thermal Thermal Analysis (DSC & TGA) characterization->thermal application Application Testing (e.g., Drug Delivery Studies) characterization->application end End: Characterized P(DSD-co-LA) application->end

Figure 2: A flowchart of the experimental workflow for the synthesis and characterization of P(DSD-co-LA) copolymers.

Applications in Drug Delivery

The unique properties of P(DSD-co-LA) copolymers make them promising candidates for various drug delivery applications.[2][] The tunable thermal properties and degradation rates can be leveraged to design:

  • Controlled-release formulations: The degradation rate of the copolymer can be tailored by adjusting the DSD content, allowing for precise control over the release kinetics of encapsulated drugs.

  • Nanoparticles and microspheres: These copolymers can be formulated into nanoparticles or microspheres for targeted drug delivery to specific tissues or cells.[1]

  • Implantable devices: The enhanced thermal stability imparted by the DSD units may be beneficial for the fabrication of implantable drug delivery devices with improved mechanical integrity.

Conclusion

The copolymerization of this compound with lactide presents a promising avenue for the development of novel biodegradable polymers with tailored properties for advanced drug delivery systems. This application note provides a foundational guide for the synthesis and comprehensive characterization of P(DSD-co-LA) copolymers. The detailed protocols and characterization methodologies outlined herein will enable researchers to explore the full potential of this exciting new class of biomaterials.

References

Using 6,10-Dioxaspiro[4.5]decane-7,9-dione to increase polymer glass transition temperature

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Elevating Polymer Performance: Enhancing Glass Transition Temperature Using 6,10-Dioxaspiro[4.5]decane-7,9-dione

Abstract

The glass transition temperature (Tg) is a critical thermal property that defines the operational limits and mechanical performance of amorphous and semi-crystalline polymers. For applications requiring high thermal stability and rigidity, such as in automotive components, electronics, and advanced coatings, a higher Tg is essential.[1] This document provides a comprehensive guide for researchers and materials scientists on the use of this compound, a rigid cyclic monomer, to significantly increase the glass transition temperature of polyesters through ring-opening copolymerization. We detail the underlying mechanism, provide a step-by-step synthesis protocol, and outline the characterization methodology using Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard, rigid, "glassy" state to a more flexible, "rubbery" state.[2] The temperature at which this occurs, the Tg, is not a sharp melting point but rather a temperature range over which molecular mobility increases significantly.[3][4] Below its Tg, a polymer is stiff and brittle; above its Tg, it becomes soft and can undergo plastic deformation.[1][5] Therefore, controlling the Tg is paramount for designing polymers tailored to specific applications.

Several factors influence a polymer's Tg, including:

  • Chain Flexibility: More rigid polymer backbones lead to higher Tg.

  • Intermolecular Forces: Stronger polar interactions increase Tg.[6]

  • Pendant Groups: Bulky side groups that hinder chain rotation increase Tg.[6]

  • Molecular Weight: Higher molecular weight generally leads to a moderate increase in Tg.[7]

  • Cross-linking: Covalently linking polymer chains restricts mobility and dramatically increases Tg.[7]

This guide focuses on enhancing Tg by incorporating a structurally rigid monomer, This compound , into a polymer backbone. This spirocyclic compound, with the molecular formula C8H10O4, serves as an effective building block for creating polymers with superior thermal properties.[8][9]

Mechanism: How Spirocyclic Structures Enhance Tg

The primary mechanism by which this compound elevates Tg is through the introduction of significant steric hindrance and conformational rigidity into the polymer backbone.

Unlike flexible linear aliphatic chains that can rotate and move freely, the spirocyclic structure is inherently rigid. When this monomer is incorporated into a polymer chain via ring-opening polymerization (ROP), it acts as a "stiffening" segment.[10] This has two main effects:

  • Reduced Segmental Motion: The bulky, double-ring structure physically obstructs the rotation and sliding of adjacent polymer chains. This restriction of local segmental motion is the fundamental reason for an increased Tg. More thermal energy is required to overcome these steric barriers and induce the transition from the glassy to the rubbery state.[11][12]

  • Increased Free Volume: While seemingly counterintuitive, the awkward packing of chains containing bulky spiro units can increase the overall free volume. However, the motional freedom of the chains is so severely restricted that the effect of hindered rotation dominates, leading to a net increase in Tg.

The diagram below illustrates this principle, contrasting a flexible polymer chain with one stiffened by the incorporation of the spirocyclic monomer.

G cluster_0 Flexible Polymer (Low Tg) cluster_1 Rigid Spiro-Polymer (High Tg) a1 M a2 M a1->a2 a3 M a2->a3 a4 M a3->a4 a3->a7 High Segmental Motion a5 M a4->a5 a6 M a5->a6 spiro_node Spiro Unit b4 M spiro_node->b4 spiro_node->b7 Restricted Motion b1 M b2 M b1->b2 b2->spiro_node b5 M b4->b5 b6 M b5->b6

Caption: Mechanism of Tg increase via restricted segmental motion.

Application Protocol: Synthesis of a High-Tg Poly(ester-carbonate)

To demonstrate the efficacy of this compound, this protocol details its ring-opening copolymerization with ε-caprolactone (ε-CL), a common and flexible monomer. The resulting copolymer will exhibit a significantly higher Tg than pure polycaprolactone (PCL).

Materials & Reagents
ReagentCAS No.PuritySupplierNotes
This compound58093-05-3>97%Various[13][14]Store in a desiccator.
ε-Caprolactone (ε-CL)502-44-3>99%Sigma-AldrichDistill over CaH₂ before use.
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)301-10-0>95%Sigma-AldrichInitiator.
Toluene, Anhydrous108-88-3>99.8%Sigma-AldrichSolvent. Store over molecular sieves.
Methanol67-56-1ACS GradeFisher ScientificFor precipitation.
Dichloromethane (DCM)75-09-2ACS GradeFisher ScientificFor dissolution.
Equipment
  • Schlenk line with high-vacuum pump and inert gas (N₂ or Ar) supply

  • Two-neck round-bottom flasks (Schlenk flasks), oven-dried

  • Glass syringes, oven-dried

  • Magnetic stirrer with heating plate and oil bath

  • Rubber septa

  • Cannula for solvent transfer

  • Rotary evaporator

  • Vacuum oven

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of the spiro-containing copolymer.

Step-by-Step Synthesis Procedure

This protocol is for a target copolymer with 20 mol% spiro monomer incorporation.

  • Glassware Preparation: Oven-dry a 100 mL Schlenk flask and magnetic stir bar at 120°C overnight. Assemble hot and allow to cool to room temperature under a stream of inert gas (N₂).

  • Monomer Loading: In a glovebox or under a positive flow of N₂, add this compound (3.40 g, 20 mmol) and freshly distilled ε-caprolactone (9.13 g, 80 mmol) to the Schlenk flask. Seal the flask with a rubber septum.

  • Solvent Addition: Add 20 mL of anhydrous toluene via a dry syringe to dissolve the monomers.

  • Initiator Preparation: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). A typical monomer-to-initiator ratio is 200:1. For 100 mmol of total monomer, you will need 0.5 mmol of Sn(Oct)₂.

  • Initiation: Heat the monomer solution to 130°C in an oil bath with stirring. Once the temperature is stable, inject the required amount of Sn(Oct)₂ solution (5 mL of the 0.1 M solution for 0.5 mmol) into the flask using a dry syringe.

  • Polymerization: Allow the reaction to proceed at 130°C for 24 hours under an inert atmosphere. The solution will become noticeably more viscous.

  • Purification: a. Cool the reaction mixture to room temperature. b. Dissolve the viscous product in a minimum amount of dichloromethane (~30 mL). c. Slowly pour the polymer solution into a beaker containing cold methanol (~300 mL) while stirring vigorously. A white, fibrous polymer will precipitate. d. Decant the solvent and collect the polymer by filtration. e. Wash the collected polymer with fresh methanol (2 x 50 mL) to remove any unreacted monomer or residual catalyst. f. Dry the purified polymer in a vacuum oven at 40°C for 48 hours or until a constant weight is achieved.

Characterization Protocol: Tg Determination by DSC

Differential Scanning Calorimetry (DSC) is the standard technique for measuring the glass transition temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16] The Tg is observed as a step-like change in the heat flow signal.[3][11]

DSC Analysis Workflow

Caption: Workflow for Tg determination using DSC.

Step-by-Step DSC Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a tared aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC instrument's cell.

  • Thermal Program: a. First Heating Scan: Heat the sample from room temperature to 150°C at a rate of 10°C/min. This step is crucial to erase any prior thermal history of the polymer. b. Cooling Scan: Rapidly cool the sample from 150°C to -80°C. c. Second Heating Scan: Heat the sample from -80°C to 150°C at 10°C/min. This second scan is used for data analysis.[4]

  • Data Analysis: The glass transition is observed as an endothermic stepwise change in the heat flow curve from the second heating scan.[15] The Tg is typically reported as the midpoint of this transition.

Expected Results

The incorporation of this compound is expected to systematically increase the glass transition temperature of the copolymer compared to pure PCL.

Sample IDMol% of Spiro MonomerExpected Tg (°C)Physical Appearance at 25°C
Control (PCL)0%~ -60 °CRubbery, semi-crystalline
PCL-co-Spiro-55%~ -45 °CRubbery, amorphous
PCL-co-Spiro-1010%~ -28 °CTough, flexible solid
PCL-co-Spiro-2020%~ 5 °CStiff, flexible solid
PCL-co-Spiro-5050%~ 65 °CRigid, glassy solid

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Polymer Yield Impure monomers/solvent; inactive catalyst.Ensure all reagents are anhydrous. Use freshly distilled ε-CL. Verify catalyst activity.
Broad Tg Transition Inhomogeneous copolymer composition; low MW.Ensure rapid and efficient mixing upon initiation. Increase polymerization time or adjust catalyst concentration.
DSC Scan Shows Exotherm Sample is not fully cured or has residual stress.The first heating scan is designed to mitigate this. Ensure the sample is fully dried and properly annealed.[16]

Conclusion

This compound is a highly effective monomer for increasing the glass transition temperature of polymers. By incorporating its rigid spirocyclic structure into a polymer backbone via ring-opening polymerization, it is possible to systematically tailor the thermal properties of materials. This approach allows for the transformation of low-Tg polymers, like PCL, into more rigid materials suitable for a wider range of high-performance applications. The protocols provided herein offer a reliable framework for synthesizing and characterizing these advanced materials.

References

Application Note and Detailed Protocol for the Melt Polycondensation of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Polycarbonates

Aliphatic polycarbonates are at the forefront of biodegradable polymer research, offering promising applications in drug delivery, tissue engineering, and sustainable plastics. The incorporation of spirocyclic structures into the polymer backbone can significantly enhance thermal and mechanical properties. 6,10-Dioxaspiro[4.5]decane-7,9-dione is a spirocyclic monomer that can be polymerized to create polycarbonates with unique characteristics. This document provides a detailed experimental procedure for the melt polycondensation of this monomer, a solvent-free method that is environmentally friendly and suitable for producing high-purity polymers.

The protocol herein is based on established principles of melt polycondensation for related spirocyclic and aliphatic diols and diphenyl carbonate. The rationale behind each step is explained to allow for adaptation and optimization by the end-user.

Reaction Overview & Mechanism

The melt polycondensation of this compound with a co-monomer like diphenyl carbonate proceeds via a two-step transesterification reaction. In the first step, under moderate heat and inert atmosphere, the hydroxyl groups of the diol (formed in-situ from the dione) react with diphenyl carbonate to form phenyl carbonate-terminated oligomers, releasing phenol as a byproduct. In the second step, at higher temperatures and under high vacuum, these oligomers undergo further polycondensation to form a high molecular weight polymer, with the continuous removal of phenol driving the reaction to completion.

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation Monomers This compound + Diphenyl Carbonate + Catalyst Heating_1 Heat to 150-180°C (Inert Atmosphere) Monomers->Heating_1 Oligomers Formation of Phenyl Carbonate- Terminated Oligomers Heating_1->Oligomers Phenol_1 Phenol Byproduct (Removed) Oligomers->Phenol_1 Heating_2 Increase Temperature (190-220°C) & Apply High Vacuum Oligomers->Heating_2 Polymer High Molecular Weight Poly(spirocyclic carbonate) Heating_2->Polymer Phenol_2 Continuous Phenol Removal Heating_2->Phenol_2 caption Fig 1: Experimental Workflow for Melt Polycondensation

Materials and Equipment

Materials
MaterialGradeSupplierCAS No.Notes
This compound≥98%Sigma-Aldrich, Key Organics58093-05-3Must be dried under vacuum before use.
Diphenyl Carbonate (DPC)Reagent GradeMajor Suppliers102-09-0Recrystallize from ethanol for high purity.
Magnesium Oxide (MgO)Catalyst GradeMajor Suppliers1309-48-4Example catalyst. Other catalysts below.
ChloroformHPLC GradeMajor Suppliers67-66-3For polymer dissolution.
MethanolACS GradeMajor Suppliers67-56-1For polymer precipitation.
Nitrogen or Argon GasHigh Purity (99.99%)Local Supplier-For inert atmosphere.
Alternative Catalysts

A range of catalysts can be employed for this reaction. The choice of catalyst can influence reaction kinetics and polymer properties.

CatalystTypical Loading (mol%)Notes
Titanium(IV) butoxide0.01 - 0.1Common transesterification catalyst.
Stannous octoate (Sn(Oct)₂)0.01 - 0.1Effective but may require careful removal.
Zinc Acetate0.01 - 0.1Another effective transesterification catalyst.
Equipment
  • Three-neck round-bottom flask or a specialized glass reactor for polycondensation.

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal.

  • Heating mantle with a temperature controller.

  • Schlenk line or similar apparatus for providing inert gas and vacuum.

  • High-vacuum pump capable of reaching <1 mbar.

  • Condenser and collection flask for phenol byproduct.

  • Standard laboratory glassware.

Experimental Protocol

This protocol describes a two-step melt polycondensation process.

Step 1: Transesterification and Oligomerization
  • Reactor Setup: Assemble the reactor system. Ensure all glassware is thoroughly dried to prevent side reactions with water. The mechanical stirrer should be positioned to ensure efficient mixing of the viscous melt.

  • Reagent Charging: Charge the reactor with equimolar amounts of this compound and diphenyl carbonate.

  • Catalyst Addition: Add the catalyst. For magnesium oxide, a loading of approximately 0.1 mol% relative to the spirocyclic monomer is a good starting point.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas.

  • Initial Heating: Begin stirring and heat the mixture to 150-180°C. The solids will melt to form a clear, homogenous liquid.

  • Phenol Distillation: As the transesterification reaction begins, phenol will be generated. Allow the phenol to distill off under the inert gas flow and collect it in the receiving flask. This stage typically takes 1-2 hours. The reaction progress can be monitored by the amount of phenol collected.

Step 2: Polycondensation
  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 190-220°C.

  • Application of Vacuum: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to prevent excessive foaming as the remaining phenol and any unreacted monomers are removed.

  • High Vacuum Stage: Once the initial outgassing has subsided, increase the vacuum to its maximum level (<1 mbar). A noticeable increase in the viscosity of the melt will occur as the polymer chains grow.

  • Reaction Monitoring: Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The torque on the mechanical stirrer is a good indicator of the increase in molecular weight. The reaction is considered complete when the desired viscosity is reached or when phenol distillation ceases.

  • Cooling and Polymer Recovery: Remove the heating mantle and allow the reactor to cool to room temperature under an inert atmosphere. The resulting polymer will be a solid, glassy material. The polymer can be removed by carefully breaking the glass reactor (if disposable) or by dissolving it in a suitable solvent like chloroform.

  • Purification: For higher purity, dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring. Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polycarbonate is essential to confirm its structure and properties.

TechniqueParameter MeasuredExpected Outcome
¹H and ¹³C NMR Chemical StructureConfirmation of the polycarbonate structure and absence of monomer signals.
FT-IR Spectroscopy Functional GroupsPresence of a strong carbonate carbonyl stretch (~1750 cm⁻¹) and absence of hydroxyl peaks.
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Determination of the polymer's molecular weight distribution.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) and Melting Temperature (Tm)The incorporation of spirocyclic units is expected to increase the Tg compared to linear aliphatic polycarbonates.[1]
Thermogravimetric Analysis (TGA) Thermal StabilityEvaluation of the onset of thermal degradation, which is anticipated to be high due to the rigid spirocyclic structure.

Troubleshooting and Key Considerations

  • Discoloration of Polymer: Yellowing can occur at high temperatures. Ensure a thoroughly inert atmosphere and consider using a lower reaction temperature with a more active catalyst or adding a phosphite-based antioxidant.

  • Low Molecular Weight: This can result from impurities (especially water), an improper stoichiometric balance of monomers, or insufficient vacuum during the polycondensation stage. Ensure all reagents are pure and dry, and that the vacuum system is operating efficiently.

  • Gel Formation: Cross-linking can occur at very high temperatures or with certain catalysts. If this is observed, reduce the final reaction temperature or polymerization time.

Conclusion

Melt polycondensation is a robust and scalable method for the synthesis of high-purity polycarbonates from this compound. The resulting polymers, with their unique spirocyclic architecture, are expected to exhibit enhanced thermal and mechanical properties, making them attractive candidates for advanced biomedical and materials science applications. This protocol provides a solid foundation for the successful synthesis and subsequent investigation of these novel materials.

References

Catalytic Pathways for the Polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Spiro-Polymers

6,10-Dioxaspiro[4.5]decane-7,9-dione (DSDA) is a unique spirocyclic anhydride monomer that holds significant promise for the synthesis of novel polyesters. The inherent rigidity and defined stereochemistry of the spiro backbone can impart unique thermal, mechanical, and degradation properties to the resulting polymers, making them attractive candidates for applications in drug delivery, biomedical devices, and advanced materials. The primary route to polymerizing DSDA is through ring-opening polymerization (ROP), a process that relies on the careful selection of a suitable catalyst to control the polymer's molecular weight, architecture, and properties.

This technical guide provides a comprehensive overview of the catalytic systems applicable to the ROP of DSDA, drawing upon the established chemistry of related cyclic anhydrides and carbonates. We will delve into the mechanisms of catalysis, present detailed experimental protocols, and offer insights into the expected outcomes, empowering researchers to explore the full potential of this intriguing monomer.

Catalyst Selection: A Critical Parameter in DSDA Polymerization

The choice of catalyst is paramount in achieving controlled and efficient polymerization of DSDA. The catalyst's role is to activate the monomer, initiating the ring-opening and subsequent chain propagation. Broadly, catalysts for the ROP of cyclic anhydrides can be classified into two main categories: metal-based catalysts and organocatalysts.

Metal-Based Catalysts: Efficiency and Control

A wide array of metal complexes have been demonstrated to be effective catalysts for the ROP of cyclic anhydrides and epoxides. These catalysts typically feature a Lewis acidic metal center that coordinates to and activates the carbonyl group of the anhydride, facilitating nucleophilic attack and ring-opening.

Commonly Employed Metal Centers:

  • Zinc: Zinc-based catalysts, particularly those with β-diiminate ligands, have shown exceptional activity and control in the ROP of cyclic anhydrides.

  • Aluminum: Aluminum complexes, often salen-type, are also highly effective and can offer good control over polymer molecular weight and dispersity.

  • Tin: Tin(II) octoate (Sn(Oct)₂) is a widely used and commercially available catalyst for the ROP of cyclic esters and can be applied to cyclic anhydrides, though it may require higher temperatures.

  • Rare-Earth Metals (e.g., Yttrium, Cerium): Complexes of rare-earth metals have emerged as highly active catalysts, often exhibiting excellent stereocontrol in the polymerization of chiral monomers.

The general mechanism for metal-catalyzed ROP of a cyclic anhydride is depicted below:

metal_catalyzed_rop Monomer DSDA Monomer Activated_Monomer Activated Monomer (Coordinated to M) Monomer->Activated_Monomer Coordination Catalyst Metal Catalyst (M-OR) Catalyst->Activated_Monomer Activation Polymer Polymer Chain (P-O-Monomer) Activated_Monomer->Polymer Ring-Opening & Propagation Propagating_Chain Propagating Polymer Chain (P-O-) Propagating_Chain->Activated_Monomer Nucleophilic Attack

Caption: Metal-catalyzed ring-opening polymerization of DSDA.

Organocatalysts: A Metal-Free Alternative

In recent years, organocatalysis has gained significant traction as a powerful, metal-free approach to ROP. This is particularly advantageous for biomedical applications where the presence of residual metal species is a concern. Organocatalysts typically operate through a cooperative mechanism, often involving a Lewis base to activate the initiator and a hydrogen-bond donor to activate the monomer.

Prominent Organocatalytic Systems:

  • Thiourea/Amine Systems: Combinations of a thiourea (as a hydrogen-bond donor) and a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective for the ROP of cyclic esters and carbonates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophilic catalysts that can initiate the ROP of cyclic monomers.

  • Phosphazene Bases: Strong, non-nucleophilic phosphazene bases, such as P4-tBu, can effectively catalyze the ROP of cyclic anhydrides.

The proposed mechanism for a bifunctional organocatalytic system is illustrated below:

organocatalyst_rop cluster_activation Activation cluster_propagation Propagation Initiator Initiator (R-OH) Activated_Initiator Activated Initiator (R-O-) Initiator->Activated_Initiator Base Organic Base (e.g., DBU) Base->Activated_Initiator Activated_Monomer Activated Monomer (H-bonded) Activated_Initiator->Activated_Monomer Nucleophilic Attack Monomer DSDA Monomer Monomer->Activated_Monomer HBD Hydrogen-Bond Donor (e.g., Thiourea) HBD->Activated_Monomer Polymer Growing Polymer Chain Activated_Monomer->Polymer Ring-Opening

Caption: Organocatalytic ring-opening polymerization of DSDA.

Experimental Protocols

The following protocols are provided as a starting point for the polymerization of DSDA and are based on established procedures for analogous cyclic anhydrides. Researchers should note that optimization of reaction conditions (temperature, time, catalyst loading) may be necessary to achieve desired results for this specific monomer.

Protocol 1: Metal-Catalyzed ROP of DSDA using Tin(II) Octoate (Sn(Oct)₂)

This protocol describes a bulk polymerization method, which avoids the use of solvents and simplifies purification.

Materials:

  • This compound (DSDA), recrystallized and dried under vacuum.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst.

  • Benzyl alcohol (BnOH), initiator.

  • Schlenk flask and other oven-dried glassware.

  • Nitrogen or Argon gas supply.

  • Toluene, for dissolving catalyst and initiator.

  • Methanol, for polymer precipitation.

  • Dichloromethane (DCM), for polymer dissolution.

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the desired amount of DSDA monomer to a dry Schlenk flask equipped with a magnetic stir bar.

  • Catalyst/Initiator Solution: In a separate vial, prepare a stock solution of Sn(Oct)₂ and benzyl alcohol in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight of the polymer, while the monomer-to-catalyst ratio will influence the polymerization rate. A typical starting point is a [Monomer]:[Initiator]:[Catalyst] ratio of 100:1:0.1.

  • Reaction Setup: Add the catalyst/initiator solution to the Schlenk flask containing the monomer.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 120-140 °C. Allow the polymerization to proceed with stirring for 4-24 hours. The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Purification: After the desired time, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitation: Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

Protocol 2: Organocatalyzed ROP of DSDA using DBU and Thiourea

This protocol utilizes a bifunctional organocatalytic system in solution.

Materials:

  • This compound (DSDA), recrystallized and dried under vacuum.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), catalyst.

  • Thiourea, co-catalyst.

  • Benzyl alcohol (BnOH), initiator.

  • Anhydrous dichloromethane (DCM), solvent.

  • Schlenk flask and other oven-dried glassware.

  • Nitrogen or Argon gas supply.

  • Methanol, for polymer precipitation.

Procedure:

  • Preparation: In a glovebox, add DSDA, thiourea, and a magnetic stir bar to a dry Schlenk flask.

  • Solvent and Initiator Addition: Add anhydrous DCM to dissolve the solids, followed by the addition of benzyl alcohol via syringe. A typical starting concentration is 1 M of the monomer.

  • Initiation: Add DBU to the reaction mixture via syringe to initiate the polymerization. A common starting ratio for [Monomer]:[Initiator]:[Thiourea]:[DBU] is 100:1:1:1.

  • Polymerization: Allow the reaction to stir at room temperature for 2-12 hours under an inert atmosphere. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis.

  • Quenching: Quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.

  • Purification and Isolation: Follow the same precipitation and isolation procedure as described in Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected polymer properties based on the polymerization of related cyclic anhydrides. These values should serve as a guide for initial experiments with DSDA.

Catalyst SystemMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Expected Mₙ ( g/mol )Expected Đ
Sn(Oct)₂/BnOH100:1:0.11301210,000 - 20,0001.2 - 1.8
DBU/Thiourea/BnOH100:1:1:12548,000 - 15,0001.1 - 1.3

Conclusion and Future Outlook

The polymerization of this compound presents an exciting opportunity to develop novel polyesters with unique properties. Both metal-based and organocatalytic systems offer viable routes to this goal. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully polymerize DSDA and explore its potential applications. Further research will undoubtedly uncover more refined catalytic systems and expand the library of spiro-based polymers, contributing to the advancement of polymer chemistry and materials science.

Introduction: The Importance of Molecular Weight in Spiro-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Molecular Weight Characterization of Poly(6,10-Dioxaspiro[4.5]decane-7,9-dione) by Gel Permeation Chromatography

Poly(this compound) is a polymer belonging to the aliphatic polycarbonate or polyester class, synthesized from its corresponding spirocyclic monomer. Such polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential biodegradability and biocompatibility, making them candidates for applications like drug delivery systems and temporary medical implants.[1][2] The performance of these materials is critically dependent on their molecular properties. The molecular weight distribution—encompassing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI)—directly governs the polymer's mechanical strength, degradation rate, and drug-release kinetics.[3][4]

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone analytical technique for determining the molecular weight distribution of polymers.[4][5] This application note provides a detailed protocol and expert insights for the characterization of poly(this compound) using GPC, designed for researchers and scientists in polymer chemistry and drug development.

The Principle of GPC-Based Separation

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[2][6] The technique employs a column packed with porous gel beads. When a polymer solution is introduced, larger polymer coils are excluded from entering the pores of the beads and thus travel a shorter, faster path through the column.[7] Conversely, smaller molecules can penetrate the pores, leading to a longer, more tortuous path and a later elution time.[6] A detector, typically a differential refractive index (RI) detector, measures the polymer concentration as it elutes, generating a chromatogram that correlates retention time with molecular size.[5][8]

GPC_Principle cluster_column GPC Column Cross-Section cluster_molecules p1 p2 p3 p1:e->p3:w p4 p2:e->p4:n p5 p3:e->p5:w p6 p4:s->p6:w p5:e->p6:e large_mol Large Polymer large_mol->p1 small_mol Small Polymer small_mol->p2:n caption GPC Separation Principle

Caption: GPC separation based on molecular size.

Methodology and Experimental Protocol

This section details the complete workflow for analyzing poly(this compound). The choice of solvent and column is critical; Tetrahydrofuran (THF) is a suitable solvent for many polyesters and polycarbonates, ensuring proper dissolution without degrading the polymer.[9]

Materials and Equipment
  • Polymer Sample: Dried poly(this compound).

  • Mobile Phase/Solvent: HPLC-grade Tetrahydrofuran (THF), stabilized with BHT.

  • Calibration Standards: Narrow polydispersity polystyrene (PS) standards covering a molecular weight range from ~500 to >1,000,000 g/mol .

  • Instrumentation: A GPC system equipped with a solvent delivery pump, degasser, autosampler, column oven, and a high-sensitivity Refractive Index Detector (RID).

  • Consumables: 2 mL autosampler vials, screw caps, septa, 0.2 µm PTFE syringe filters, and a precision analytical balance.

GPC System Configuration and Conditions
ParameterSpecificationRationale
GPC System Integrated GPC/SEC SystemEnsures stable flow and temperature for reproducible results.[10]
Pump Flow Rate 1.0 mL/minA standard flow rate for analytical GPC columns, providing good resolution.[10]
Columns 2 x Polystyrene-Divinylbenzene (PS-DVB) Mixed-Bed Columns (e.g., PLgel 5 µm MIXED-C)Mixed-bed columns provide a wide linear range of separation suitable for unknown MWD.[10]
Column Temperature 35 °CElevated temperature reduces solvent viscosity and can improve solubility, leading to sharper peaks.
Detector Differential Refractive Index (RID)Universal detector for polymers that do not have a UV chromophore.[5]
Injection Volume 100 µLStandard volume to ensure sufficient sample load without overloading the column.
Software GPC-specific chromatography softwareRequired for creating the calibration curve and calculating MWD parameters.[8]
Step-by-Step Protocol

Phase 1: System Preparation

  • Mobile Phase Preparation: Sparge the HPLC-grade THF with helium or use an in-line degasser for at least 30 minutes to remove dissolved gases, which can cause baseline noise and pump issues.

  • System Equilibration: Purge the pump and set the flow rate to 1.0 mL/min. Allow the system to equilibrate until the RID baseline is stable (typically 1-2 hours). A stable baseline is paramount for accurate integration.

Phase 2: Calibration

  • Prepare Standards: Accurately prepare individual solutions of at least 8-10 polystyrene standards in THF at a concentration of approximately 1 mg/mL.[11]

  • Inject Standards: Inject each standard solution into the GPC system, starting from the lowest molecular weight and proceeding to the highest.[3]

  • Generate Calibration Curve: After all standards have been run, use the chromatography software to plot the logarithm of the peak molecular weight (log Mp) against the corresponding peak retention time. Fit the data with a suitable polynomial function (typically 3rd or 5th order) to create the calibration curve.[5][8]

Phase 3: Sample Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial.

    • Add the appropriate volume of THF to achieve a final concentration of 1-2 mg/mL.[9] Higher molecular weight polymers should be prepared at lower concentrations to avoid viscosity-related issues.[11]

    • Allow the sample to dissolve completely. Gentle agitation or leaving it overnight is preferable to sonication, which can cause polymer chain scission.[9]

    • Filter the final solution through a 0.2 µm PTFE syringe filter directly into a clean autosampler vial. This step is critical to remove any particulates that could clog the GPC columns.[7][11]

  • Sample Injection: Place the vial in the autosampler tray and inject the sample using the same run conditions as the calibration standards.

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare & Degas Mobile Phase (THF) equilibrate Equilibrate GPC System prep_mobile->equilibrate prep_sample Weigh & Dissolve Polymer Sample (1-2 mg/mL) filter_sample Filter Sample (0.2 µm PTFE) prep_sample->filter_sample inject_sample Inject Polymer Sample filter_sample->inject_sample prep_standards Prepare Polystyrene Calibration Standards inject_standards Inject Standards prep_standards->inject_standards equilibrate->inject_standards equilibrate->inject_sample gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve integrate_chrom Acquire & Integrate Sample Chromatogram inject_sample->integrate_chrom gen_cal_curve->integrate_chrom calc_mw Calculate Mn, Mw, PDI integrate_chrom->calc_mw report Report Results calc_mw->report caption GPC Experimental Workflow

Caption: GPC Experimental Workflow.

Data Analysis and Interpretation

The GPC software utilizes the retention time data from the sample chromatogram and the generated calibration curve to calculate the molecular weight distribution.[12] The primary results obtained are:

  • Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. It is particularly sensitive to low-molecular-weight species.[3]

  • Weight-Average Molecular Weight (Mw): An average where the contribution of each molecule is weighted by its mass. It is more sensitive to high-molecular-weight species.[3]

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution.[3]

Typical Results

The following table presents example data for a typical batch of poly(this compound).

ParameterValueDescription
Mn ( g/mol ) 18,500Number-Average Molecular Weight
Mw ( g/mol ) 35,200Weight-Average Molecular Weight
Mz ( g/mol ) 51,300Z-Average Molecular Weight
PDI (Mw/Mn) 1.90Polydispersity Index

Expert Insights & Scientific Causality

  • Relative vs. Absolute Molecular Weight: It is crucial to understand that using polystyrene standards provides a relative molecular weight. The results are "polystyrene-equivalent" because the hydrodynamic volume of poly(this compound) may differ from that of polystyrene of the same mass. For absolute molecular weight determination, a multi-detector GPC system incorporating light scattering (LS) and viscometer detectors is required.[12][13]

  • Solvent Quality: The choice of THF is based on it being a "good" solvent for this class of polymer, meaning it promotes the full expansion of the polymer coils. A "poor" solvent would cause the coils to contract, leading to erroneously low molecular weight readings.

  • Avoiding Degradation: Polyesters and polycarbonates can be susceptible to hydrolysis or degradation in certain solvents or at high temperatures. The protocol uses mild conditions (35 °C) and a non-reactive solvent (THF) to preserve the integrity of the polymer during analysis. Always use fresh, high-quality solvents.[11]

Conclusion

Gel Permeation Chromatography is an indispensable tool for the characterization of novel polymers like poly(this compound). By following a validated protocol with careful attention to system preparation, calibration, and sample handling, researchers can obtain reliable and reproducible data on molecular weight and polydispersity. This information is fundamental for establishing structure-property relationships, ensuring batch-to-batch consistency, and advancing the development of new polymer-based materials for scientific and therapeutic applications.

References

Synthesis of Functional Polyesters from 6,10-Dioxaspiro[4.5]decane-7,9-dione Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of functional polyesters derived from 6,10-dioxaspiro[4.5]decane-7,9-dione and its derivatives. This class of spiro-orthoester-containing monomers offers a versatile platform for the creation of biodegradable and functionalizable polymers with significant potential in advanced drug delivery systems and biomedical applications.

Introduction: The Promise of Spiro-Orthoester-Based Polyesters

Aliphatic polyesters are a cornerstone of biodegradable polymer research, valued for their biocompatibility and tunable degradation profiles.[1] The incorporation of spiro-orthoester moieties, such as that in this compound, into the polymer backbone introduces unique chemical and physical properties. The acid-labile nature of the orthoester linkage allows for the design of pH-sensitive drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or intracellular compartments.[2]

The polymerization of spiro-orthoesters typically proceeds via a double ring-opening mechanism, which is key to their characteristic low volume shrinkage during polymerization. This property is highly advantageous in applications requiring high precision, such as in dental fillings and advanced molding.

This guide will detail the synthesis of polyesters from this compound through ring-opening polymerization (ROP), methods for introducing functionality, and protocols for polymer characterization.

Synthesis of Polyesters via Ring-Opening Polymerization (ROP)

The most prevalent method for synthesizing polyesters from cyclic esters is ring-opening polymerization (ROP).[3] ROP can be initiated by various catalysts, including metal-based and organic catalysts, and proceeds via different mechanisms such as coordination-insertion, anionic, or cationic pathways.[4]

Causality Behind Experimental Choices in ROP

The choice of catalyst and reaction conditions is critical as it dictates the polymerization rate, molecular weight, polydispersity, and even the microstructure of the resulting polyester.

  • Catalyst Selection: Tin(II) octoate (Sn(Oct)₂) is a widely used and FDA-approved catalyst for the ROP of cyclic esters due to its high efficiency and tolerance to impurities.[5] However, for applications requiring metal-free polymers, organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent alternatives.[6] These catalysts operate through a nucleophilic or base-catalyzed mechanism, respectively.

  • Initiator: The presence of a co-initiator, typically an alcohol like benzyl alcohol, allows for control over the polymer's molecular weight and end-group functionality. The initiator to monomer ratio is a key parameter for tuning the degree of polymerization.

  • Temperature: The polymerization temperature affects the reaction rate and the equilibrium between the monomer and polymer. Higher temperatures generally lead to faster polymerization but can also increase the likelihood of side reactions, such as transesterification, which can broaden the molecular weight distribution.

  • Solvent: Bulk (solvent-free) polymerization is often preferred for its simplicity and high monomer concentration. However, for high molecular weight polymers or to ensure good heat dissipation, a high-boiling, anhydrous solvent like toluene or xylenes can be used.

Representative Protocol for ROP of this compound

This protocol describes a general method for the synthesis of a polyester from this compound using Sn(Oct)₂ as the catalyst and benzyl alcohol as the initiator.

Materials:

  • This compound (Monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)

  • Benzyl alcohol (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen or argon.

  • Charging the Flask: this compound (e.g., 1.70 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol, for a target degree of polymerization of 100) are added to the flask. Anhydrous toluene (e.g., 10 mL) is added to dissolve the solids.

  • Catalyst Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL) is prepared. The required amount of catalyst solution (e.g., 0.405 g of a 10 mg/mL solution for a monomer to catalyst ratio of 1000:1) is added to the reaction mixture via syringe.

  • Polymerization: The reaction mixture is heated to a set temperature (e.g., 110-130 °C) and stirred under an inert atmosphere for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Purification: After cooling to room temperature, the viscous polymer solution is diluted with dichloromethane and precipitated into a large excess of cold methanol.

  • Isolation: The precipitated polymer is collected by filtration or decantation, washed with methanol, and dried under vacuum to a constant weight.

ParameterValueRationale
Monomer:Initiator Ratio100:1Targets a degree of polymerization of approximately 100.
Monomer:Catalyst Ratio1000:1Provides a good balance between reaction rate and catalyst residue.
Temperature110-130 °CEnsures a reasonable reaction rate without excessive side reactions.
SolventToluene (anhydrous)High boiling point and inert under reaction conditions.

Synthesis of Functional Polyesters

For applications in drug delivery and bioconjugation, the incorporation of functional groups into the polyester is essential. This can be achieved through two primary strategies: the polymerization of functionalized monomers or the post-polymerization modification of a pre-existing polymer backbone.

Strategy 1: Polymerization of Functionalized Monomers

This approach involves synthesizing a derivative of this compound that already contains the desired functional group. This method ensures a uniform distribution of the functional group along the polymer chain.

Example: Synthesis of an Alkyne-Functionalized Monomer

An alkyne group can be introduced to serve as a handle for "click" chemistry, a highly efficient and orthogonal conjugation method. A plausible synthetic route to an alkyne-functionalized derivative could involve the use of a starting material with a propargyl group.

Workflow for Synthesis and Polymerization of a Functional Monomer

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start Functionalized Precursor (e.g., with propargyl group) step1 Cyclization Reaction start->step1 end_synthesis Functionalized Spiro-lactone (e.g., Alkyne-functionalized) step1->end_synthesis start_poly Functionalized Monomer end_synthesis->start_poly Purification rop Ring-Opening Polymerization (e.g., with Sn(Oct)2) start_poly->rop end_poly Functional Polyester rop->end_poly

Caption: Workflow for producing functional polyesters via polymerization of a functionalized monomer.

Strategy 2: Post-Polymerization Modification

This strategy involves first synthesizing a polyester with a "latent" functional group or a group that can be easily converted to the desired functionality. This approach is advantageous when the desired functional group is not compatible with the polymerization conditions.

Example: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

If the polyester is synthesized from a monomer containing a pendant alkene group, the double bonds can be functionalized using thiol-ene "click" chemistry. This reaction is highly efficient and can be performed under mild conditions in the presence of a photo- or thermal initiator.[7][8]

Protocol for Thiol-Ene Functionalization:

  • Dissolution: Dissolve the alkene-containing polyester in a suitable solvent (e.g., THF, dichloromethane).

  • Reagent Addition: Add the desired thiol-containing molecule (e.g., a fluorescent dye, a targeting ligand) in a slight excess relative to the alkene groups. Add a photoinitiator (e.g., DMPA) or a radical initiator (e.g., AIBN).

  • Reaction: Irradiate the mixture with UV light (for photoinitiation) or heat it (for thermal initiation) for a specified time.

  • Purification: Precipitate the functionalized polymer in a non-solvent to remove unreacted thiol and initiator.

Logical Relationship for Post-Polymerization Modification

Caption: Post-polymerization functionalization via thiol-ene "click" chemistry.

Polymer Characterization

Thorough characterization of the synthesized polyesters is crucial to ensure they meet the desired specifications for their intended application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, determine the monomer conversion, and, in the case of copolymers, calculate the composition.[9][10] For polyesters derived from this compound, characteristic peaks for the polyester backbone and the spiro-acetal group in the monomer will be present.

Expected ¹H NMR Resonances:

  • Polymer Backbone: Broad signals corresponding to the methylene and methine protons of the opened ring.

  • End Groups: If an initiator like benzyl alcohol is used, characteristic peaks for the benzyl group will be present at one end of the polymer chain.

  • Residual Monomer: Sharp peaks corresponding to the protons of the unreacted this compound.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[11][12]

Typical GPC Conditions for Biodegradable Polyesters:

ParameterCondition
Mobile Phase Tetrahydrofuran (THF)
Columns Polystyrene-divinylbenzene (PS-DVB) based
Detector Refractive Index (RI)
Calibration Polystyrene standards
Temperature 35-40 °C

Conclusion and Future Outlook

The synthesis of functional polyesters from this compound derivatives provides a powerful platform for the development of advanced biomaterials. The ability to precisely control the polymer architecture and introduce a wide range of functionalities opens up numerous possibilities for creating sophisticated drug delivery systems, tissue engineering scaffolds, and other biomedical devices. Future research will likely focus on the synthesis of novel functionalized monomers to further expand the scope of accessible polymer structures and properties, as well as the exploration of these materials in complex biological systems.

References

Application Notes and Protocols for Post-Polymerization Modification of Polymers Containing 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymers incorporating the 6,10-Dioxaspiro[4.5]decane-7,9-dione moiety represent a class of advanced materials with significant potential in the biomedical field, particularly in drug delivery. The defining feature of these polymers is the presence of a spirocyclic ketal within the polymer backbone, which imparts pH-sensitive degradability. This application note provides a comprehensive guide to the post-polymerization modification of these polymers, focusing on two key transformations: acid-catalyzed hydrolysis for controlled degradation and drug release, and aminolysis for surface functionalization. Detailed, step-by-step protocols for polymer synthesis and subsequent modifications are presented, along with insights into the underlying chemical principles and characterization techniques.

Introduction

The development of stimuli-responsive polymers is a cornerstone of modern materials science, with profound implications for therapeutic applications. Among these, pH-sensitive polymers that can selectively degrade in the acidic microenvironments of tumors or within cellular endosomes and lysosomes are of particular interest for targeted drug delivery.[1][2] Polymers synthesized from this compound are a promising platform in this domain. The spirocyclic ketal linkage is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the polymer backbone.[3][4] This acid-triggered degradation can be harnessed to release encapsulated therapeutic agents in a controlled and site-specific manner.

Post-polymerization modification is a powerful strategy for tailoring the properties of these polymers to specific applications.[5] This approach allows for the introduction of functional groups or the controlled degradation of the polymer backbone after the initial polymerization, providing a versatile toolkit for material design. This guide details the synthesis of a model polyester containing the this compound unit and explores its subsequent modification through acid-catalyzed hydrolysis and aminolysis.

Part 1: Synthesis of Poly(this compound-co-ε-caprolactone)

While the homopolymer of this compound can be synthesized, this protocol details a copolymerization with ε-caprolactone. This approach is often employed to modulate the physicochemical properties of the resulting polyester, such as its crystallinity, degradation rate, and drug loading capacity.[6] The synthesis is achieved via ring-opening polymerization (ROP), a robust method for producing well-defined polyesters.[7]

Experimental Workflow: Polymer Synthesis

cluster_prep Monomer & Catalyst Preparation cluster_rxn Polymerization cluster_workup Purification Monomer1 This compound Drying Azeotropic Drying (Toluene, 70°C, 2h) Monomer1->Drying Monomer2 ε-caprolactone Monomer2->Drying Initiator Benzyl Alcohol Initiator->Drying Catalyst Sn(Oct)₂ in Toluene Reaction Bulk Polymerization (110°C, 24h, Vacuum) Catalyst->Reaction Drying->Reaction Dissolution Dissolve in Dichloromethane Reaction->Dissolution Precipitation Precipitate in Hexane Dissolution->Precipitation Drying_final Dry under Vacuum Precipitation->Drying_final Product Purified Copolymer Drying_final->Product

Caption: Workflow for the synthesis of the copolymer.

Detailed Protocol: Ring-Opening Copolymerization

Materials:

  • This compound (Monomer 1)

  • ε-caprolactone (CL, Monomer 2)

  • Benzyl alcohol (Initiator)

  • Stannous octoate (Sn(Oct)₂, Catalyst)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol) and ε-caprolactone (e.g., 10 mmol). Add benzyl alcohol (initiator, e.g., 0.1 mmol for a target degree of polymerization of 200).

  • Catalyst Addition: In a separate vial, dissolve Sn(Oct)₂ (0.1 mol% relative to the total moles of monomers) in anhydrous toluene.

  • Drying: Add the catalyst solution to the monomer/initiator mixture. Heat the flask to 70°C and apply a vacuum to azeotropically dry the reactants for 2 hours to remove any residual water.[6]

  • Polymerization: After drying, slowly increase the temperature to 110°C and maintain the reaction under vacuum with constant stirring for 24 hours.[6]

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the DCM solution to a large excess of cold hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • ¹H NMR: Confirm the incorporation of both monomers and determine the copolymer composition.

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

ParameterTypical Value
Monomer Ratio (Spiroketal:CL) 1:1 (feed ratio)
Initiator Benzyl Alcohol
Catalyst Sn(Oct)₂
Temperature 110°C
Time 24 hours
Yield > 90%
PDI 1.2 - 1.6

Part 2: Post-Polymerization Modification via Acid-Catalyzed Hydrolysis

The hallmark of polymers containing the this compound unit is their susceptibility to acid-catalyzed hydrolysis. This process cleaves the ketal linkage, leading to the degradation of the polymer backbone into smaller, often water-soluble fragments. This is the primary mechanism for pH-triggered drug release from nanoparticles formulated with these polymers.[1][3]

Mechanism of Acid-Catalyzed Ketal Hydrolysis

Polymer_Backbone ...-O-R-O-C(O)-[Spiroketal]-C(O)-O-R'-O-... Protonated_Ketal Protonated Ketal Intermediate Polymer_Backbone->Protonated_Ketal Protonation Protonation H₃O⁺ Hemiketal_Intermediate Hemiketal Intermediate Protonated_Ketal->Hemiketal_Intermediate Nucleophilic Attack Water_Attack H₂O Water_Attack->Hemiketal_Intermediate Products Diol + Ketone Fragments Hemiketal_Intermediate->Products Ring Opening & Proton Transfer Proton_Transfer -H⁺ Cleavage Backbone Cleavage

Caption: Simplified mechanism of acid-catalyzed ketal hydrolysis.

Detailed Protocol: Hydrolytic Degradation Study

Materials:

  • Purified poly(this compound-co-ε-caprolactone)

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of the polymer in acetone (e.g., 10 mg/mL).

  • Degradation Medium: Prepare the acidic degradation medium by mixing 1 M aqueous HCl and acetone in a 1:9 (v/v) ratio.[8]

  • Initiation of Degradation: In a small vial, add a known volume of the polymer stock solution (e.g., 1 mL). To this, add the acidic acetone solution (e.g., 9 mL).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C or 50°C) with gentle stirring.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation for NMR:

    • Immediately neutralize the aliquot with a small amount of a weak base (e.g., triethylamine) to stop the hydrolysis.

    • Remove the solvent under a stream of nitrogen or by rotary evaporation.

    • Dissolve the residue in CDCl₃ for ¹H NMR analysis.

  • ¹H NMR Analysis: Monitor the disappearance of the characteristic signals of the spiroketal protons and the appearance of new signals corresponding to the ketone and diol degradation products.[8] The extent of degradation can be quantified by comparing the integration of these signals.

Time (hours)% Degradation (Hypothetical)
00
115
450
885
24>95

Part 3: Post-Polymerization Modification via Aminolysis

Aminolysis is a versatile surface modification technique for polyesters that introduces primary amine groups onto the material's surface.[8][9] This reaction involves the nucleophilic attack of a diamine on the ester linkages of the polymer, resulting in chain scission and the formation of amide bonds, with a free amine group from the diamine extending from the surface.[5][10] These newly introduced amine groups can serve as reactive handles for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands, thereby enhancing the biocompatibility and functionality of the polymer.[9]

Detailed Protocol: Surface Aminolysis

Materials:

  • Polymer film or electrospun mat of poly(this compound-co-ε-caprolactone)

  • 1,6-Hexanediamine

  • Isopropanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Substrate Preparation: Cut the polymer film or mat into appropriate sizes for modification and characterization.

  • Aminolysis Solution: Prepare a solution of 1,6-hexanediamine in isopropanol (e.g., 10% w/v).

  • Reaction: Immerse the polymer substrates in the aminolysis solution at room temperature for a specified duration (e.g., 30 minutes to 2 hours). The reaction time can be varied to control the density of amine groups on the surface.

  • Washing:

    • Remove the substrates from the aminolysis solution.

    • Thoroughly wash the substrates with isopropanol to remove any unreacted diamine.

    • Subsequently, wash the substrates extensively with PBS and then deionized water.

  • Drying: Dry the aminolyzed polymer substrates under vacuum.

Characterization of Aminolyzed Surface:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the introduction of nitrogen-containing groups on the surface.

  • Water Contact Angle Measurement: To assess changes in surface hydrophilicity.

  • Ninhydrin Assay: For the quantification of free amine groups on the surface.[10]

Conclusion

Polymers containing the this compound unit offer a versatile platform for the development of advanced biomaterials. The ability to undergo controlled degradation via acid-catalyzed hydrolysis is a key feature for applications in pH-triggered drug delivery. Furthermore, post-polymerization modification through techniques such as aminolysis provides a means to functionalize the polymer surface, enhancing its biological performance. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers and scientists working to harness the potential of these innovative materials.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our focus is on delivering practical, field-proven insights to enhance your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction between cyclohexanone and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction is a cornerstone of carbon-carbon bond formation, valued for its efficiency in creating α,β-unsaturated products.[1][2] The high acidity of the methylene protons in Meldrum's acid makes it an excellent nucleophile in this context.[3]

The overall reaction proceeds by the formation of a carbanion from Meldrum's acid, which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration leads to the desired spiro compound.

Experimental Workflow Overview

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Cyclohexanone Cyclohexanone Reaction_Mixture Reaction Mixture Cyclohexanone->Reaction_Mixture Meldrum_s_Acid Meldrum's Acid Meldrum_s_Acid->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in a Knoevenagel condensation can be attributed to several factors, from the quality of your starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Purity of Reactants:

    • Meldrum's Acid: Ensure that the Meldrum's acid is of high purity and has been stored under anhydrous conditions. It can hydrolyze over time, which will inhibit the reaction.

    • Cyclohexanone: Use freshly distilled cyclohexanone to remove any cyclohexanol or other impurities that can interfere with the reaction.

  • Catalyst Inefficiency:

    • The choice of a basic catalyst is crucial. While weak bases like piperidine or pyridine are commonly used, their effectiveness can vary.[2]

    • Solution: Optimize the catalyst. Consider using a different amine base or a Lewis acid catalyst like TiCl₄ in the presence of a tertiary amine.[4] The concentration of the catalyst is also a critical parameter to optimize.

  • Unfavorable Reaction Conditions:

    • Temperature: Ketones are generally less reactive than aldehydes in Knoevenagel condensations and may require higher temperatures to proceed at a reasonable rate.[2] However, excessive heat can lead to the decomposition of Meldrum's acid.

    • Solution: A systematic temperature screening is recommended. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC.

    • Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the reactants.

    • Solution: If using a solvent that forms an azeotrope with water (e.g., toluene or benzene), employ a Dean-Stark apparatus to remove water as it is formed.[1] For other solvents, the addition of molecular sieves can be effective.

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize their formation?

Answer: The most common side reactions in this synthesis are self-condensation of cyclohexanone and Michael addition of a second molecule of Meldrum's acid to the product.

  • Self-Condensation of Cyclohexanone: This is more likely to occur with stronger bases.

    • Solution: Use a milder base catalyst. Slowly adding the cyclohexanone to the reaction mixture can also help to minimize its self-condensation.

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor and can react with another equivalent of the Meldrum's acid carbanion.

    • Solution: Use a 1:1 molar ratio of cyclohexanone and Meldrum's acid to minimize the presence of excess nucleophile.[5]

Reaction Stalls or is Sluggish

Question: My reaction starts but then seems to stall before completion. What could be the cause?

Answer: A stalled reaction can be due to catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation: The amine catalyst can be protonated by the acidic Meldrum's acid, reducing its catalytic activity over time.

    • Solution: A slight excess of the catalyst might be necessary. Alternatively, a catalytic system that is less susceptible to protonation could be explored.

  • Equilibrium: As mentioned earlier, the presence of water can halt the reaction.

    • Solution: Ensure efficient water removal throughout the reaction.

Detailed Experimental Protocol (Suggested)

The following is a generalized protocol based on typical Knoevenagel condensations involving Meldrum's acid. Optimization will be necessary for your specific laboratory conditions.

Materials:

  • Cyclohexanone (freshly distilled)

  • Meldrum's acid

  • Piperidine (or other suitable base catalyst)

  • Toluene (anhydrous)

  • Molecular sieves (4Å, activated) or Dean-Stark apparatus

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with toluene (or with activated molecular sieves added directly to the flask), add Meldrum's acid (1.0 eq) and anhydrous toluene.

  • Addition of Reactants: Add cyclohexanone (1.0 eq) to the flask, followed by the catalyst (e.g., piperidine, 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off. Wash the organic layer with 1 M HCl, water, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio Cyclohexanone:Meldrum's Acid (1:1)Minimizes Michael addition side product.[5]
Catalyst Piperidine, Pyridine, or other amine basesWeak bases are generally effective and minimize self-condensation of the ketone.[2]
Solvent Toluene or BenzeneAllows for azeotropic removal of water.
Temperature RefluxKetones often require elevated temperatures for this reaction.[2]
Water Removal Dean-Stark trap or molecular sievesDrives the reaction equilibrium towards the product.[1]

Mechanistic Insight

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Meldrums_Acid Meldrum's Acid Carbanion Carbanion Meldrums_Acid->Carbanion + Base Base Base Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide Beta_Hydroxy β-Hydroxy Adduct Alkoxide->Beta_Hydroxy + Protonated Base Protonated_Base Protonated Base Protonated_Base->Beta_Hydroxy Product This compound Beta_Hydroxy->Product - H₂O Water Water Beta_Hydroxy->Water

References

Side reactions in the acid-catalyzed synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this spiroketalization reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Overview of the Synthesis

The acid-catalyzed reaction of cyclopentanone-2,5-dicarboxylic acid with an appropriate diol, or the cyclization of a suitable precursor, forms the spiroketal this compound. This reaction, like many acid-catalyzed ketalizations, is an equilibrium process. Driving the reaction to completion while minimizing side reactions is critical for achieving high yields and purity.

Reaction Scheme:

G reactant1 Cyclopentanone-2,5-dicarboxylic acid plus1 + reactant1->plus1 catalyst H+ (cat.) reactant1->catalyst reactant2 Diol reactant2->catalyst plus1->reactant2 plus1->catalyst product This compound catalyst->product plus2 + product->plus2 water H2O plus2->water G cluster_0 Troubleshooting: Polymer Formation cluster_1 Solutions A High Reaction Temperature D Side Reactions A->D promotes Sol1 Lower Temperature A->Sol1 B Excessive Catalyst Concentration B->D promotes Sol2 Reduce Catalyst Loading B->Sol2 C Intermolecular Reactions C->D leads to Sol3 Use High Dilution C->Sol3

Purification of 6,10-Dioxaspiro[4.5]decane-7,9-dione by recrystallization techniques

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into mastering the recrystallization of this valuable synthetic intermediate. As a spirocyclic compound containing both a ketal and a dione functional group, its purification can present unique challenges.[1] This guide is designed to move beyond simple protocols, offering a causal understanding of the recrystallization process to empower you to troubleshoot effectively and achieve high purity.

Core Protocol: Recrystallization of this compound

This protocol outlines a standard and robust method for purifying this compound using a mixed-solvent system, which is often effective for compounds with intermediate polarity.

Principle: The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[2] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, either remain dissolved in the cold solvent or are removed during the hot filtration step.[3]

Recommended Solvent System: Ethyl Acetate (as the "good" solvent) and Hexane (as the "anti-solvent" or "poor" solvent).

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination.

    • Add a minimal volume of ethyl acetate at room temperature, just enough to create a slurry.

    • Gently heat the mixture on a hot plate while stirring. Add ethyl acetate dropwise until the solid completely dissolves. The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.[3] Recording the volume of solvent used is critical for reproducibility.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, catalysts, etc.) are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new, clean Erlenmeyer flask to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean flask.

  • Inducing Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals rather than a precipitate.[4]

    • Once the flask has reached room temperature, begin adding hexane slowly, swirling gently after each addition, until the solution becomes faintly cloudy (the point of saturation).

    • Add a single drop of ethyl acetate to redissolve the fine precipitate and clarify the solution.

  • Crystal Growth & Maturation:

    • Allow the flask to stand undisturbed at room temperature. Crystal nucleation should begin within 20-30 minutes.

    • Once a significant amount of crystals has formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Allow the crystals to air-dry on the filter paper under vacuum for several minutes.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Assessment:

    • The purity of the recrystallized product should be confirmed by melting point analysis. A pure compound will exhibit a sharp, narrow melting point range.[2][4] Compare this to the melting point of the crude material, which will be lower and broader.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is too concentrated or cools too quickly.[5]

  • Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (1-2 mL) of the "good" solvent (ethyl acetate) to decrease the saturation level.

  • Revised Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow heat loss. This gives the molecules more time to orient themselves into a crystal lattice.[5]

  • Alternative: If slow cooling still results in oiling, try a different solvent system entirely.

Q2: No crystals have formed even after placing the flask in an ice bath. What should I do?

A2: This is a classic sign of a supersaturated solution that lacks a nucleation point, or a solution that is simply not saturated enough (too much solvent was used).[5][6]

  • Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[6]

  • Step 2: Add a Seed Crystal. If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed crystal" provides a template for further crystal growth.[2]

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, it is highly likely that too much solvent was used.[5][6] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again and repeat the nucleation steps. This is the most common and effective solution.

Q3: The recovery yield of my purified product is very low (<50%). How can I improve it?

A3: A low yield can result from several factors.

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[6] To check this, take a small sample of the filtrate (mother liquor) and evaporate it; a large amount of residue indicates significant product loss. The only remedy is to use less solvent in the next attempt.

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, this will reduce your final yield. Ensure your filtration apparatus is adequately pre-heated.

  • Incomplete Cooling: Ensure the flask is left in the ice bath long enough (at least 30 minutes) to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of your product. Use a minimal amount of ice-cold solvent for washing.

Q4: My final product is still discolored or appears impure after one recrystallization. What are my options?

A4: This indicates that the chosen solvent system is not effectively separating the impurity from your target compound.

  • Perform a Second Recrystallization: Repeating the recrystallization process can often significantly improve purity.

  • Add Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

  • Change the Solvent System: The impurity may have similar solubility properties to your product in the current solvent system. Experiment with different solvent pairs. A table of common solvents is provided below for reference.

  • Consider Chromatography: If recrystallization fails to yield a pure product, the impurities may be too similar in structure and polarity. In such cases, column chromatography is a more powerful purification technique.[3][7]

Frequently Asked Questions (FAQs)

Q: Why use a mixed-solvent system instead of a single solvent? A: An ideal single solvent for recrystallization is one where the compound is highly soluble when hot and poorly soluble when cold.[3] Finding a single solvent with these exact properties can be difficult. A mixed-solvent system, using one solvent in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent"), provides much greater flexibility and fine-tuned control over the crystallization process.[8]

Q: How do I choose the right solvents for this compound? A: The "like dissolves like" principle is a good starting point. This compound has polar dione groups and a moderately non-polar spiro-hydrocarbon backbone. Therefore, solvents of intermediate polarity are good candidates.

  • Good Solvents (High Solubility): Acetone, Ethyl Acetate, Dichloromethane.

  • Poor Solvents (Low Solubility): Hexane, Heptane, Diethyl Ether, Water. A good pair is one where the two solvents are fully miscible. Test small quantities of your crude product with different solvent pairs to find the optimal system.

Q: Can I put my hot solution directly into the ice bath to speed things up? A: This is strongly discouraged. Rapid cooling, or "shock cooling," does not allow time for the ordered growth of a crystal lattice.[4] Instead, it causes the compound to crash out of solution as an amorphous precipitate, which can trap impurities and defeat the purpose of the purification.[4] Slow, gradual cooling is essential for high purity.

Data & Visualization

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Good Solvents
Acetone56HighVolatile, effective for many polar compounds.
Ethyl Acetate77MediumExcellent general-purpose solvent.
Ethanol78HighGood for polar compounds, often used with water.
Dichloromethane40MediumVery volatile, dissolves a wide range of compounds.
Anti-Solvents
Hexane69LowExcellent for precipitating less polar compounds from polar solvents.
Water100Very HighUsed as an anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone.[8]
Diethyl Ether35LowHighly volatile and flammable.
Diagram 1: Recrystallization Troubleshooting Workflow

This diagram provides a logical decision tree for addressing a failed crystallization attempt.

G start Solution Cooled, No Crystals Formed q1 Is the solution cloudy or clear? start->q1 cloudy Cloudy: Solution is saturated. Needs nucleation. q1->cloudy Cloudy clear Clear: Solution is likely unsaturated. q1->clear Clear action1 1. Scratch flask with glass rod. 2. Add a seed crystal. cloudy->action1 action2 Reduce solvent volume: Boil off excess solvent and cool again. clear->action2 q2 Crystals form? action1->q2 q2->clear No success Success: Collect Crystals q2->success Yes action2->start Retry fail Problem Persists: Re-evaluate solvent system or consider chromatography. action2->fail If fails again

Caption: Troubleshooting flowchart for inducing crystallization.

Diagram 2: Mixed-Solvent Selection Logic

This diagram illustrates the thought process for selecting and using a two-solvent system for recrystallization.

G start Select Potential Solvents find_good Find 'Good' Solvent: Compound is highly soluble at room temperature. start->find_good find_poor Find 'Poor' Solvent: Compound is insoluble at all temperatures. start->find_poor check_misc Are the two solvents miscible? find_good->check_misc find_poor->check_misc protocol 1. Dissolve crude solid in minimum hot 'Good' Solvent. 2. Add 'Poor' Solvent dropwise at high temp until cloudy. 3. Re-clarify with a drop of 'Good' Solvent. 4. Cool slowly. check_misc->protocol Yes fail Select a different solvent pair. check_misc->fail No

References

Preventing discoloration during melt polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preventing Discoloration in the Melt Polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the melt polymerization of this compound (DSD). Discoloration, typically yellowing or browning, is a common issue that can compromise the quality and application of the resulting polymer. As your Senior Application Scientist, I've structured this guide to provide not just solutions, but a deeper understanding of the underlying causes to empower you to proactively design robust and repeatable experiments.

Troubleshooting Guide: Reacting to Discoloration

This section addresses issues that have already occurred during your polymerization. Use this as a diagnostic tool to identify the root cause and implement corrective actions.

Q1: My final polymer has a distinct yellow or brown tint throughout. What are the most likely causes?

A uniform discoloration is typically indicative of a systemic issue during the polymerization process, most often related to thermal or oxidative degradation.[1][2] At elevated temperatures required for melt polymerization, the polymer chains and residual monomer are susceptible to degradation, which forms chromophoric (color-causing) byproducts.[1]

Potential Causes & Immediate Solutions:

  • Excessive Thermal Stress: The polymerization temperature may be too high or the reaction time too long. Side chain and ring oxidation are primary reasons for yellowing in thermally-aged polymers.[3]

    • Solution: Review your temperature profile. Lower the polymerization temperature in increments of 5-10°C. Determine the minimum temperature and time required for achieving your target molecular weight to avoid unnecessary thermal exposure.

  • Oxygen Contamination: The presence of oxygen is a major driver of oxidative degradation at high temperatures.[4] This process involves a free-radical chain reaction that breaks down the polymer and creates color bodies.[5]

    • Solution: Ensure your reaction vessel is thoroughly purged with a high-purity inert gas (e.g., Argon or Nitrogen) before heating. Maintain a positive inert gas pressure throughout the entire process, including cooling.[6]

  • Catalyst-Induced Degradation: Certain polymerization catalysts, particularly some titanium-based systems, can promote thermo-oxidative decomposition and lead to color changes.[2][6]

    • Solution: Consider switching to a catalyst less prone to causing discoloration, such as a tin-based catalyst like Monobutyltin oxide.[6] Alternatively, optimize the catalyst concentration; use the lowest effective amount to minimize side reactions.

  • Monomer Impurities: Impurities within the DSD monomer can act as initiation points for degradation.

    • Solution: Purify the monomer before use, for example, by recrystallization from a suitable solvent like toluene or n-hexane to remove impurities.[6]

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Discoloration Discoloration Observed (Yellow/Brown Polymer) Temp Excessive Temperature or Reaction Time Discoloration->Temp Oxygen Oxygen Contamination Discoloration->Oxygen Catalyst Inappropriate Catalyst or Concentration Discoloration->Catalyst Monomer Monomer or System Impurities Discoloration->Monomer Sol_Temp Optimize Temperature Profile & Reduce Time Temp->Sol_Temp Sol_Oxygen Ensure Strict Inert Atmosphere (N2 or Ar Purge) Oxygen->Sol_Oxygen Sol_Catalyst Switch to Tin-Based Catalyst & Lower Concentration Catalyst->Sol_Catalyst Sol_Monomer Purify Monomer & Clean Glassware Monomer->Sol_Monomer

Q2: I am observing dark specks or localized charring in my polymer. What is causing this?

Dark specks are typically caused by severe, localized degradation or contamination. This is distinct from uniform yellowing.

Potential Causes & Immediate Solutions:

  • "Hot Spots" in Reactor: Uneven heating can create localized areas where the temperature is much higher than the setpoint, causing the polymer to char.

    • Solution: Ensure efficient and uniform stirring throughout the melt. Use a high-viscosity stirrer design. Check the heating mantle or oil bath for uniform temperature distribution.

  • Contamination: Foreign particulate matter (dust, residual cleaning agents, fragments from a previous batch) can act as nucleation sites for degradation.

    • Solution: Implement a rigorous glassware cleaning protocol. All reactors and utensils should be scrupulously cleaned, dried in an oven to remove moisture, and cooled under an inert atmosphere before use.

  • Additive Incompatibility/Degradation: If you are using stabilizers or other additives, they may be degrading at the processing temperature or may not be dispersing uniformly.

    • Solution: Ensure any additives are rated for your target polymerization temperature. Use a masterbatch approach for adding stabilizers to improve dispersion.[4][7]

Frequently Asked Questions (FAQs): Proactive Prevention

This section is designed to help you design your experimental protocol to prevent discoloration from the start.

Q3: How critical is monomer purity and what is the recommended purification protocol?

Monomer purity is paramount. Even trace impurities can initiate side reactions or act as catalysts for degradation pathways at high temperatures.

Protocol: Monomer Recrystallization

  • Solvent Selection: Choose a solvent in which DSD is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Toluene is a common choice.

  • Dissolution: Gently heat the solvent and dissolve the crude DSD monomer with stirring until a clear solution is obtained. Do not overheat.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified monomer thoroughly under vacuum at a mild temperature (e.g., 40-50°C) to remove all residual solvent. Store the purified monomer under an inert atmosphere.

Q4: What type of stabilizer package should I use to prevent discoloration?

Using a stabilizer package is a highly effective proactive measure. Polymer degradation is often an oxidative process, which can be inhibited by antioxidants.[7][8] A combination of primary and secondary antioxidants often provides synergistic protection.[4][9]

  • Primary Antioxidants (Radical Scavengers): These additives, typically hindered phenols (e.g., Irganox® 1010, BHT), interrupt the degradation chain reaction by scavenging free radicals.[4][5][7] They are the first line of defense.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, often phosphites (e.g., Irgafos® 168), work by breaking down hydroperoxides into non-radical, stable products, preventing them from initiating new degradation chains.[4][9] They are particularly effective at the high temperatures of melt processing.[9]

Stabilizer Type Function Examples Typical Loading (%)
Primary Antioxidant Free Radical ScavengerHindered Phenols (e.g., BHT, Irganox® 1010)0.05 - 0.25
Secondary Antioxidant Hydroperoxide DecomposerPhosphites (e.g., Irgafos® 168)0.05 - 0.25
Thermal Stabilizer Prevents decomposition at high tempCertain metal salts, halogenated compoundsPolymer specific

Table 1: Recommended stabilizer types for preventing discoloration during melt polymerization. Loading levels should be optimized for your specific system.[7][10]

Q5: How can I design my experimental setup to minimize discoloration?

A well-designed experimental setup is crucial for controlling the reaction environment. The goal is to eliminate oxygen and ensure uniform heating.

G cluster_prep Preparation Phase cluster_reaction Polymerization Phase cluster_post Post-Reaction Phase Monomer Purified DSD Monomer + Stabilizer Package Reactor Charge Reactor Monomer->Reactor Glassware Clean, Oven-Dried Glassware Glassware->Reactor Purge Purge with Inert Gas (N2/Ar) for >30 min Reactor->Purge Heat Heat to Melt with Mechanical Stirring Purge->Heat Catalyst Inject Catalyst Solution Heat->Catalyst Polymerize Polymerize at Set Temp Under Positive N2 Pressure Catalyst->Polymerize Cool Cool to Room Temp Under Inert Gas Polymerize->Cool Extract Extract Polymer Cool->Extract

Protocol: Best-Practice Melt Polymerization

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and an outlet connected to a bubbler.

  • Charging: Charge the reactor with the purified DSD monomer and the selected antioxidant package.

  • Inerting: Seal the reactor and purge thoroughly with high-purity inert gas for at least 30 minutes to remove all traces of oxygen.

  • Melting: Begin heating the reactor using a temperature-controlled heating mantle or oil bath while stirring continuously to ensure a uniform melt.

  • Catalyst Addition: Once the monomer is fully melted and at the desired reaction temperature, inject the catalyst (preferably dissolved in a small amount of anhydrous solvent or as a masterbatch).

  • Polymerization: Maintain the reaction at the target temperature under a slight positive pressure of inert gas. Monitor the viscosity increase.

  • Cooling: Once the desired conversion is reached, turn off the heat and allow the polymer to cool to room temperature while still under the inert gas atmosphere. This prevents oxidation of the hot polymer.

  • Recovery: Once cool, the polymer can be removed from the reactor for analysis and further processing.

By implementing these troubleshooting strategies and proactive measures, you can significantly improve the color quality of your polymers derived from this compound, ensuring higher quality materials for your research and development applications.

References

Technical Support Center: Optimizing Catalyst Concentration for 6,10-Dioxaspiro[4.5]decane-7,9-dione Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the ring-opening polymerization (ROP) of 6,10-Dioxaspiro[4.5]decane-7,9-dione. Given the specialized nature of this monomer, this document focuses on establishing a robust methodology for optimizing catalyst concentration to achieve desired polymer characteristics. We will delve into the causal relationships between catalyst loading and polymerization outcomes, offering both foundational knowledge and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What type of catalysts are suitable for the ROP of this compound?

While literature specifically on this monomer is emerging, we can extrapolate from the broader class of cyclic esters. The most common and effective catalysts fall into two main categories:

  • Metal-Based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst in industrial ROP processes for its high activity.[1][2] It typically operates via a coordination-insertion mechanism.[3] Other metal complexes based on zinc, magnesium, iron, and aluminum are also highly effective and are gaining traction due to lower toxicity profiles, a critical consideration for biomedical applications.[3][4]

  • Organocatalysts: For applications requiring metal-free polymers, organocatalysts are an excellent alternative. These can include phosphazene bases, 4-dimethylaminopyridine (DMAP), and various thiourea or guanidine derivatives.[5][6] They offer a different mechanistic pathway and can provide excellent control over the polymerization.

The choice of catalyst will fundamentally influence reaction kinetics, stereocontrol, and the potential for side reactions. For initial screening, Sn(Oct)₂ is a reliable starting point due to its well-documented behavior.

Q2: How does catalyst concentration generally affect the polymerization?

Catalyst concentration is a critical parameter that directly influences polymerization rate, polymer molecular weight (Mₙ), and polydispersity (PDI). The relationships are often intertwined:

  • Higher Catalyst Concentration:

    • Increases Polymerization Rate: More active catalytic sites lead to faster monomer conversion.

    • Decreases Molecular Weight: With more catalyst molecules initiating polymer chains (assuming an initiator is present), the resulting polymers will have a lower degree of polymerization for a given amount of monomer.

    • May Broaden Polydispersity (PDI): High concentrations, especially at elevated temperatures, can promote undesirable side reactions like intermolecular transesterification, which "scrambles" the polymer chains and broadens the molecular weight distribution.[6]

  • Lower Catalyst Concentration:

    • Decreases Polymerization Rate: The reaction will proceed more slowly and may require longer reaction times or higher temperatures to achieve full conversion.

    • Increases Molecular Weight: A lower number of initiating sites allows for longer polymer chains to grow from each site.

    • Narrows Polydispersity (PDI): Fewer side reactions generally lead to a more controlled polymerization and a polymer with a more uniform chain length.

Q3: What is a typical starting monomer-to-catalyst (M/C) ratio for screening experiments?

For metal-based catalysts like Sn(Oct)₂, a common starting range for the molar ratio of monomer to catalyst is between 1,000:1 and 10,000:1 .[2] For organocatalysts, the loading might be higher, often in the range of 1 to 5 mol% relative to the monomer or initiator.

It is highly recommended to perform a screening experiment with varying M/C ratios (e.g., 1,000:1, 2,500:1, 5,000:1, and 10,000:1) to empirically determine the optimal concentration for your specific requirements regarding molecular weight and reaction time.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound, with a focus on catalyst-related causes and solutions.

Issue 1: Low or No Monomer Conversion
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Concentration The number of active catalytic sites is too low to achieve a reasonable polymerization rate within the allotted time.Incrementally increase the catalyst concentration (e.g., move from a M/C ratio of 10,000:1 to 5,000:1).
Presence of Inhibitors Water, acidic impurities, or residual solvents in the monomer or reaction vessel can poison the catalyst. Many ROP catalysts are highly sensitive to protic species.Ensure rigorous purification of the monomer (e.g., by recrystallization) and drying of all glassware. Use anhydrous solvents if performing a solution polymerization.
Incorrect Reaction Temperature The thermal energy may be insufficient to overcome the activation energy barrier for polymerization, even with a catalyst.Gradually increase the reaction temperature in 10°C increments, while monitoring for potential side reactions.
Issue 2: Polymer Molecular Weight (Mₙ) is Lower Than Theoretically Predicted
Potential Cause Explanation Recommended Solution
Excessive Catalyst Concentration Too many catalyst molecules lead to a high number of initiation events, resulting in shorter polymer chains.Decrease the catalyst concentration. Ensure precise measurement of the catalyst, preferably by using a freshly prepared stock solution in a dry solvent (e.g., toluene).
Chain Transfer Agents Impurities with active hydrogens (e.g., water, alcohols) can act as chain transfer agents, terminating one growing chain and starting a new one, thereby reducing the average molecular weight.Purify the monomer and ensure all reaction components are anhydrous. The use of an initiator like benzyl alcohol can help control initiation events.[7]
Issue 3: Broad Polydispersity Index (PDI > 1.5)
Potential Cause Explanation Recommended Solution
High Catalyst Concentration or Temperature Aggressive reaction conditions can promote side reactions, particularly intermolecular transesterification, which leads to a broader, less controlled distribution of polymer chain lengths.[6]Reduce the catalyst concentration. Lower the polymerization temperature and extend the reaction time to compensate. The goal is to favor chain propagation over side reactions.
Reaction Run to High Conversion for Too Long Even under optimal conditions, prolonged reaction times after reaching high conversion can increase the likelihood of transesterification.Monitor monomer conversion over time (e.g., by taking aliquots for ¹H NMR analysis) and quench the reaction shortly after the desired conversion is reached.

Experimental Protocol: Screening for Optimal Catalyst Concentration

This protocol outlines a method for determining the optimal concentration of Sn(Oct)₂ for the bulk polymerization of this compound.

Objective: To identify the monomer-to-catalyst (M/C) ratio that provides the best balance of high monomer conversion, target molecular weight, and narrow PDI.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous toluene (for stock solution)

  • Dry Schlenk flasks or reaction vials with magnetic stir bars

  • Nitrogen or Argon gas line

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Catalyst Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 0.1 M stock solution of Sn(Oct)₂ in anhydrous toluene. This allows for accurate dispensing of small catalyst quantities.

  • Reaction Setup:

    • Label four separate, dry Schlenk flasks (or vials) for M/C ratios of 1,000:1, 2,500:1, 5,000:1, and 10,000:1.

    • To each flask, add a precise amount of the purified monomer (e.g., 1.00 g, 5.88 mmol).

    • Seal the flasks, and purge with inert gas for 10-15 minutes.

  • Catalyst Injection:

    • Calculate the required volume of the 0.1 M Sn(Oct)₂ stock solution for each M/C ratio.

    • Using a microliter syringe, inject the calculated amount of catalyst into each corresponding flask under a positive flow of inert gas.

  • Polymerization:

    • Place all flasks in a preheated oil bath set to the desired reaction temperature (e.g., 130°C).

    • Stir the reactions for a set period (e.g., 4 hours). It is crucial to keep the time and temperature constant across all experiments for valid comparison.

  • Reaction Quenching and Polymer Isolation:

    • After the allotted time, remove the flasks from the oil bath and allow them to cool to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a cold non-solvent (e.g., methanol).

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion using ¹H NMR spectroscopy.

    • Analyze the number-average molecular weight (Mₙ) and polydispersity (PDI) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Data Visualization and Interpretation

Workflow for Catalyst Optimization

G cluster_prep Preparation cluster_rxn Reaction Screening cluster_analysis Analysis cluster_decision Decision P1 Purify & Dry Monomer P2 Prepare Catalyst Stock Solution P1->P2 R1 Set up Parallel Reactions (Varying M/C Ratios) P2->R1 R2 Initiate Polymerization (Constant Time & Temp) R1->R2 A1 Isolate & Purify Polymer R2->A1 A2 Characterize Polymer (GPC for Mn, PDI) (NMR for Conversion) A1->A2 D1 Compare Results to Target (Mn, PDI, Conversion) A2->D1 D2 Select Optimal Catalyst Concentration D1->D2

Caption: Experimental workflow for optimizing catalyst concentration.

Impact of Catalyst Concentration on Polymer Properties

G Catalyst Catalyst Concentration Rate Polymerization Rate Catalyst->Rate Increases Mn Molecular Weight (Mn) Catalyst->Mn Decreases SideRxns Side Reactions (e.g., Transesterification) Catalyst->SideRxns Increases PDI Polydispersity (PDI) SideRxns->PDI Increases

References

Technical Support Center: Poly(6,10-Dioxaspiro[4.5]decane-7,9-dione) Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for poly(6,10-Dioxaspiro[4.5]decane-7,9-dione). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this unique spiro-polyester. Due to its rigid spirocyclic structure, achieving consistent and complete dissolution can be a significant hurdle. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.

Introduction to Solubility Challenges

Poly(this compound) is a fascinating polymer with potential applications in advanced materials and drug delivery systems. However, its rigid backbone, stemming from the spiro-center, can lead to strong intermolecular interactions and a semi-crystalline nature, both of which hinder solubility. Factors such as molecular weight, polydispersity, and the presence of any residual monomer or catalyst can further complicate the dissolution process. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) not dissolving in common solvents like THF or acetone?

A1: The solubility of polymers is governed by the principle of "like dissolves like," which can be understood through concepts like solubility parameters. Poly(this compound), being a polyester with a spiro-polycarbonate-like structure, possesses a specific polarity and potential for hydrogen bonding that may not be well-matched with solvents like acetone or THF, especially for higher molecular weight species. The rigid structure of spiro-polymers often results in poor solubility in common organic solvents. Furthermore, higher molecular weight polymers generally exhibit lower solubility due to increased intermolecular forces.

Q2: I observe swelling of the polymer, but it does not fully dissolve. What is happening?

A2: Polymer dissolution is a two-step process: first, the solvent molecules penetrate the polymer matrix, causing it to swell and form a gel. The second step is the disentanglement and dispersion of individual polymer chains into the solvent. If you observe swelling without complete dissolution, it indicates that the solvent is thermodynamically compatible enough to penetrate the polymer but lacks the energy to overcome the strong intermolecular forces holding the polymer chains together. This is common for polymers with high crystallinity or strong hydrogen bonding.

Q3: Can the synthesis method of the polymer affect its solubility?

A3: Absolutely. The polymerization conditions, including the type of catalyst, reaction time, and temperature, can influence the molecular weight, molecular weight distribution, and degree of branching of the polymer. For instance, a higher molecular weight polymer will generally be less soluble. The presence of any cross-linking, even in small amounts, can render the polymer completely insoluble, leading only to swelling.

Q4: Are there any recommended starting solvents for this type of polymer?

A4: For polycarbonates and polyesters with complex architectures, a good starting point is to try more aggressive polar aprotic solvents. Based on literature for similar polymers, the following solvents are recommended for initial screening:

  • Dichloromethane (DCM)

  • Chloroform

  • N,N-Dimethylformamide (DMF) [1]

  • Dimethyl sulfoxide (DMSO) [2]

It is crucial to start with small quantities of the polymer and solvent to establish a solubility window.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered with poly(this compound).

Issue 1: Polymer Forms an Insoluble Precipitate or Gel

Possible Cause: The chosen solvent is not thermodynamically compatible with the polymer, or the polymer has a very high molecular weight or is cross-linked.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insoluble polymer.

Issue 2: Dissolution is Extremely Slow

Possible Cause: High molecular weight and/or high crystallinity of the polymer can significantly slow down the dissolution kinetics.

Solutions:

  • Increase Surface Area: Grind the polymer into a fine powder to increase the surface area available for solvent interaction.

  • Elevated Temperature: Gently heat the polymer-solvent mixture. Increased thermal energy enhances polymer chain mobility and can accelerate dissolution. A temperature of 50-80°C is a good starting point, but be mindful of the solvent's boiling point and potential polymer degradation.

  • Agitation: Use continuous and vigorous stirring to promote mass transfer and break up the swollen gel layer. Sonication can also be effective but should be used cautiously as it can sometimes induce polymer chain scission.

Issue 3: Inconsistent Solubility Between Batches

Possible Cause: Batch-to-batch variations in molecular weight, polydispersity, or morphology.

Solutions:

  • Consistent Synthesis: Ensure that the polymerization conditions are strictly controlled and reproducible.

  • Thorough Characterization: Characterize each new batch of polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Correlate these properties with the observed solubility.

  • Fractionation: If the PDI is high, consider polymer fractionation to obtain samples with a narrower molecular weight distribution, which may exhibit more consistent solubility behavior.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically testing the solubility of poly(this compound) in a range of solvents.

Materials:

  • Poly(this compound)

  • A selection of solvents (see table below)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Weigh 10 mg of the polymer into each vial.

  • Add 1 mL of a selected solvent to each vial.

  • Initially, vortex the vials for 1 minute.

  • Place the vials on a magnetic stirrer at room temperature for 24 hours.

  • Visually inspect for dissolution. Note any swelling, gel formation, or complete dissolution.

  • If not dissolved, proceed to Protocol 2.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesExpected Efficacy
Chlorinated Dichloromethane (DCM), ChloroformGood starting point for many polyesters/polycarbonates
Polar Aprotic DMF, DMSO, N-Methyl-2-pyrrolidone (NMP)Often effective for more intractable polymers
Ketones Acetone, CyclohexanoneLess likely to be effective but worth screening
Ethers Tetrahydrofuran (THF), DioxaneMay work for lower molecular weight fractions
Protocol 2: Dissolution with Heating

This protocol describes how to use elevated temperatures to aid dissolution.

Procedure:

  • Following Protocol 1, if the polymer has not dissolved at room temperature, place the vial in a heating block or oil bath.

  • Increase the temperature in increments of 10°C, up to a maximum of 80°C (or 10°C below the solvent's boiling point).

  • Allow the mixture to stir at each temperature for at least 2 hours.

  • Observe for dissolution at each step.

  • Caution: Ensure proper ventilation and be aware of the flammability of the solvents.

Protocol 3: Using Solubilizing Additives

For particularly stubborn polymers, the addition of a salt can disrupt intermolecular hydrogen bonding.

Procedure:

  • Prepare a stock solution of 5% (w/v) Lithium Chloride (LiCl) in DMF or NMP.

  • Add 10 mg of the polymer to a vial.

  • Add 1 mL of the LiCl/solvent stock solution.

  • Stir the mixture at room temperature, and if necessary, apply gentle heat as described in Protocol 2.

Visualizing Polymer-Solvent Interactions

The following diagram illustrates the key factors influencing the solubility of poly(this compound).

Caption: Factors influencing the solubility of the polymer.

References

Technical Support Center: Minimizing Monomer Impurities for Successful Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues arising from monomer impurities during polymerization. Unwanted substances, even at trace levels, can inhibit, retard, or terminate a polymerization reaction, leading to failed experiments and inconsistent material properties. This resource provides in-depth, experience-based answers to common problems and foundational questions.

Troubleshooting Guide: Common Polymerization Failures

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of probable causes related to monomer impurities and actionable, step-by-step solutions.

Q1: My free-radical polymerization is completely inhibited or shows a long induction period. What's wrong?

Probable Cause: The most common reason for inhibition is the presence of stabilizers, typically phenolic compounds like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (TBC).[1][2][3] These molecules are added by manufacturers to prevent spontaneous polymerization during transport and storage.[2][4] They function by scavenging free radicals, the very species needed to initiate polymerization.[3][4] For these inhibitors to work effectively, a small amount of dissolved oxygen is often required.[1][3]

Analysis: An inhibitor must be consumed before polymerization can begin, which results in an "induction time".[5] If the inhibitor concentration is sufficiently high, it can consume all the initial radicals generated by your initiator, preventing the reaction entirely. This is a frequent issue in controlled radical polymerizations like ATRP or RAFT, which are highly sensitive to impurities and require high-purity reagents.[6]

Solution Pathway:

  • Identify the Inhibitor: Check the monomer's certificate of analysis (CoA) or safety data sheet (SDS) to identify the specific inhibitor used and its concentration. Common inhibitors include MEHQ, TBC, and HQ.[1][2]

  • Choose a Removal Method: The best method depends on the monomer and inhibitor.

    • Column Chromatography (Recommended for Lab-Scale): Passing the monomer through a column of basic or neutral alumina is a fast and effective way to remove phenolic inhibitors.[7][8][9] This method avoids heat and potential hydrolysis.

    • Alkaline Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) converts the acidic phenolic inhibitor into a water-soluble salt that can be separated in a separatory funnel.[4][7][10][11] This is effective but can introduce water and risk hydrolysis of ester-containing monomers.[4]

    • Vacuum Distillation: This method separates the volatile monomer from the non-volatile inhibitor.[9][10][12] However, it carries the risk of thermally induced polymerization in the distillation flask.[2][13]

Experimental Protocol: Inhibitor Removal via Alumina Column

This protocol is highly effective for monomers like styrene and acrylates.

  • Preparation: Secure a glass chromatography column with a stopcock. Place a small plug of glass wool or cotton at the bottom.[14] Add a layer of sand (~1-2 cm).

  • Packing: Fill the column approximately two-thirds full with activated basic alumina (Brockmann I is a common choice).[4] Tap the column gently to ensure even packing.

  • Purification: Carefully pour the inhibited monomer onto the top of the alumina. Allow the monomer to flow through the column under gravity. Do not apply pressure , as this can force fine alumina particles into your purified monomer.[14]

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will adsorb to the alumina, often forming a distinct yellow or brown band at the top of the column.[14]

  • Storage & Use: The purified monomer is now highly reactive. It should be stored cold (e.g., in a refrigerator or freezer) and used immediately, preferably within the same day.[10][13]

Q2: My polymerization starts, but the rate is sluggish, and I'm getting low conversion or a polymer with a lower-than-expected molecular weight. Why?

Probable Cause: This issue often points to the presence of a polymerization "retarder" or trace amounts of an inhibitor. Unlike an inhibitor, which causes a distinct induction period, a retarder slows down the rate of polymerization without stopping it completely.[5] Other culprits include impurities that act as chain transfer agents.

Common Impurities and Their Effects:

Impurity TypeExamplesEffect on Polymerization
Retarders Oxygen, certain nitro-aromaticsDecrease the rate of polymerization by reacting with propagating radicals to form less reactive species.
Chain Transfer Agents Water, alcohols, solvents, some sulfur compoundsTerminate a growing polymer chain and initiate a new, shorter one, leading to a decrease in the overall molecular weight.[15]
Residual Solvents Toluene, ethylbenzene (in styrene)Can act as chain transfer agents and dilute the monomer/initiator concentration, slowing the reaction rate.
Water Dissolved H₂OCan act as a potent chain transfer agent, especially in cationic polymerizations.[15][16] Its effect in free-radical systems can vary, sometimes decreasing the rate due to dilution.[15]

Solution Pathway:

  • Analytical Confirmation: Before extensive purification, confirm the presence of impurities.

    • Gas Chromatography (GC): An excellent technique for identifying and quantifying volatile impurities like residual solvents.[17][18][19] A GC-MS can provide definitive identification of unknown peaks.[18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing overall purity and detecting impurities with distinct proton signals.[20][21][22]

  • Purification Strategy:

    • For Water Removal: Dry the monomer over a suitable drying agent (e.g., anhydrous MgSO₄, CaH₂) followed by filtration.[10] For highly sensitive polymerizations like anionic polymerization, more rigorous drying on a high-vacuum line is necessary.[23]

    • For Solvent/Other Monomer Impurities: Vacuum distillation is the most effective method.[10][24] The difference in boiling points allows for the separation of the desired monomer from both lower-boiling and higher-boiling impurities.

  • Degassing: Thoroughly degas the purified monomer and reaction solvent immediately before use to remove dissolved oxygen, a common retarder.[13] This is typically done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[13]

Workflow for Monomer Purification and Use

The following diagram outlines the decision-making process for preparing high-purity monomers.

Monomer_Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Steps cluster_final Final Steps Monomer Inhibited Monomer (As Received) Analysis Purity Check (GC, NMR) Monomer->Analysis Obtain Sample InhibitorRemoval Inhibitor Removal (Alumina Column) Analysis->InhibitorRemoval Inhibitor Detected Distillation Vacuum Distillation (Removes H2O, Solvents) Analysis->Distillation Other Impurities Detected InhibitorRemoval->Distillation If necessary PostAnalysis Confirm Purity (GC, NMR) InhibitorRemoval->PostAnalysis If distillation is skipped Distillation->PostAnalysis Use Use Immediately in Polymerization PostAnalysis->Use Purity Confirmed

Caption: Decision workflow for monomer purification.

Frequently Asked Questions (FAQs)

Q3: What are the main types of monomer impurities?

Impurities can be broadly categorized:

  • Inhibitors/Stabilizers: Added intentionally by the manufacturer (e.g., MEHQ, TBC).[1][2]

  • Water: Absorbed from the atmosphere or present from manufacturing.[15][16]

  • Other Monomers or Oligomers: Byproducts from monomer synthesis.

  • Solvents: Residual solvents from the monomer manufacturing process (e.g., ethylbenzene in styrene).

  • Dissolved Gases: Primarily oxygen, which can act as an inhibitor or participate in unwanted side reactions.[2]

  • Degradation Products: Formed during prolonged or improper storage.

Q4: Why are controlled/living polymerizations like ATRP and RAFT so sensitive to impurities?

Controlled radical polymerization (CRP) techniques rely on a very low concentration of active, propagating radicals that are in a dynamic equilibrium with a much larger population of dormant species.[6][25] This delicate balance is key to achieving control over molecular weight and producing polymers with a narrow molecular weight distribution.[6]

Impurities disrupt this equilibrium in several ways:

  • Inhibitors: Can react irreversibly with the catalyst or the initial radicals, effectively "killing" polymer chains and preventing the reaction.

  • Chain Transfer Agents: Introduce unavoidable termination events that are not part of the controlled equilibrium, leading to dead polymer chains and a loss of control.

  • Other Ligands (e.g., water): Can coordinate to the metal catalyst in ATRP, changing its reactivity and upsetting the activation/deactivation equilibrium.

Therefore, the success of CRP hinges on starting with exceptionally pure monomers, initiators, and solvents.[6]

Q5: How can I verify the purity of my monomer after purification?

Verification is a critical step. Never assume a purification procedure was 100% effective.

  • Gas Chromatography (GC): Ideal for detecting volatile impurities. Comparing the chromatogram before and after purification provides a clear measure of success.[17][26] The disappearance of solvent peaks or a reduction in other minor peaks confirms their removal.

  • ¹H NMR Spectroscopy: This technique can confirm the removal of inhibitors. For example, the aromatic protons of MEHQ or TBC have distinct chemical shifts that will disappear from the spectrum after passage through an alumina column.[20] It also provides an excellent overall assessment of purity.

Diagram: Mechanism of Inhibition

This diagram illustrates how a phenolic inhibitor (like MEHQ) terminates the free-radical chain reaction, preventing polymerization.

Inhibition_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Desired Path) cluster_inhibition 3. Inhibition (Undesired Path) I Initiator (I) R Primary Radical (R•) I->R Heat or Light M Monomer (M) R->M + Monomer P Propagating Radical (P•) P->P + Monomer Inhibitor Inhibitor (In-H) P->Inhibitor + Inhibitor Inactive Inactive Species (P-H + In•) Inhibitor->Inactive H-atom transfer

Caption: How inhibitors terminate polymer chains.

References

Effect of reaction temperature on the polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific polymerization reaction. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a straightforward question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polymerization of this compound is not initiating or proceeding at an acceptable rate. What are the likely causes and how can I fix this?

A1: Low or no polymerization can stem from several factors, primarily related to reaction temperature and catalyst activity.

  • Causality of Experimental Choices: The polymerization of spiro orthocarbonates like this compound is typically a cationic ring-opening polymerization (CROP).[1] The initiation of this reaction is highly dependent on achieving an adequate energy of activation, which is directly influenced by the reaction temperature. Cationic polymerizations, in general, can be sensitive to impurities and require specific temperature ranges to proceed efficiently.[2]

  • Troubleshooting Steps & Protocol Validation:

    • Verify Catalyst Choice and Purity: Cationic initiators such as boron trifluoride etherate (BF₃OEt₂) are commonly used.[3] Ensure the catalyst is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture.

    • Increase Reaction Temperature: The degree of ring opening and monomer conversion often increases with a rise in polymerization temperature.[3] If you are observing low conversion, a stepwise increase in temperature is a logical first step. For similar monomers, temperatures can range from ambient up to 130°C or higher.[3][4]

    • Solvent Polarity: The choice of solvent can influence the stability of the propagating cationic species. Solvents like chlorobenzene or ethylene dichloride are often suitable for these types of polymerizations.[3]

    • Monomer Purity: Ensure the this compound monomer is of high purity. Impurities can act as chain terminators or inhibitors.

  • Experimental Workflow:

    G cluster_prep Pre-Polymerization cluster_reaction Polymerization cluster_analysis Analysis Monomer Purify Monomer Initiation Initiation at Optimal Temperature Monomer->Initiation Solvent Dry Solvent Solvent->Initiation Catalyst Verify Catalyst Activity Catalyst->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination GPC GPC for Mn/Mw Termination->GPC NMR NMR for Structure Termination->NMR DSC DSC for Tg Termination->DSC

    Caption: A typical workflow for troubleshooting polymerization.

Q2: I'm observing a mixture of polymer structures in my final product. How does temperature influence the type of ring-opening and the resulting polymer?

A2: The reaction temperature is a critical parameter that can dictate the polymerization pathway, leading to different polymer structures.

  • Expertise & Mechanistic Insight: Spiro orthocarbonates can undergo a double ring-opening polymerization to form poly(ether-carbonate)s.[5] However, incomplete or alternative ring-opening can lead to different structures. Temperature directly impacts the selectivity of the ring-opening process. For instance, in related spiroorthoester polymerizations, lower temperatures (e.g., 80°C) can yield a mixture of polymer products, while higher temperatures (e.g., 110°C) can lead to a single, fully double ring-opened polymer.[6] This is because the higher thermal energy allows the reaction to overcome the activation barrier for the second ring-opening more efficiently.

  • Data-Driven Troubleshooting:

TemperatureExpected Outcome for Spiro MonomersPotential Product from this compound
Low (e.g., < 80°C) Partial or single ring-opening, mixture of products.[6]Poly(cyclic orthoester) and poly(ether-carbonate) mixture.
High (e.g., > 100°C) Complete double ring-opening, uniform polymer structure.[6]Predominantly poly(ether-carbonate).
  • Authoritative Grounding: The degree of ring opening is also related to the ring strain of the monomer.[3] For this compound, the temperature must be sufficient to overcome the strain of both rings to achieve a uniform poly(ether-carbonate) structure.

Q3: The molecular weight of my polymer is lower than expected, and the dispersity is high. How can I control these parameters by adjusting the reaction temperature?

A3: Poor control over molecular weight and high dispersity are often linked to chain transfer and termination reactions, which are temperature-sensitive.

  • Trustworthiness through Self-Validating Protocols:

    • Lowering the Temperature: While higher temperatures can increase the rate and conversion, they can also promote side reactions like chain transfer to monomer or solvent, and backbiting, which can lower the molecular weight and broaden the dispersity. Cationic polymerizations are often conducted at low temperatures to suppress these side reactions and achieve a more controlled/"living" character.[2]

    • Finding the "Sweet Spot": There is an optimal temperature range that balances a reasonable polymerization rate with minimal side reactions. This range is specific to the monomer-catalyst system. A systematic study varying the temperature (e.g., from 0°C to 120°C) while keeping other parameters constant is recommended to identify this optimal window.

    • Monomer to Initiator Ratio: While temperature is crucial, remember that the molecular weight is also theoretically determined by the monomer-to-initiator ratio in a controlled polymerization. Ensure this ratio is accurately established.

  • Logical Relationship Diagram:

    G Temp Reaction Temperature Rate Polymerization Rate Temp->Rate Increases SideRxns Chain Transfer & Termination Reactions Temp->SideRxns Increases MW Molecular Weight Rate->MW Increases (ideally) SideRxns->MW Decreases Dispersity Dispersity (Đ) SideRxns->Dispersity Increases

    Caption: Effect of temperature on polymerization parameters.

Q4: My final polymer is brittle. Can reaction temperature influence the mechanical properties?

A4: While the inherent structure of the polymer dictates its mechanical properties, the polymerization temperature can have an indirect effect by influencing molecular weight and structural uniformity.

  • Comprehensive Analysis: The polymer derived from this compound is a type of polycarbonate. Poly(cyclohexane carbonate)s, for example, are known for their high glass transition temperature (Tg) but also for their brittleness.[7][8]

    • Molecular Weight Influence: Generally, higher molecular weight polymers exhibit improved mechanical properties, such as toughness. If your polymerization temperature is leading to premature termination and low molecular weight, the resulting material will likely be more brittle. Optimizing the temperature to maximize molecular weight, as discussed in Q3, can lead to improved mechanical performance.

    • Structural Regularity: A more uniform polymer structure, achieved through controlled ring-opening at optimal temperatures, can lead to better packing and potentially different mechanical responses. A mixture of structures could introduce defects in the material, contributing to brittleness.

  • Recommended Protocol for Optimizing Mechanical Properties:

    • Temperature Screening: Perform a series of polymerizations at different temperatures (e.g., 30°C, 60°C, 90°C, 120°C).

    • Characterization: For each resulting polymer, perform:

      • Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ).

      • Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

      • Tensile testing or Dynamic Mechanical Analysis (DMA) to evaluate mechanical properties like tensile modulus and elongation at break.

    • Correlation: Correlate the polymerization temperature with the molecular weight and mechanical properties to identify the optimal synthesis conditions for your desired application.

References

Troubleshooting broad molecular weight distribution in GPC of spirocyclic polymers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers.[1][2] However, the unique, rigid, and three-dimensional architecture of spirocyclic polymers presents distinct challenges compared to their linear counterparts. Researchers often observe an unexpectedly broad molecular weight distribution, quantified by a high polydispersity index (PDI), which may not reflect the controlled nature of the synthesis. This guide provides a structured, in-depth approach to troubleshooting these issues, moving from instrumental checks to polymer-specific phenomena.

Troubleshooting Guide: From Instrument to Molecule

This section addresses the most common and challenging questions encountered when analyzing spirocyclic polymers with GPC.

Q1: My spirocyclic polymer shows a broad PDI (>1.5), but the synthesis is expected to be highly controlled. Where should I start my troubleshooting?

A1: When encountering a broad PDI, the first step is to systematically rule out issues with the GPC/SEC system itself before investigating complex polymer behavior. An improperly functioning instrument can artificially broaden peaks, masking the true properties of your sample.[3][4]

Initial System & Method Verification:

The core principle is to confirm that your system can produce a narrow PDI for a known, well-behaved standard.

  • Run a Narrow Standard: Before analyzing your spirocyclic sample, inject a narrow PDI polystyrene (PS) or polymethyl methacrylate (PMMA) standard.[5] If this standard also shows a broad PDI, the issue lies with your GPC system or method. If the standard's peak is sharp and symmetrical, the problem is likely related to your spirocyclic polymer's unique behavior.

  • Check for Peak Tailing or Fronting: Observe the peak shape of both your standard and sample.

    • Tailing: This can be caused by unwanted interactions between your polymer and the column's stationary phase, or by "dead volumes" in your system's tubing and connections.[6][7][8] Polar spirocyclic polymers may interact with residual silanol groups on silica-based columns.[7][9]

    • Fronting: This often indicates column overloading, where the sample concentration is too high for the column's capacity.[10]

  • Verify Flow Rate Stability: The pump must deliver a constant, pulse-free flow rate. Fluctuations will alter retention times during the run, artificially broadening the calculated molecular weight distribution.[11] Modern GPC systems have diagnostic tools to check for pressure ripples.

  • Inspect the Baseline: A noisy or drifting baseline can interfere with accurate peak integration, leading to incorrect PDI calculations.[3] Common causes include temperature fluctuations, air bubbles in the detector, or contaminated mobile phase.[4]

Potential Cause Diagnostic Check Recommended Solution
Column Degradation Run a narrow PDI standard; observe peak broadening and tailing.Replace the column or install a new guard column.[4]
System Leaks / Dead Volume Inspect all fittings and connections for salt residue or drips.Remake connections, ensuring ferrules are correctly seated to eliminate voids.[12]
Flow Rate Instability Monitor system pressure for excessive ripples.Purge and prime the pump; if unresolved, service the pump seals.[11]
Detector Issues Observe baseline noise or drift.Degas the mobile phase thoroughly; ensure detector is properly thermostatted.[3]
Q2: My GPC system is performing perfectly with linear standards, but my spirocyclic polymer still shows a broad peak. What polymer-specific issues could be the cause?

A2: If the instrument is not at fault, the focus shifts to the unique physicochemical properties of your spirocyclic polymer and how it behaves in solution and interacts with the GPC system.

1. The Hydrodynamic Volume Difference:

GPC separates molecules based on their hydrodynamic volume (Vₕ)—the effective size of the solvated polymer coil—not directly by molecular weight.[13] Due to their compact, rigid structure, spirocyclic polymers have a smaller hydrodynamic volume than linear polymers of the exact same molecular weight.[14][15][16]

  • Impact on Calibration: When using a calibration curve built from linear standards (like polystyrene), the GPC software will assign an apparent molecular weight to your spirocyclic polymer that is lower than its true value.[15] While this doesn't inherently cause peak broadening, a misunderstanding of this principle can lead to confusion when comparing GPC data to other methods like mass spectrometry.

2. Unwanted Secondary Interactions:

The ideal GPC separation is based purely on size (entropy). However, enthalpic interactions between the polymer and the stationary phase can occur, disrupting the size-based separation and causing peak broadening or tailing.[17]

  • Mechanism: The rigid, complex topology of spirocyclic polymers can expose functional groups that may adsorb to the column packing material, especially with silica-based columns.[9] This means some molecules are temporarily "stuck," causing them to elute later than expected for their size, which broadens the peak.

  • Troubleshooting:

    • Change the Mobile Phase: Adding a small amount of a polar modifier (e.g., acid or amine, depending on your polymer's chemistry) or salt (e.g., LiBr) can disrupt these secondary interactions.[3][18]

    • Switch Column Type: Consider using a column with a different stationary phase chemistry. Polymer-based columns (e.g., polystyrene-divinylbenzene) are often less prone to these interactions than silica-based columns.[9][19]

3. Polymer Aggregation:

Spirocyclic polymers, particularly those with strong intermolecular forces (like hydrogen bonding), can form aggregates in solution.[20] These aggregates are much larger than individual polymer chains and will elute very early, often appearing as a "shoulder" on the high molecular weight side of the main peak or as a distinct, early-eluting peak.[21]

  • Detection: Aggregates often produce a strong response in a light scattering detector but a weak signal in a refractive index (RI) detector due to their low concentration.[21]

  • Troubleshooting:

    • Optimize Sample Preparation: Ensure the polymer is fully dissolved. This may require longer dissolution times or gentle heating.[22][23] Avoid vigorous shaking or vortexing, which can sometimes promote aggregation.[24]

    • Filter the Sample: Always filter your sample solution through a 0.2–0.45 µm filter before injection to remove insoluble material and large aggregates.[22]

    • Modify the Mobile Phase: Adding salts can sometimes disrupt the intermolecular forces that cause aggregation.[18]

Below is a troubleshooting workflow to diagnose the root cause of a broad PDI.

GPC_Troubleshooting start Broad PDI Observed for Spirocyclic Polymer check_system Step 1: Validate GPC System start->check_system run_standard Inject Narrow PDI Linear Standard (e.g., PS) check_system->run_standard standard_ok Standard Peak is Narrow & Symmetrical? run_standard->standard_ok system_issue System/Method Issue Identified standard_ok->system_issue No polymer_issue Step 2: Investigate Polymer Behavior standard_ok->polymer_issue Yes check_connections Inspect Fittings for Leaks/Dead Volume system_issue->check_connections check_flow Verify Flow Rate & Pressure Stability system_issue->check_flow check_column Assess Column Health (Age, Pressure) system_issue->check_column aggregation Suspect Aggregation? polymer_issue->aggregation interaction Suspect Column Interaction? aggregation->interaction No solve_aggregation Optimize Sample Prep: - Change Solvent/Temp - Filter Sample (0.2 µm) aggregation->solve_aggregation Yes (Early Shoulder/ Strong LS Signal) solve_interaction Modify Method: - Add Salt/Modifier to Eluent - Change Column Type interaction->solve_interaction Yes (Peak Tailing) true_pdi Broad PDI is Likely Real Property of Sample interaction->true_pdi No

Caption: Troubleshooting workflow for broad PDI in spirocyclic polymer GPC.

Frequently Asked Questions (FAQs)

Q: Should I use linear polystyrene standards to calibrate my GPC for a spirocyclic polymer analysis?

A: Yes, for routine analysis, this is common practice. However, you must remember that the resulting molecular weights are relative to polystyrene.[25] Because spirocyclic polymers are more compact, their apparent molecular weight will be underestimated.[14][15] For accurate, absolute molecular weight determination, you must use a multi-detector GPC system, typically including a multi-angle light scattering (MALS) detector, which can determine molecular weight directly without relying on calibration standards.[26]

Q: What is "Universal Calibration," and is it suitable for spirocyclic polymers?

A: Universal calibration is a more advanced method that creates a calibration curve by plotting the logarithm of the product of intrinsic viscosity ([η]) and molecular weight (M) versus elution volume.[25][27] This product, [η]M, is proportional to the polymer's hydrodynamic volume.[28] This technique allows for a more accurate molecular weight determination than conventional calibration, even for polymers with different architectures, provided you have an online viscometer.[27][29] It is an excellent choice for analyzing spirocyclic polymers if a MALS detector is unavailable.

Q: Can high pressure or small particle size columns degrade my spirocyclic polymer?

A: Yes. Rigid or high molecular weight polymers can be susceptible to shear degradation when forced through the small interstitial spaces of a column packed with small particles at high flow rates.[30] This process breaks the polymer chains, creating smaller fragments and resulting in an artificially broad and lower molecular weight distribution. If you suspect shear degradation, try using a column with a larger particle size (e.g., 10 µm instead of 5 µm) or reducing the flow rate.[19][30]

Key Experimental Protocols

Protocol 1: GPC System Performance Verification
  • Objective: To confirm the GPC system is operating correctly and is not the source of peak broadening.

  • Materials:

    • Freshly prepared, filtered mobile phase (e.g., HPLC-grade THF).

    • A certified narrow PDI (~1.02-1.05) polystyrene standard with a molecular weight relevant to your sample's expected range.

  • Procedure:

    • Equilibrate the GPC system, including columns and detectors, at the desired temperature and flow rate until a stable baseline is achieved (drift < 10⁻⁴ RIU/hour).[3]

    • Prepare the polystyrene standard at a concentration of ~1 mg/mL in the mobile phase.

    • Filter the standard solution through a 0.2 µm PTFE syringe filter.

    • Inject the standard onto the column.

    • Process the data using your existing calibration file.

  • Validation Criteria:

    • The calculated PDI for the standard should be within the manufacturer's specified range (typically <1.1).

    • The peak should be symmetrical, with an asymmetry factor between 0.9 and 1.2.

    • If these criteria are not met, troubleshoot the instrument (Protocol Q1) before proceeding with your spirocyclic polymer analysis.

Protocol 2: Sample Preparation for Aggregation-Prone Spirocyclic Polymers
  • Objective: To ensure complete and non-aggregated dissolution of the spirocyclic polymer sample.

  • Materials:

    • Spirocyclic polymer sample.

    • High-purity mobile phase solvent (e.g., THF, DMF with 0.05M LiBr).

    • Glass vials with screw caps.

    • Syringe filters (0.2 µm, PTFE or other compatible material).

  • Procedure:

    • Weigh the polymer into a clean vial to achieve a final concentration of 1-2 mg/mL.[24] Use lower concentrations for expected high molecular weight polymers.[24]

    • Add the appropriate volume of mobile phase.

    • Allow the sample to dissolve slowly at room temperature on a gentle rocker or shaker. Overnight dissolution (~12 hours) is preferred to ensure complete solvation.[24] Avoid sonication, as it can sometimes induce degradation.

    • Visually inspect the solution against a dark background to ensure no particulates or gel-like material is present.

    • Before transferring to an autosampler vial, filter the solution using a 0.2 µm syringe filter directly into the vial.[22]

    • Analyze the sample as soon as reasonably possible after preparation to minimize the risk of slow aggregation over time.

References

Validation & Comparative

Confirming the structure of poly(6,10-Dioxaspiro[4.5]decane-7,9-dione) via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of Poly(6,10-Dioxaspiro[4.5]decane-7,9-dione) via 2D NMR

Introduction: The Imperative of Structural Integrity in Polymer Science

Poly(this compound) is a novel aliphatic polycarbonate derived from the ring-opening polymerization (ROP) of the monomer this compound. Its unique spirocyclic structure imparts notable physical properties, such as high thermal stability and amorphous character, making it a promising candidate for advanced biomaterials and specialty plastics. However, in polymer science, function follows form. The precise arrangement of atoms—the polymer's microstructure—dictates its macroscopic properties. Unambiguous structural verification is therefore not merely a characterization step, but the fundamental prerequisite for establishing structure-property relationships and ensuring material reproducibility.

While 1D NMR (¹H and ¹³C) provides a preliminary constitutional overview, its limitations become apparent with complex architectures. Signal overlap and the inability to directly observe multi-bond correlations can lead to ambiguity, particularly in distinguishing between desired structures and potential isomeric byproducts. This guide provides a comprehensive walkthrough of how multi-dimensional NMR spectroscopy serves as a powerful, non-destructive tool to definitively confirm the covalent structure of poly(this compound). We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation.

The Analytical Challenge: Beyond 1D NMR

A ¹H NMR spectrum of the polymer might show broad signals corresponding to the methylene protons of the cyclohexane ring and the methylene groups adjacent to the carbonate oxygen. The ¹³C NMR would similarly show signals for the spiro-carbon, the carbonyl carbons, and the aliphatic carbons. However, these 1D spectra alone cannot definitively prove the connectivity. Key questions remain:

  • Which specific protons are coupled to each other within the cyclohexane ring?

  • How can we be certain that the cyclohexane moiety is linked to the rest of the polymer backbone via the spiro-center?

  • Can we unequivocally confirm the presence and position of the carbonate functional groups?

To answer these, we must move beyond one-dimensional analysis and probe through-bond correlations in two dimensions.

Experimental Framework: A Multi-Technique Approach

The core of our analytical strategy lies in the synergistic use of three key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). It is invaluable for mapping out the proton-proton network within individual spin systems, such as the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹JCH). This experiment acts as a precise map, definitively linking each proton resonance to its corresponding carbon in the molecular skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the overall molecular structure. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). These "long-range" correlations are critical for piecing together different molecular fragments and confirming the connectivity across quaternary carbons (like carbonyls and the spiro-center) that have no attached protons.

Predicted NMR Assignments

Before analyzing the 2D spectra, we must predict the chemical shifts based on known values for similar chemical environments. This provides a hypothesis-driven framework for our analysis. The monomer unit is numbered below for clarity.

Chemical structure of poly(this compound) monomer unit with numbered positions

Caption: Numbering scheme for the poly(this compound) repeating unit.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
1, 5CH₂~1.6 - 1.8~30 - 35Aliphatic methylene in a cyclohexane ring.
2, 4CH₂~1.6 - 1.8~30 - 35Aliphatic methylene in a cyclohexane ring.
3CH₂~1.5 - 1.7~20 - 25Aliphatic methylene, potentially shielded.
6C-~90 - 95Spiro-carbon, highly deshielded due to two oxygen attachments.
7, 9C=O-~150 - 155Carbonyl carbon of a carbonate.
8CH₂~4.2 - 4.4~65 - 70Methylene group adjacent to a carbonate oxygen, deshielded.

A Validated Protocol for 2D NMR Acquisition

This protocol ensures the acquisition of high-quality data suitable for structural confirmation.

1. Sample Preparation:

  • Accurately weigh 20-30 mg of the dried polymer sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for polyesters and polycarbonates. Ensure the solvent is of high purity to avoid interfering signals.

  • Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

2. Instrument Setup & 1D Spectra Acquisition:

  • The instrument should be a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Lock and shim the instrument on the deuterium signal of CDCl₃.

  • Acquire a standard ¹H NMR spectrum to check sample concentration and spectral quality.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for determining the chemical shifts of all carbon environments and serves as the basis for the HSQC and HMBC analyses.

3. 2D NMR Experiment Acquisition:

  • Run a gradient-selected (gs) COSY experiment to map ¹H-¹H connectivities.

  • Run a gs-HSQC experiment optimized for one-bond C-H coupling (~145 Hz). This will correlate each proton with its directly attached carbon.

  • Run a gs-HMBC experiment. The long-range coupling delay should be optimized for a value of ~8-10 Hz. This allows for the detection of correlations over 2-3 bonds, which are essential for piecing the structure together.

Table 2: Representative 2D NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentSpectral Width (¹H)Spectral Width (¹³C)Number of Increments (t1)Relaxation Delay
COSY 12 ppmN/A2561.5 s
HSQC 12 ppm180 ppm2561.5 s
HMBC 12 ppm200 ppm4002.0 s

Data Interpretation: A Step-by-Step Confirmation Workflow

The following workflow demonstrates how the data from each experiment is used to build a complete, validated picture of the polymer structure.

Step 1: Mapping the Cyclohexane Ring with COSY

The COSY spectrum is used to trace the proton-proton connectivities within the cyclohexane ring. We expect to see a network of cross-peaks connecting adjacent methylene groups.

Caption: Expected COSY correlations within the cyclohexane moiety.

The analysis would proceed as follows:

  • Start at the most downfield proton signal in the aliphatic region (e.g., H1/H5 at ~1.7 ppm).

  • Identify its cross-peak, which will lead to the signal of its neighboring proton (H2/H4).

  • From the H2/H4 signal, follow the next cross-peak to identify H3.

  • This continuous chain of correlations confirms the presence of the -(CH₂)₅- fragment of the cyclohexane ring.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each carbon atom that bears protons.

Table 3: Expected HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
~4.3~68H8 — C8
~1.7~32H1/H5 — C1/C5
~1.7~32H2/H4 — C2/C4
~1.6~22H3 — C3

This experiment confirms, for instance, that the proton signal at ~4.3 ppm is unequivocally attached to the carbon at ~68 ppm, validating the assignment of the C8 methylene group adjacent to the carbonate oxygen.

Step 3: Assembling the Full Structure with HMBC

The HMBC spectrum provides the final and most crucial pieces of the puzzle by revealing long-range connections across non-protonated (quaternary) centers.

G cluster_mol C1 C1/C5 C6 C6 (Spiro) C79 C7/C9 (C=O) C8 C8 H1 H1/H5 H1->C6 ²JCH H1->C79 ³JCH H8 H8 H8->C6 ³JCH H8->C79 ²JCH

Caption: Key HMBC correlations confirming the polymer backbone.

Key Validating Correlations:

  • H8 to C7/C9: A strong correlation is expected from the protons on C8 (~4.3 ppm) to the carbonyl carbons C7/C9 (~152 ppm). This ²JCH correlation definitively confirms the methylene-carbonate linkage, a cornerstone of the polymer backbone.

  • H8 to C6: A correlation from the H8 protons to the spiro-carbon C6 (~92 ppm) over three bonds (³JCH) confirms the connectivity across the ether oxygen.

  • H1/H5 to C6: Crucially, correlations from the cyclohexane protons H1/H5 (~1.7 ppm) to the spiro-carbon C6 (~92 ppm) provide unequivocal evidence for the spiro-junction. This confirms that the cyclohexane ring is not a simple side chain but is integrated into the backbone at the spiro-center.

The combination of these correlations, observed simultaneously in a single sample, provides an interlocking, self-consistent dataset that validates the proposed structure of poly(this compound) with a high degree of confidence.

Comparison with Alternative Methodologies

Table 4: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations for Polymers
2D NMR Detailed covalent connectivity in solution.Non-destructive; provides data on conformation and dynamics in a relevant state.Requires soluble material; can be complex for highly heterogeneous polymers.
X-ray Crystallography Precise atomic coordinates in the solid state.Unambiguous 3D structure.Requires a single crystal, which is extremely difficult to obtain for most polymers.
Mass Spectrometry (MS) Mass-to-charge ratio of polymer fragments.Confirms monomer mass and end-groups.Provides little to no information on the connectivity of the repeating units.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast and simple.Does not provide information on atomic connectivity; cannot distinguish isomers.

While techniques like IR and MS can confirm the presence of the correct functional groups and monomer mass, only 2D NMR provides a complete map of the covalent bonds, making it the superior choice for definitive structural confirmation of a novel polymer in solution.

Conclusion

The structural elucidation of a novel polymer like poly(this compound) demands more than a cursory analysis. A rigorous, multi-faceted approach using 2D NMR spectroscopy provides an unparalleled level of detail, moving beyond simple characterization to true structural verification. By systematically applying COSY to map proton networks, HSQC to link protons to their carbons, and HMBC to assemble the complete molecular puzzle, researchers can establish a self-validating workflow. This process not only confirms the desired structure but also provides the foundational data necessary to confidently link molecular architecture to material performance, accelerating the development of next-generation materials.

A Comparative Guide to the Thermal Properties of Polyesters: Polycaprolactone vs. Poly(6,10-Dioxaspiro[4.5]decane-7,9-dione)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polyesters, a thorough understanding of their thermal properties is paramount. These characteristics dictate processing parameters, storage stability, and ultimately, the performance of the final product, be it a drug delivery vehicle, a tissue engineering scaffold, or a medical device. This guide provides an in-depth comparison of the thermal properties of two distinct polyesters: the well-established poly(ε-caprolactone) (PCL) and the emerging poly(6,10-Dioxaspiro[4.5]decane-7,9-dione).

While PCL has been extensively studied and its thermal behavior is well-documented, its counterpart derived from the spirocyclic monomer, this compound, represents a more novel material with a notable scarcity of publicly available thermal analysis data. This guide will therefore present a comprehensive overview of PCL's thermal properties, supported by experimental data, and introduce the polyester from this compound, discussing the theoretical implications of its unique structure on its thermal behavior and highlighting the current knowledge gap.

Unveiling the Monomers: A Structural Overview

The fundamental differences in the thermal properties of these two polyesters originate from the distinct chemical structures of their respective monomers.

ε-Caprolactone: A seven-membered cyclic ester, ε-caprolactone is a relatively simple and flexible monomer. Its ring-opening polymerization (ROP) yields a linear aliphatic polyester, polycaprolactone (PCL).

This compound: This monomer possesses a more complex and rigid spirocyclic structure, containing a central quaternary carbon atom shared by two rings. Its ROP leads to a polyester with a spirocyclic unit incorporated into the polymer backbone, resulting in a significantly different chain architecture compared to PCL.

Thermal Properties of Polycaprolactone (PCL): A Comprehensive Analysis

PCL is a semi-crystalline polyester renowned for its biocompatibility and biodegradability.[1] Its thermal properties have been the subject of extensive research.

Glass Transition Temperature (Tg) and Melting Temperature (Tm)

PCL is characterized by a low glass transition temperature (Tg), typically around -60°C, and a relatively low melting temperature (Tm) in the range of 59-64°C.[2] This low Tg means that at room temperature and physiological temperatures, PCL is in a rubbery state, which imparts flexibility and toughness to the material. The melting temperature is a critical parameter for processing, as it dictates the lower limit for melt-based fabrication techniques like extrusion and injection molding.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that the thermal decomposition of PCL in an inert atmosphere typically begins around 350°C.[3] The degradation mechanism is complex and can involve multiple steps, including statistical chain scission and unzipping depolymerization to the monomer.[4][5] The presence of residual catalysts or impurities can lower the onset of decomposition.

The following table summarizes the key thermal properties of PCL:

Thermal PropertyTypical ValueSignificance
Glass Transition Temperature (Tg)-60 °CIndicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Melting Temperature (Tm)59 - 64 °CDefines the processing window for melt extrusion and other thermal fabrication methods.
Decomposition Temperature (Td)~350 °CRepresents the onset of significant thermal degradation, limiting the upper processing temperature.

The Intriguing Case of Poly(this compound): A Knowledge Gap and Theoretical Considerations

In stark contrast to PCL, there is a significant lack of published experimental data on the thermal properties of the polyester derived from this compound. This spiro-lactone is commercially available, but its polymerization and the characterization of the resulting polymer are not well-documented in readily accessible literature.[6][7]

Expected Influence of the Spirocyclic Structure

Based on fundamental principles of polymer science, the introduction of the rigid spirocyclic unit into the polyester backbone is anticipated to have a profound impact on its thermal properties compared to the linear and flexible PCL.

  • Elevated Glass Transition Temperature (Tg): The spirocyclic structure will significantly restrict the rotational freedom of the polymer chains. This increased rigidity is expected to lead to a substantially higher Tg compared to PCL. A higher Tg would result in a material that is more rigid and less flexible at room temperature.

  • Modified Crystallinity and Melting Temperature (Tm): The bulky and non-planar nature of the spirocyclic unit may disrupt the regular packing of polymer chains, potentially leading to a lower degree of crystallinity compared to PCL. The effect on the melting temperature is more complex to predict. While increased chain rigidity can sometimes lead to higher melting points, the potential disruption of crystalline packing could have the opposite effect.

  • Enhanced Thermal Stability (Td): The spirocyclic structure, with its central quaternary carbon, may impart greater thermal stability to the polymer backbone. The steric hindrance and the absence of easily cleavable bonds at the spiro center could lead to a higher decomposition temperature compared to PCL.

Experimental Protocols for Thermal Analysis

To elucidate the thermal properties of these polyesters, a suite of standard thermal analysis techniques is employed. The following are detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining Tg and Tm.

Experimental Workflow:

DSC_Workflow start Sample Preparation (5-10 mg in sealed Al pan) heat1 First Heating Scan (e.g., -80°C to 200°C at 10°C/min) - Erase thermal history start->heat1 cool Controlled Cooling (e.g., 200°C to -80°C at 10°C/min) - Observe crystallization (Tc) heat1->cool heat2 Second Heating Scan (e.g., -80°C to 200°C at 10°C/min) - Determine Tg and Tm cool->heat2 analysis Data Analysis - Identify Tg (midpoint of transition) - Identify Tm (peak of endotherm) heat2->analysis

DSC experimental workflow for determining Tg and Tm.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system and prevent any loss of volatiles.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -80°C).

    • Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C). This first heating scan is crucial for erasing the sample's prior thermal history.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This cooling scan allows for the observation of the crystallization temperature (Tc).

    • Ramp the temperature up again at the same controlled rate for the second heating scan. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.

Experimental Workflow:

TGA_Workflow start Sample Preparation (10-15 mg in TGA pan) heating Heating Program (e.g., ambient to 600°C at 10°C/min) - Inert atmosphere (N2) start->heating analysis Data Analysis - Determine onset of decomposition (Td) - Analyze degradation steps heating->analysis

TGA experimental workflow for assessing thermal stability.

Step-by-Step Protocol:

  • Sample Preparation: Place 10-15 mg of the polyester sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the onset temperature of the major decomposition step, determined from the derivative of the TGA curve (DTG curve).

Conclusion and Future Outlook

This guide has provided a detailed comparison of the thermal properties of polyesters derived from ε-caprolactone and this compound. Polycaprolactone stands as a well-characterized polymer with predictable thermal behavior, making it a reliable choice for a wide range of applications. In contrast, the polyester from this compound remains a largely unexplored material from a thermal analysis perspective.

The theoretical considerations presented here suggest that the spirocyclic polyester may offer distinct thermal properties, potentially including a higher glass transition temperature and enhanced thermal stability. These characteristics could be highly advantageous for applications requiring greater rigidity and processing at higher temperatures.

There is a clear and compelling need for further research to experimentally determine the thermal properties of poly(this compound). Such studies would not only fill a significant knowledge gap but also potentially unlock new applications for this intriguing class of biodegradable polyesters. For scientists and engineers in the field, the exploration of such novel monomers and the characterization of their resulting polymers are crucial steps in the ongoing development of advanced and tailored biomaterials.

References

A Comparative Guide to the Degradation of Polyesters Incorporating 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced drug delivery systems and biodegradable materials, the design of novel polyesters with tunable degradation profiles is of paramount importance. This guide provides an in-depth analysis of the degradation products of polyesters containing the unique monomer, 6,10-Dioxaspiro[4.5]decane-7,9-dione. By understanding the degradation pathways and comparing their performance against conventional polyesters, researchers can make informed decisions in the development of next-generation biomaterials.

Introduction: The Significance of Controlled Polyester Degradation

Aliphatic polyesters are at the forefront of biodegradable polymers for biomedical applications due to their biocompatibility and susceptibility to hydrolysis.[1] The degradation of these polymers into non-toxic, resorbable byproducts is a critical design feature for applications such as controlled drug release, temporary implants, and tissue engineering scaffolds. The rate of degradation can be tailored by altering the polymer backbone, offering a level of control that is essential for therapeutic efficacy and safety.

Polyesters based on this compound introduce a spiroketal moiety into the polymer chain, a structural feature that offers a unique, pH-sensitive degradation mechanism in addition to the conventional ester hydrolysis. This dual-mode degradation holds the potential for more sophisticated control over material lifetime and drug release kinetics.

Predicted Degradation Pathway of Polyesters Containing this compound

The degradation of these specialized polyesters is anticipated to proceed through two primary, concurrent mechanisms: the hydrolysis of the ester linkages and the acid-catalyzed cleavage of the spiroketal ring.

  • Ester Hydrolysis: Like all polyesters, the ester bonds in the polymer backbone are susceptible to hydrolysis, a process that can be catalyzed by enzymes (e.g., esterases, lipases) or occur non-enzymatically in aqueous environments.[2] This leads to a gradual decrease in molecular weight and the formation of carboxylic acid and hydroxyl end groups.

  • Spiroketal Cleavage: The spiroketal linkage within the this compound monomer is inherently sensitive to acidic conditions.[3] In an acidic environment, the spiroketal can undergo ring-opening, leading to the formation of a dihydroxy-keto acid derivative. This pH-dependent degradation pathway offers a trigger for accelerated degradation in specific physiological environments, such as the acidic microenvironment of tumors or intracellular compartments.

The initial degradation products are therefore predicted to be the constituent diol and dicarboxylic acid monomers, along with the ring-opened form of the spiro-dione monomer. Further degradation would lead to smaller, water-soluble molecules.

cluster_0 Polymer Chain cluster_1 Degradation Triggers cluster_2 Primary Degradation Products cluster_3 Final Degradation Products Polymer Polyester with this compound Oligomers Oligomers and Monomers Polymer->Oligomers Ester Hydrolysis RingOpened Ring-Opened Spiro Monomer Polymer->RingOpened Spiroketal Cleavage Water Water (Hydrolysis) Water->Oligomers Acid Acidic pH Acid->RingOpened SmallMolecules Small, Water-Soluble Molecules Oligomers->SmallMolecules RingOpened->SmallMolecules

Caption: Predicted degradation pathway of polyesters containing this compound.

Comparative Analysis of Degradation Rates

To contextualize the performance of polyesters containing this compound, it is essential to compare their degradation rates with those of widely studied biodegradable polyesters such as Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL). The degradation rate is influenced by numerous factors including molecular weight, crystallinity, and the surrounding environment.[4]

PolymerDegradation EnvironmentTypical Degradation TimePrimary Degradation MechanismKey Influencing Factors
Poly(this compound) based Polyester (Predicted) Aqueous, pH 7.4Tunable (weeks to months)Ester HydrolysisMolecular Weight, Copolymer Composition
Poly(this compound) based Polyester (Predicted) Aqueous, Acidic pHAccelerated (days to weeks)Ester Hydrolysis & Spiroketal CleavagepH, Molecular Weight
Poly(lactic acid) (PLA) In vivo / In vitro (PBS, 37°C)Months to Years[5]Bulk HydrolysisCrystallinity, Molecular Weight, Isomeric Purity (L/D ratio)
Poly(ε-caprolactone) (PCL) In vivo / In vitro (PBS, 37°C)Years[4]Bulk HydrolysisHigh Crystallinity, Molecular Weight

Experimental Protocols for Degradation Analysis

A robust analysis of polyester degradation requires a multi-faceted approach, combining several analytical techniques to monitor changes in physical and chemical properties over time.

In Vitro Hydrolytic Degradation Study

Objective: To monitor the degradation of polyester films in a simulated physiological environment.

Materials:

  • Polyester films of known dimensions and weight.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sterile, sealed containers.

  • Incubator at 37°C.

  • Analytical balance.

Procedure:

  • Prepare triplicate samples of each polyester film.

  • Record the initial dry weight of each film.

  • Place each film in a sterile container with a sufficient volume of PBS to ensure complete immersion.

  • Incubate the containers at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of triplicate samples.

  • Gently rinse the films with deionized water and dry them to a constant weight in a vacuum oven at a low temperature.

  • Record the final dry weight and calculate the percentage of mass loss.

  • Analyze the degraded polymer and the degradation medium using the techniques described below.

start Start: Prepare Polymer Films weigh_initial Record Initial Dry Weight start->weigh_initial incubate Incubate in PBS at 37°C weigh_initial->incubate remove_samples Remove Samples at Time Points incubate->remove_samples rinse_dry Rinse and Dry Samples remove_samples->rinse_dry weigh_final Record Final Dry Weight rinse_dry->weigh_final analyze Analyze Polymer and Medium weigh_final->analyze end End analyze->end

Caption: Workflow for in vitro hydrolytic degradation study.

Analytical Techniques for Degradation Product Characterization

A. Gel Permeation Chromatography (GPC)

Purpose: To monitor the change in molecular weight and molecular weight distribution of the polymer over time.

Protocol:

  • Dissolve a known amount of the dried, degraded polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).[6]

  • Filter the solution through a 0.2 µm filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a calibration curve generated from polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

B. High-Performance Liquid Chromatography (HPLC)

Purpose: To identify and quantify the low molecular weight degradation products released into the degradation medium.[2]

Protocol:

  • Collect the degradation medium (PBS) at each time point.

  • Filter the medium to remove any particulate matter.

  • Inject a sample of the medium into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector.

  • Compare the retention times and mass spectra of the peaks with those of known standards of the expected degradation products (e.g., the monomers).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the degradation products and to follow changes in the polymer structure.

Protocol:

  • For solid polymer: Dissolve the dried, degraded polymer in a deuterated solvent (e.g., CDCl3).

  • For degradation medium: Lyophilize the PBS to remove water and dissolve the residue in a deuterated solvent (e.g., D2O).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the spectra to identify characteristic peaks of the original polymer and any new peaks corresponding to degradation products.

D. Mass Spectrometry (MS)

Purpose: To identify the exact mass and fragmentation pattern of the degradation products.

Protocol:

  • Analyze the degradation medium directly using Electrospray Ionization Mass Spectrometry (ESI-MS) or after separation by HPLC.

  • Analyze the fragmentation patterns to confirm the structure of the degradation products.

Conclusion

Polyesters containing this compound represent a promising class of biodegradable materials with a unique, pH-sensitive degradation mechanism. The combination of ester hydrolysis and acid-catalyzed spiroketal cleavage allows for a more controlled and potentially accelerated degradation profile compared to conventional polyesters like PLA and PCL. A thorough understanding of the degradation products, achieved through a comprehensive analytical workflow, is crucial for the rational design of these materials for advanced biomedical applications. Further research should focus on obtaining precise quantitative data on the degradation rates and biological response to the degradation products to fully realize the potential of these novel biomaterials.

References

A Comparative Guide to Spirocyclic Polyesters for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of biomedical research, the demand for advanced polymeric biomaterials with tailored properties is ever-increasing. While traditional aliphatic polyesters such as polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL) have long been the cornerstone of biodegradable medical devices and drug delivery systems, a new class of polymers—spirocyclic polyesters—is emerging with the potential to overcome many of the limitations of their linear counterparts. This guide provides an in-depth performance comparison of spirocyclic polyesters and their conventional alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and weaknesses in biomedical applications.

The Structural Advantage of the Spiro Center

The defining feature of spirocyclic polyesters is the presence of a spiro-center, a single atom that is part of two adjacent rings. This unique structural motif imparts a significant degree of conformational rigidity to the polymer backbone, a characteristic not found in the more flexible linear aliphatic polyesters.[1] This rigidity is the source of many of the advantageous properties of spirocyclic polyesters.

The synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization (ROP) of spirocyclic monomers or polycondensation reactions involving diols and diacids containing spiro-moieties.[2][3][4][5][6][7] Biobased monomers, such as those derived from levulinic acid, are also being explored for the sustainable synthesis of spirocyclic polyesters.[1][2]

Performance Comparison in Key Biomedical Applications

The distinct structural features of spirocyclic polyesters translate into tangible performance differences when compared to traditional biodegradable polyesters in critical biomedical applications.

Drug Delivery: Precision and Control

Controlled drug delivery is a primary application for biodegradable polyesters. The ideal carrier should protect the therapeutic agent from premature degradation and release it at a specific site and rate.

Spirocyclic Polyesters: A key innovation in this area is the incorporation of acid-labile spirocyclic acetal or ketal linkages into the polyester backbone.[8][9][10] These linkages are stable at physiological pH but hydrolyze in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[8][9][10] This pH-triggered degradation allows for highly specific drug release, minimizing off-target effects. The rigid nature of the spirocyclic backbone can also contribute to the formation of stable nanoparticles, capable of encapsulating hydrophobic drugs effectively.

Conventional Polyesters (PLA, PLGA, PCL): PLA, PLGA, and PCL are widely used for drug encapsulation, often in the form of microparticles or nanoparticles.[11] Their degradation, which occurs via bulk hydrolysis of ester bonds, leads to a less controlled, often biphasic release profile characterized by an initial burst release followed by a slower, sustained release. While the degradation rate can be tuned by altering the polymer's molecular weight or the lactide-to-glycolide ratio in PLGA, they lack the "on-demand" release mechanism offered by pH-sensitive spirocyclic polyesters.

Comparative Data Summary: Drug Release

FeatureSpirocyclic Polyesters (with acid-labile linkages)Conventional Polyesters (PLA, PLGA, PCL)
Release Mechanism pH-triggered hydrolysis of acetal/ketal linkagesBulk hydrolysis of ester bonds
Release Profile Controlled, "on-demand" release in acidic environmentsBiphasic (burst followed by sustained release)
Specificity High, targeting acidic microenvironmentsLow, degradation occurs throughout the body
Drug Encapsulation Potentially enhanced stability for hydrophobic drugsWell-established for a wide range of drugs
Tissue Engineering: Scaffolds with Superior Mechanical Integrity

In tissue engineering, scaffolds provide a temporary template for cell growth and tissue regeneration. The mechanical properties of the scaffold are critical, as they must support the developing tissue and withstand physiological loads.

Spirocyclic Polyesters: The inherent rigidity of the spirocyclic structure can significantly enhance the mechanical properties of polyester scaffolds.[1] Polyesters derived from spirocyclic monomers have demonstrated higher glass transition temperatures (Tg) and thermal stability compared to their linear counterparts.[1][2] This translates to scaffolds with greater stiffness and strength, making them suitable for load-bearing applications such as bone tissue engineering.

Conventional Polyesters (PLA, PLGA, PCL): While widely used, the mechanical properties of PLA, PLGA, and PCL scaffolds can be a limiting factor. PLA is rigid but brittle, while PCL is more flexible but has lower mechanical strength.[11] PLGA's mechanical properties are intermediate and can be tailored, but often at the expense of other properties like degradation rate.[12][13] The degradation of these polymers also leads to a progressive loss of mechanical integrity, which may not always match the rate of new tissue formation.[11]

Comparative Data Summary: Mechanical Properties for Tissue Engineering

PropertySpirocyclic PolyestersConventional Polyesters (PLA, PLGA, PCL)
Stiffness/Modulus Generally higher due to rigid backboneVariable (PLA > PLGA > PCL)
Strength Potentially higherModerate, can be a limiting factor
Glass Transition Temp. (Tg) Generally higher, leading to better dimensional stabilityLower, can be near physiological temperatures
Suitability for Load-Bearing HighLimited, often requires composites

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of any comparison, standardized experimental protocols are essential. Below are detailed methodologies for evaluating the key performance parameters of polyester-based biomaterials.

In Vitro Drug Release Assay

This protocol outlines a common method for assessing the rate at which a drug is released from polyester nanoparticles.

Objective: To quantify the cumulative release of a model drug from polyester nanoparticles over time under different pH conditions.

Materials:

  • Drug-loaded polyester nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) to create a stock solution.

  • Transfer a precise volume of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of PBS (pH 7.4 or pH 5.5), ensuring sink conditions are maintained.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh, pre-warmed PBS.[14]

  • Analyze the drug concentration in the withdrawn samples using a validated HPLC or UV-Vis spectrophotometry method.[14]

  • Calculate the cumulative percentage of drug released at each time point.

Diagram of Drug Release Experimental Setup

DrugReleaseWorkflow cluster_prep Sample Preparation cluster_release Release Study cluster_analysis Analysis NP_Suspension Nanoparticle Suspension in PBS Dialysis_Bag Transfer to Dialysis Bag NP_Suspension->Dialysis_Bag Incubation Incubate at 37°C in Release Medium (pH 7.4 or 5.5) Dialysis_Bag->Incubation Sampling Sample Release Medium at Time Intervals Incubation->Sampling Quantification Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Quantification Calculation Calculate Cumulative Release (%) Quantification->Calculation

Caption: Workflow for in vitro drug release testing.

Mechanical Testing of Tissue Engineering Scaffolds

This protocol describes the evaluation of the compressive mechanical properties of porous scaffolds, which is crucial for bone tissue engineering applications.

Objective: To determine the compressive modulus and strength of polyester scaffolds.

Materials:

  • Porous polyester scaffolds of defined dimensions (e.g., cylindrical)

  • Universal testing machine (UTM) with a suitable load cell

  • Calipers for precise measurement of scaffold dimensions

Procedure:

  • Measure the diameter and height of the scaffold at multiple points and calculate the average dimensions.

  • Place the scaffold on the lower platen of the UTM, ensuring it is centered.

  • Lower the upper platen until it is just in contact with the scaffold surface.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the load and displacement data until the scaffold fractures or reaches a predefined strain.

  • Plot the resulting stress-strain curve.

  • The compressive modulus is calculated from the initial linear portion of the curve.

  • The compressive strength is determined as the maximum stress the scaffold can withstand before failure.[15][16][17][18]

Diagram of Mechanical Testing Workflow

MechanicalTesting Measure Measure Scaffold Dimensions Mount Mount Scaffold in UTM Measure->Mount Compress Apply Compressive Load at Constant Strain Rate Mount->Compress Record Record Load vs. Displacement Data Compress->Record Plot Plot Stress-Strain Curve Record->Plot Calculate Calculate Compressive Modulus & Strength Plot->Calculate

Caption: Workflow for scaffold mechanical testing.

Cell Viability Assay on Scaffolds

This protocol details the use of a colorimetric assay (e.g., MTT or AlamarBlue) to assess the biocompatibility of a scaffold by measuring the metabolic activity of cells cultured on it.

Objective: To evaluate the viability and proliferation of cells cultured on polyester scaffolds.

Materials:

  • Sterile polyester scaffolds

  • Relevant cell line (e.g., osteoblasts for bone tissue engineering)

  • Cell culture medium

  • MTT or AlamarBlue reagent

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Sterilize the scaffolds using an appropriate method (e.g., ethylene oxide or 70% ethanol).

  • Place the sterile scaffolds into the wells of a multi-well cell culture plate.

  • Seed a known number of cells onto each scaffold and culture under standard conditions (37°C, 5% CO2).

  • At specified time points (e.g., 1, 3, and 7 days), remove the culture medium.

  • Add fresh medium containing the MTT or AlamarBlue reagent to each well and incubate for the recommended time.

  • For MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance (MTT) or fluorescence (AlamarBlue) using a plate reader.[19][20][21][22]

  • Cell viability is proportional to the measured signal.

Diagram of Cell Viability Assay

CellViability Sterilize Sterilize Scaffolds Seed Seed Cells onto Scaffolds Sterilize->Seed Culture Culture for Specified Time Seed->Culture Add_Reagent Add Viability Reagent (MTT/ AlamarBlue) Culture->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure Absorbance or Fluorescence Incubate_Reagent->Measure Analyze Analyze Data to Determine Viability Measure->Analyze

Caption: Workflow for cell viability assessment.

Conclusion and Future Perspectives

Spirocyclic polyesters represent a significant advancement in the field of biodegradable polymers for biomedical applications. Their unique rigid-chain architecture offers inherent advantages in mechanical strength and thermal stability, making them highly promising for demanding applications like orthopedic tissue engineering. Furthermore, the ability to incorporate stimuli-responsive linkages provides a pathway for the development of "smart" drug delivery systems with enhanced precision and control.

While conventional polyesters like PLA, PLGA, and PCL will undoubtedly continue to play a vital role due to their well-established safety profiles and regulatory approval, the tailored properties of spirocyclic polyesters position them as a superior alternative for next-generation biomedical devices and therapies. Further research focusing on direct, head-to-head comparative studies will be crucial to fully elucidate their performance benefits and accelerate their translation from the laboratory to clinical practice.

References

Verifying the Incorporation of 6,10-Dioxaspiro[4.5]decane-7,9-dione in Copolymers: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Biodegradable Polymers

In the landscape of controlled drug delivery, biodegradable polyesters are paramount. For decades, poly(lactic-co-glycolic acid) (PLGA) has been the benchmark, an FDA-approved stalwart prized for its biocompatibility and tunable degradation.[1][2] However, the evolving demands of therapeutic delivery—ranging from zero-order release kinetics to the delivery of sensitive biologics—necessitate the exploration of novel monomers that can impart unique properties to the resulting polymers. This guide focuses on 6,10-Dioxaspiro[4.5]decane-7,9-dione (DSD), a spirocyclic monomer with the potential to create a new generation of biodegradable copolymers with tailored degradation profiles and drug release kinetics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the methodologies for synthesizing and verifying the incorporation of DSD into copolymer backbones and provides a comparative analysis of their hypothetical performance against the current industry standard, PLGA.

The Rationale for Spiro-Monomers in Polyester Synthesis

The introduction of a spiro-monomer like DSD into a polyester chain, such as one composed of l-lactide, offers several theoretical advantages. The spirocyclic structure is inherently more rigid and sterically hindered than the planar ester linkages of lactide and glycolide. This can influence the polymer's thermal properties, degradation mechanism, and interaction with encapsulated therapeutic agents. The ring-opening polymerization of spiro-orthoesters, a related class of compounds, has been shown to produce polymers with unique properties, suggesting that DSD could be a valuable addition to the polymer chemist's toolkit.[1][3]

Synthesis of DSD-Containing Copolymers: A Proposed Methodology

While specific literature on the ring-opening polymerization of DSD is limited, a plausible synthetic route can be extrapolated from established methods for polyester synthesis. The following protocol outlines a hypothetical synthesis of a poly(DSD-co-l-lactide) copolymer.

Experimental Protocol: Synthesis of poly(DSD-co-l-lactide)
  • Monomer and Reagent Preparation:

    • This compound (DSD) (CAS 58093-05-3) should be purified by recrystallization.[4][5][6]

    • l-lactide should be recrystallized from dry ethyl acetate and sublimed under vacuum to remove impurities.

    • The initiator, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), should be of high purity.

    • All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Polymerization Procedure:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of DSD and l-lactide (e.g., 10:90 DSD:l-lactide).

    • The flask is then evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.

    • Dry toluene is added via cannula to dissolve the monomers.

    • The initiator, Sn(Oct)₂, is added as a solution in dry toluene (e.g., 0.02 M). The monomer-to-initiator ratio will determine the target molecular weight.

    • The reaction mixture is heated to a predetermined temperature (e.g., 130°C) and stirred for a specified duration (e.g., 24-72 hours).

  • Polymer Isolation and Purification:

    • After the reaction is complete, the flask is cooled to room temperature.

    • The viscous polymer solution is dissolved in a minimal amount of dichloromethane.

    • The polymer is precipitated by dropwise addition of the solution into a large volume of cold methanol with vigorous stirring.

    • The precipitated polymer is collected by filtration and washed with fresh methanol.

    • The purified polymer is dried under vacuum at 40°C to a constant weight.

Diagram of the Proposed Synthetic Workflow

G cluster_prep Monomer & Reagent Preparation cluster_poly Ring-Opening Polymerization cluster_iso Isolation & Purification Monomer_Purification Purify DSD & L-Lactide Charge_Flask Charge Flask with Monomers Monomer_Purification->Charge_Flask Initiator_Prep Prepare Sn(Oct)2 Solution Add_Initiator Add Initiator Solution Initiator_Prep->Add_Initiator Glassware_Drying Dry Glassware Glassware_Drying->Charge_Flask Inert_Atmosphere Establish Inert Atmosphere Charge_Flask->Inert_Atmosphere Add_Solvent Add Dry Toluene Inert_Atmosphere->Add_Solvent Add_Solvent->Add_Initiator Reaction Heat and Stir Add_Initiator->Reaction Dissolve_Polymer Dissolve in Dichloromethane Reaction->Dissolve_Polymer Precipitate Precipitate in Methanol Dissolve_Polymer->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry_Polymer Dry Under Vacuum Filter_Wash->Dry_Polymer

Caption: Workflow for the synthesis of poly(DSD-co-l-lactide).

Verification of DSD Incorporation: A Multi-faceted Analytical Approach

Confirming the successful incorporation of DSD into the copolymer backbone and determining the copolymer composition are critical steps. A combination of spectroscopic and chromatographic techniques is essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the microstructure of copolymers.[7][8]

  • ¹H NMR: In a ¹H NMR spectrum of a poly(DSD-co-l-lactide) copolymer, distinct proton signals corresponding to both the DSD and lactide repeating units should be observed. The integration of these characteristic peaks allows for the quantification of the copolymer composition. For instance, the methine proton of the lactide unit (~5.2 ppm) and the protons of the cyclopentane ring in the DSD unit would be key signals to integrate.

  • ¹³C NMR: ¹³C NMR provides detailed information about the carbon backbone of the polymer. The carbonyl carbons of the DSD and lactide units will have distinct chemical shifts, providing further confirmation of copolymerization. The sensitivity of ¹³C NMR to the local chemical environment can also provide insights into the sequence distribution of the monomers (i.e., random vs. blocky).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the copolymer.[7] The FTIR spectrum of a DSD-containing copolymer should exhibit characteristic absorption bands from both monomer units.

  • Key Vibrational Bands:

    • C=O stretching: A strong absorption band around 1750 cm⁻¹ is characteristic of the ester carbonyl groups in both DSD and lactide units.

    • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester linkages.

    • C-H stretching: Aliphatic C-H stretching vibrations from both the DSD and lactide units will be observed around 2850-3000 cm⁻¹.

By comparing the spectrum of the copolymer to the spectra of the individual homopolymers (if available) or the monomers, the presence of both structural units can be confirmed.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized copolymer. A monomodal GPC trace is indicative of a successful copolymerization reaction, suggesting the absence of significant amounts of unreacted monomers or homopolymers.

Diagram of the Verification Workflow

G cluster_characterization Copolymer Characterization cluster_verification Verification of Incorporation Synthesized_Polymer Synthesized poly(DSD-co-l-lactide) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Polymer->NMR FTIR FTIR Spectroscopy Synthesized_Polymer->FTIR GPC Gel Permeation Chromatography Synthesized_Polymer->GPC Composition Copolymer Composition (from ¹H NMR integration) NMR->Composition Structure Confirmation of Functional Groups (from FTIR) FTIR->Structure MW_PDI Molecular Weight and Polydispersity (from GPC) GPC->MW_PDI Incorporation_Confirmed Successful DSD Incorporation Verified Composition->Incorporation_Confirmed Structure->Incorporation_Confirmed MW_PDI->Incorporation_Confirmed

References

A Comparative Analysis of Spiro-Based and Linear Aliphatic Polyesters: Unlocking Advanced Mechanical Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the quest for materials with tailored mechanical properties, enhanced thermal stability, and controlled biodegradability is paramount. This guide provides a comprehensive comparison of two distinct classes of polyesters: those incorporating rigid spirocyclic structures and conventional linear aliphatic polyesters. Researchers, scientists, and professionals in drug development will find herein a detailed examination of their respective mechanical performance, supported by experimental data, to inform material selection for advanced applications.

The fundamental difference in the molecular architecture between these two polymer families gives rise to significant variations in their macroscopic properties. Linear aliphatic polyesters, such as the widely studied poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are characterized by their flexible chains, which can readily crystallize. In contrast, spiro-based polyesters introduce a rigid, three-dimensional constraint into the polymer backbone. This structural feature significantly hinders chain mobility and crystallization, leading to amorphous materials with unique thermal and mechanical characteristics.[1][2]

Deciphering the Mechanical Landscape: A Head-to-Head Comparison

The introduction of a spirocyclic monomer into a polyester backbone can lead to a remarkable enhancement in mechanical strength and hardness.[3][4] This is a direct consequence of the rigid nature of the spiro-moiety, which restricts polymer chain movement and increases the stress required for deformation.

A compelling example is a semicrystalline spiro-valerolactone-based polyester (PSL), which demonstrates a tensile strength of 43.0 ± 2.3 MPa and a Young's modulus of 1.85 ± 0.14 GPa.[3][4] These values are notably higher than those of many common linear aliphatic polyesters, positioning spiro-based materials as strong and hard polymers. However, this increased rigidity often comes at the cost of reduced ductility, with the aforementioned PSL exhibiting a modest elongation at break of 31 ± 1.9%.[3]

Linear aliphatic polyesters, on the other hand, present a broader range of mechanical behaviors, largely dictated by their chemical structure and degree of crystallinity. Poly(lactic acid), a brittle polymer, can exhibit a high tensile strength, with some reports indicating values as high as 82.99 ± 1.90 MPa for neat PLA films.[5][6] However, its elongation at break is typically low, often less than 10%, limiting its application in areas requiring flexibility.[7] Conversely, poly(ε-caprolactone) is a much more ductile material, with a significantly lower tensile strength (around 16.1-25 MPa) but a remarkably high elongation at break that can range from 300% to over 900%.[8][9]

The following table summarizes the typical mechanical properties of representative spiro-based and linear aliphatic polyesters, providing a clear quantitative comparison.

PolymerTypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Spiro-Valerolactone-Based Polyester (PSL)Spiro-Based43.0 ± 2.3[3][4]1.85 ± 0.14[3][4]31 ± 1.9[3]
Poly(lactic acid) (PLA)Linear Aliphatic35.0 - 83.0[5][6][10]2.7 - 16[7]< 10 - 232[7][10]
Poly(ε-caprolactone) (PCL)Linear Aliphatic16.1 - 25[8][9]0.34 - 0.47[8][9]300 - >900[9]

Beyond Mechanical Strength: Thermal Properties and Processability

The rigid spirocyclic structure not only enhances mechanical properties but also significantly influences the thermal behavior of polyesters. Spiro-based polyesters generally exhibit higher glass transition temperatures (Tg) compared to their linear counterparts. For instance, polyesters derived from a spirocyclic dicarboxylate monomer have shown glass transition temperatures in the range of 12–49 °C and thermal stability up to 300 °C.[1][2] This elevated Tg is a direct result of the restricted chain mobility imposed by the spiro center.

In contrast, linear aliphatic polyesters have a wider range of thermal properties. PLA has a glass transition temperature of 60–65 °C and a melting temperature between 130-180 °C.[7] PCL, being more flexible, has a much lower glass transition temperature of approximately -60 °C and a melting point of about 60 °C.[11]

The amorphous nature of many spiro-based polyesters can be advantageous for processability, leading to transparent films and stable melt rheology.[1][2] This makes them suitable for applications where optical clarity and ease of processing are critical.

The Synthesis Paradigm: Crafting the Polymer Architecture

The synthesis of both spiro-based and linear aliphatic polyesters can be achieved through several methods, with ring-opening polymerization (ROP) and polycondensation being the most common.

Ring-Opening Polymerization (ROP): A Versatile Route

ROP is a widely used technique for producing high molecular weight polyesters with well-defined architectures.[12] This method is particularly advantageous as it minimizes side reactions and allows for greater control over the final polymer properties.[12]

Experimental Workflow for Ring-Opening Polymerization:

ROP_Workflow Monomer Cyclic Monomer (e.g., Spiro-lactone, Lactide, Caprolactone) Reaction Polymerization (Inert Atmosphere, Controlled Temperature) Monomer->Reaction Initiator Initiator (e.g., Alcohol, Amine) Initiator->Reaction Catalyst Catalyst (e.g., Tin, Zinc, Aluminum complexes) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Purification (Precipitation, Filtration, Drying) Reaction->Purification Characterization Characterization (GPC, NMR, DSC, TGA, Tensile Testing) Purification->Characterization

Caption: Generalized workflow for the synthesis of polyesters via Ring-Opening Polymerization.

Polycondensation: A Classic Approach

Polycondensation involves the reaction of diacids or their derivatives with diols to form polyesters. While a more traditional method, it often requires high temperatures and the continuous removal of byproducts to achieve high molecular weights.[12]

Experimental Workflow for Polycondensation:

Polycondensation_Workflow Diacid Diacid or Diester (e.g., Spiro-diacid, Adipic acid) Reaction Melt or Solution Polycondensation (High Temperature, Vacuum) Diacid->Reaction Diol Diol (e.g., 1,4-Butanediol) Diol->Reaction Catalyst Catalyst (e.g., Tin, Titanium complexes) Catalyst->Reaction Purification Purification (Dissolution, Precipitation, Drying) Reaction->Purification Characterization Characterization (GPC, NMR, DSC, TGA, Tensile Testing) Purification->Characterization

Caption: Generalized workflow for the synthesis of polyesters via Polycondensation.

Biodegradability: A Tale of Two Structures

Both spiro-based and linear aliphatic polyesters are generally considered biodegradable, a crucial property for biomedical and pharmaceutical applications. The ester linkages in their backbones are susceptible to hydrolysis, which can be enzyme-mediated.

The rate of biodegradation can be influenced by several factors, including the polymer's chemical structure, crystallinity, and hydrophilicity. The amorphous nature of many spiro-based polyesters may lead to a more uniform and predictable degradation profile compared to their semi-crystalline linear counterparts. However, the specific degradation kinetics will depend on the exact monomer composition and the surrounding environment. For instance, blending different linear polyesters, such as PCL and PLA, can be a strategy to regulate their degradation and drug release behaviors.[13]

Concluding Remarks: A New Frontier in Polyester Design

The incorporation of spirocyclic units into polyester backbones represents a significant advancement in polymer design, offering a pathway to materials with superior mechanical strength, hardness, and thermal stability compared to conventional linear aliphatic polyesters. While often exhibiting lower ductility, the trade-off for enhanced rigidity opens up new possibilities for applications demanding high performance.

The choice between a spiro-based and a linear aliphatic polyester will ultimately depend on the specific requirements of the intended application. For load-bearing biomedical implants or high-strength packaging films, the robustness of spiro-based polyesters may be highly advantageous. Conversely, for applications requiring high flexibility and controlled, slower degradation, such as in certain drug delivery systems, linear aliphatic polyesters like PCL remain a compelling choice.

Further research into the synthesis of novel spiro-based monomers and the fine-tuning of their polymerization will undoubtedly lead to a new generation of high-performance biodegradable materials with precisely controlled properties, expanding the toolbox for researchers and engineers across various scientific disciplines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 6,10-Dioxaspiro[4.5]decane-7,9-dione (CAS No. 58093-05-3), grounding procedural steps in scientific principles to ensure a self-validating and compliant workflow.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. This compound is a heterocyclic compound whose risks must be managed appropriately.

Based on aggregated GHS data, the primary hazards are related to irritation.[1][2] While not classified as acutely toxic, its properties as a cyclic carbonate warrant careful handling to prevent uncontrolled reactions and environmental release.

Hazard Category Classification & Statement Implication for Disposal
Skin Corrosion/Irritation GHS Category 2: Causes skin irritation (H315)[1][2]Direct contact must be avoided. Contaminated PPE and materials must be disposed of as chemical waste.
Eye Irritation GHS Category 2A: Causes serious eye irritation (H319)[2]Mandates the use of chemical safety goggles.
Respiratory Irritation GHS Category 3: May cause respiratory irritation (H335)[2]All handling and disposal steps should be performed in a certified chemical fume hood.
Environmental Hazard Harmful to aquatic life with long-lasting effects[3]Direct release to the environment or sanitary sewer is prohibited.

Pre-Disposal Operations: Engineering Controls and PPE

Safety is established before the first container is opened. The following controls are mandatory for all personnel involved in the disposal process.

  • Engineering Controls : All handling of this compound, whether in its pure solid form or in solution, must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.

  • Personal Protective Equipment (PPE) : A standard laboratory PPE protocol is the minimum requirement.

    • Eye Protection : Chemical safety goggles are required.

    • Hand Protection : Nitrile or neoprene gloves should be worn. If contact occurs, gloves should be removed, and hands washed immediately. Contaminated gloves must be disposed of as solid chemical waste.[4]

    • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct identification and segregation.[5] Co-mingling different waste types can lead to dangerous reactions and significantly increases disposal costs, as the entire mixture must be treated according to the most hazardous component.[6]

  • Waste Identification : Any amount of this compound intended for discard is considered chemical waste. This includes:

    • Expired or unused pure reagent.

    • Solutions containing the compound.

    • Contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads).

  • Segregation : Keep this compound waste separate from other chemical waste streams unless they are known to be compatible. It should never be mixed with:

    • Strong oxidizing agents.

    • Strong acids or bases in an uncontrolled manner.

    • Acutely toxic or reactive wastes.

Disposal Pathways: A Decision-Based Workflow

The appropriate disposal pathway depends on the form and quantity of the waste. The following workflow provides a logical approach to selecting the correct procedure.

DisposalWorkflow start Start: Waste Generated waste_type What is the nature of the waste? start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid package_solid Pathway A: Package in a sealed, labeled container for solid hazardous waste. solid_waste->package_solid package_liquid Pathway A: Package in a sealed, leak-proof, labeled container for liquid hazardous waste. liquid_waste->package_liquid final_disposal Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed chemical waste contractor. package_solid->final_disposal package_liquid->final_disposal

Caption: Decision workflow for this compound disposal.

Pathway A: Direct Disposal via Licensed Contractor (Primary Recommended Method)

This is the safest and most compliant method for all forms of this compound waste.

Step 1: Container Selection and Packaging

  • Solid Waste : Place pure compound and contaminated solids (gloves, wipers) into a durable, sealable container, such as a high-density polyethylene (HDPE) pail or the original reagent container.[7] Do not overfill; leave at least 10% headspace.[4]

  • Liquid Waste : Use a designated, leak-proof liquid waste container made of a compatible material (e.g., HDPE).[4] The container must have a secure, screw-top cap. Never use food-grade containers like milk jugs.[8]

Step 2: Labeling

  • Securely affix a hazardous waste label to the container.[4]

  • Clearly write all constituents, including "this compound," solvent names, and their approximate concentrations. Accurate identification is a regulatory requirement.[7]

Step 3: Storage

  • Keep the waste container closed at all times except when adding waste. This is a common EPA violation.[8][9]

  • Store the sealed container in a designated satellite accumulation area (SAA) or central storage area, segregated from incompatible materials.

Step 4: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Follow their specific procedures for transport and handoff.

Pathway B: In-Lab Hydrolysis (Advanced Users, Small Quantities Only)

Cyclic carbonates can undergo hydrolysis, particularly under alkaline conditions, to form a diol and carbonate.[10][11] This can potentially render the compound non-hazardous. However, this method should be treated as an experimental procedure and is only suitable for very small quantities from dilute aqueous waste streams. It is not a substitute for professional disposal of bulk material.

Causality : The principle is to break the ester bonds in the cyclic carbonate ring structure via saponification, yielding cyclopentane-1,1-diol and malonic acid salts, which are generally less hazardous.

Protocol (Perform on a small, representative sample first):

  • Work in a chemical fume hood with appropriate PPE.

  • For each 100 mL of aqueous waste containing a small amount (<1 g) of the spiro-compound, add a stir bar and place the container in an ice bath on a stir plate.

  • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while monitoring the pH.

  • Maintain the pH around 10-11 and allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • After the reaction, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 5.5 and 9.0.[12]

  • Verification : Before any consideration of drain disposal, you must consult your local regulations and institutional EHS policies. Many municipalities prohibit the drain disposal of any reaction products.[12][13] If permitted, it must be flushed with a large volume of water. If not permitted, the neutralized solution must be collected and disposed of via Pathway A.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large, contact your EHS emergency line.

  • For small spills (manageable by one person):

    • Ensure you are wearing full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep the absorbed material into a designated solid hazardous waste container.

    • Decontaminate the area with a soap and water solution.

    • Package and label all cleanup materials for disposal via Pathway A.[14]

First Aid:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

By adhering to these scientifically-grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, compliance, and environmental responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 6,10-Dioxaspiro[4.5]decane-7,9-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel or specialized chemical compounds is a cornerstone of innovation in the pharmaceutical and chemical sciences. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for 6,10-Dioxaspiro[4.5]decane-7,9-dione. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering our partners with the knowledge to conduct their research safely and effectively.

Understanding the Hazard: What the Data Tells Us

This compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315)[1]. This classification is the primary driver for the specific PPE recommendations that follow. While comprehensive toxicological data for this specific compound is not widely available in the provided search results, the known skin irritation potential necessitates a cautious and thorough approach to handling. The absence of data should not be interpreted as the absence of hazard. Therefore, the following recommendations are grounded in the established principles of chemical safety and risk mitigation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to prevent exposure through various routes, including dermal contact, inhalation, and ocular contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent direct skin contact, which is known to cause irritation[1][2]. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from accidental splashes of the compound, which could be irritating[3][4]. A face shield may be necessary when handling larger quantities or when there is a significant splash risk[5].
Body Protection A standard laboratory coat worn over full-length clothingTo protect the skin on the arms and body from accidental spills.
Foot Protection Closed-toe shoesTo protect the feet from spills and falling objects[6].
Respiratory Protection Not generally required if handled in a well-ventilated areaUse in a chemical fume hood is the preferred method for controlling airborne contaminants. If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.

Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Inspect PPE: Carefully inspect all PPE for any defects, such as cracks in safety glasses or holes in gloves.

Handling the Compound
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Careful Transfer: When transferring the chemical, do so slowly and carefully to avoid creating dust or splashing.

  • Avoid Contact: Never allow the chemical to come into contact with your skin or clothing.

  • Immediate Cleanup: In the event of a small spill, follow the spill cleanup procedure outlined below.

Post-Handling Procedures
  • Decontamination: After handling, wipe down the work surface with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[7].

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of this compound Alert Alert others in the vicinity Spill->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect the absorbed material into a labeled waste container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste according to institutional guidelines Clean->Dispose Report Report the incident to the laboratory supervisor Dispose->Report

Caption: Workflow for responding to a spill of this compound.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[8].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6,10-Dioxaspiro[4.5]decane-7,9-dione
Reactant of Route 2
6,10-Dioxaspiro[4.5]decane-7,9-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.